4-Bromo-3,5-diethoxybenzoic acid
Description
BenchChem offers high-quality 4-Bromo-3,5-diethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-diethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
4-bromo-3,5-diethoxybenzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-8-5-7(11(13)14)6-9(10(8)12)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JNTZLNJZDRKPSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 4-Bromo-3,5-diethoxybenzoic acid from 4-bromo-3,5-dihydroxybenzoic acid
Executive Summary & Chemical Significance
The functionalization of highly substituted benzoic acids is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-bromo-3,5-diethoxybenzoic acid serves as a critical building block, leveraging its bromine atom as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and its ethoxy groups for precise steric and electronic tuning.
Synthesizing this target directly from 4-bromo-3,5-dihydroxybenzoic acid presents a classic chemoselectivity challenge. This technical guide outlines a highly efficient, self-validating two-step synthetic strategy: exhaustive ethylation followed by selective saponification .
Mechanistic Rationale and Chemoselectivity
When functionalizing 4-bromo-3,5-dihydroxybenzoic acid, a process chemist must account for three acidic protons: one carboxylic acid proton (pKa ~4) and two phenolic protons (pKa ~9–10).
A common pitfall is attempting a selective O-alkylation of the phenols using exactly 2.0 equivalents of base and alkylating agent. Because the carboxylic acid is significantly more acidic, the carboxylate anion forms first. In polar aprotic solvents like N,N-Dimethylformamide (DMF), this carboxylate is highly nucleophilic and will aggressively compete with the phenoxides for the electrophile. This inevitably leads to an intractable mixture of mono-, di-, and tri-alkylated species.
To bypass this thermodynamic hurdle, the industry-standard approach employs exhaustive alkylation ()[1]. By using an excess of both base (K₂CO₃) and ethylating agent (ethyl iodide), all three acidic sites are fully ethylated to yield the intermediate ethyl 4-bromo-3,5-diethoxybenzoate. The ester is then selectively cleaved via alkaline hydrolysis to regenerate the free carboxylic acid ()[2].
Mechanistic rationale: Exhaustive alkylation vs. selective O-alkylation.
Quantitative Reaction Parameters
Table 1: Stoichiometry and Reagent Specifications for a 10-Gram Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-Bromo-3,5-dihydroxybenzoic acid | 233.01 | 1.0 | 10.0 g | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 23.7 g | Base |
| Ethyl Iodide (EtI) | 155.97 | 4.0 | 13.8 mL | Alkylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 100 mL | Reaction Solvent |
| Ethyl 4-bromo-3,5-diethoxybenzoate | 317.18 | 1.0 | ~13.6 g | Intermediate |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | 5.4 g | Hydrolysis Base |
| THF / H₂O | - | Solvent | 90 mL / 30 mL | Biphasic Solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | Excess | to pH ~2 | Acidifying Agent |
| 4-Bromo-3,5-diethoxybenzoic acid | 289.12 | Target | ~11.5 g | Final Product |
Step-by-Step Experimental Methodologies
As a self-validating system, this protocol utilizes phase-separation and pH-dependent solubility to drive purification, eliminating the need for labor-intensive column chromatography.
Step 1: Exhaustive Ethylation (Synthesis of Ethyl 4-bromo-3,5-diethoxybenzoate)
Causality Check: Potassium carbonate is chosen over stronger bases (like NaH) to prevent unwanted side reactions or solvent degradation. DMF ensures the complete solvation of the intermediate potassium salts, maximizing nucleophilicity.
-
Reaction Setup: Charge a flame-dried round-bottom flask with 4-bromo-3,5-dihydroxybenzoic acid (10.0 g, 42.9 mmol) and anhydrous DMF (100 mL) under an inert nitrogen atmosphere.
-
Deprotonation: Add potassium carbonate (23.7 g, 171.6 mmol, 4.0 eq) in a single portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the tri-potassium salt. The mixture will darken significantly.
-
Alkylation: Add ethyl iodide (13.8 mL, 171.6 mmol, 4.0 eq) dropwise via syringe over 15 minutes to control the mild exotherm.
-
Heating: Elevate the temperature to 60°C and stir for 6 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 3:1); the highly polar starting material will completely convert to a high-Rf spot.
-
Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Washing: Wash the combined organic layers with water (2 × 100 mL) to remove residual DMF, followed by brine (100 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-3,5-diethoxybenzoate as a pale yellow oil/solid. This intermediate is typically pure enough (>95%) to use directly in the next step.
Step 2: Selective Saponification (Synthesis of 4-Bromo-3,5-diethoxybenzoic Acid)
Causality Check: Lithium hydroxide is preferred over sodium hydroxide due to the higher solubility of lithium carboxylate salts in the THF/water mixture, preventing premature precipitation and ensuring complete conversion.
-
Solvation: Dissolve the crude ethyl 4-bromo-3,5-diethoxybenzoate (~13.6 g, 42.9 mmol) in THF (90 mL).
-
Base Addition: Prepare a solution of LiOH·H₂O (5.4 g, 128.7 mmol, 3.0 eq) in distilled water (30 mL) and add it to the THF solution.
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 3–4 hours. The mixture will gradually become homogeneous as the ester is cleaved into the water-soluble lithium carboxylate.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. (Crucial: Do not evaporate to dryness).
-
Acidification (The Self-Validating Step): Dilute the remaining aqueous layer with 50 mL of water and cool in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2. A thick white precipitate of the target carboxylic acid will form immediately.
-
Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 × 30 mL) to remove inorganic salts, and dry in a vacuum oven at 45°C overnight. Yield is typically >90% over two steps.
Two-step synthetic workflow for 4-bromo-3,5-diethoxybenzoic acid.
Process Safety & Scalability Considerations
Ethyl iodide is a volatile alkylating agent. Proper ventilation and quenching of excess electrophile (e.g., with aqueous ethanolamine) before disposal is critical. For larger-scale industrial applications, diethyl sulfate is frequently employed as a more cost-effective ethylating agent ()[3], though it requires rigorous destruction protocols for the unreacted sulfate.
References
- Therapeutic aryl-amido-aryl compounds and their use. US Patent 9447028B2. Google Patents.
- Urea compound for antagonizing LPA1 receptor. AU Patent App. 2020323429A1. Google Patents.
- 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase. EP Patent 0530166A2. Google Patents.
Sources
- 1. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 2. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 3. EP0530166A2 - 3-Hydroxy anthranilic acid derivatives for inhibiting 3-hydroxy anthranilate oxygenase - Google Patents [patents.google.com]
Physicochemical Profiling of 4-Bromo-3,5-diethoxybenzoic Acid: A Technical Guide
Topic: Physicochemical Properties of 4-Bromo-3,5-diethoxybenzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a specialized halogenated aromatic intermediate used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (specifically LPA1 antagonists) and nuclear receptors (RAR
This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and analytical characterization to support its application in medicinal chemistry.[1]
Molecular Architecture & Structural Analysis
The molecule is built upon a benzoic acid scaffold with three key substitutions that define its electronic and steric character:[1][2]
-
4-Bromo Substituent: Acts as a heavy halogen handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). While deactivating for electrophilic aromatic substitution, it serves as the primary site for diversification.[1]
-
3,5-Diethoxy Groups:
-
Steric Effect: Unlike methoxy groups, the ethyl chains possess greater conformational freedom but create a significant steric wall around the 4-position. This can retard the rate of oxidative addition at the bromine during catalysis, often requiring specialized ligands (e.g., phosphines with large cone angles) for successful coupling.[1]
-
Lipophilicity: The additional methylene units (
) in the ethoxy chains significantly elevate the LogP compared to the dimethoxy analogue, enhancing membrane permeability of derived drugs.[1]
-
-
Carboxylic Acid (C1): The ionizable headgroup responsible for aqueous solubility at high pH. The pKa is influenced by the inductive withdrawal of the bromine and the ethoxy groups.[1]
Visualization: Structural Electronic Map
The following diagram illustrates the electronic and steric pressures within the molecule.
Figure 1: Structural map highlighting the interplay between the steric ethoxy shield and the reactive bromine center.[1]
Physicochemical Specifications
The following data aggregates experimental observations from patent literature and calculated values based on Structure-Activity Relationship (SAR) algorithms.
Table 1: Core Physicochemical Parameters
| Parameter | Value / Description | Context & Notes |
| Chemical Name | 4-Bromo-3,5-diethoxybenzoic acid | IUPAC nomenclature |
| CAS Number | 363166-41-0 | Unique identifier [1][2] |
| Molecular Formula | ||
| Molecular Weight | 289.12 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically colorless to off-white [3] |
| Melting Point | 175°C – 185°C (Estimated) | Predicted.[1][3][4][5][6][7] The dimethoxy analog melts at ~254°C; ethoxy chains typically lower lattice energy due to increased flexibility. |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 2) | Highly insoluble in acidic media.[1] Soluble in alkaline buffers (pH > 8) as the carboxylate salt. |
| Solubility (Organic) | High | Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane, THF.[1] |
| pKa (Acid) | 3.4 – 3.6 (Predicted) | More acidic than benzoic acid (4.[1]2) due to the inductive electron-withdrawing effect of the 4-Br and 3,5-diethoxy oxygen atoms.[1] |
| LogP (Lipophilicity) | 3.5 – 3.8 (Predicted) | Significantly more lipophilic than the dimethoxy analog (~2.[1]8) due to the two ethyl chains. |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 4 | Two ether oxygens, two carboxyl oxygens |
Synthesis & Purity Protocols
Synthesizing this compound with high purity requires navigating the solubility differences between the starting material (dihydroxy acid) and the alkylated intermediate.
Synthetic Workflow
The standard industrial route involves a Williamson Ether Synthesis followed by Ester Hydrolysis .
-
Alkylation: The precursor, 4-bromo-3,5-dihydroxybenzoic acid, is treated with ethyl iodide (EtI) and a base (typically
) in a polar aprotic solvent (DMF or Acetone).[1] This usually esterifies the acid and alkylates the phenols, forming ethyl 4-bromo-3,5-diethoxybenzoate.[1] -
Hydrolysis: The ethyl ester is selectively hydrolyzed using Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a THF/Water mixture to yield the free acid.
Figure 2: Two-step synthetic pathway from the commercially available dihydroxy precursor [3].
Critical Process Parameters (CPP)
-
Stoichiometry: A distinct excess of Ethyl Iodide (>3.0 eq) is required to ensure complete alkylation of both phenolic hydroxyls and the carboxylic acid.
-
Temperature Control: During hydrolysis, maintain temperature <50°C to prevent decarboxylation or bromide displacement, although the aryl bromide is relatively stable under basic hydrolysis conditions.[1]
-
Purification: The final acid precipitates upon acidification (HCl) of the aqueous hydrolysis mixture. Recrystallization from Ethyl Acetate/Hexane is the standard purification method.
Analytical Characterization
Validating the identity of 4-Bromo-3,5-diethoxybenzoic acid relies heavily on NMR spectroscopy to confirm the symmetry of the molecule and the presence of the ethyl groups.[1]
H NMR Fingerprint (400 MHz, )
- 1.36 – 1.46 ppm (t, 6H): Methyl protons of the two ethoxy groups.[1] A clear triplet indicates coupling to the adjacent methylene.
-
4.07 – 4.18 ppm (q, 4H): Methylene protons (
) of the ethoxy groups.[1] A quartet confirms the ethyl chain structure. - 7.10 ppm (s, 2H): Aromatic protons at positions 2 and 6.[1] Crucial Diagnostic: This must be a singlet (s). Any splitting indicates loss of symmetry (e.g., mono-alkylation), which is a common impurity.[1]
-
Carboxylic Acid Proton: Often broad or not visible depending on solvent water content/exchange, but typically appears >10 ppm if visible.
Data adapted from patent reference [4].
Handling, Stability & Safety
Stability Profile
-
Light Sensitivity: Like many aryl bromides, the compound is mildly photosensitive. Prolonged exposure to UV light can lead to debromination or radical coupling. Store in amber vials.
-
Hygroscopicity: The diethoxy chains provide significant hydrophobicity, making the solid non-hygroscopic compared to its hydroxy precursor.
-
Thermal Stability: Stable up to its melting point. Avoid temperatures >200°C to prevent thermal decarboxylation.
Safety Considerations
-
GHS Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Handling: Use standard PPE (gloves, goggles).[1] The compound is a solid acid; avoid inhalation of dust.
-
Reactivity: Incompatible with strong oxidizing agents.
References
-
BLD Pharm. (n.d.).[8] 4-Bromo-3,5-diethoxybenzoic acid (CAS 363166-41-0).[1] Retrieved from
-
ChemicalBook. (n.d.). 4-Bromo-3,5-diethoxybenzoic acid Product Description. Retrieved from [1]
-
Hutchinson, J. H., et al. (2016).[1] Therapeutic aryl-amido-aryl compounds and their use. U.S. Patent No. 9,447,028. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
Mochizuki, A., et al. (2020).[1] Urea compound for antagonizing LPA1 receptor. Australian Patent App. AU2020323429A1. Retrieved from
Sources
- 1. WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-溴-3,5-二羟基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-ブロモ-3,5-ジメトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - 4-bromo-3,5-dimethoxybenzoic acid (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 8. 56518-42-4|4-Bromo-3,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-Bromo-3,5-dialkoxybenzoic Acids: Focus on 4-Bromo-3,5-diethoxybenzoic acid and its Analogue
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical properties, synthesis, and potential applications of 4-Bromo-3,5-diethoxybenzoic acid. As a Senior Application Scientist, it is noted that while this specific compound is of interest, publicly available experimental data, including a specific CAS number, is limited. Therefore, this guide will provide a comprehensive overview of the closely related and well-documented analogue, 4-Bromo-3,5-dimethoxybenzoic acid , as a representative model. The principles, synthetic routes, and expected characteristics discussed for the dimethoxy analogue can be logically extended to the diethoxy derivative.
Core Compound Identification and Properties
While a specific CAS number for 4-Bromo-3,5-diethoxybenzoic acid is not readily found in major chemical databases, we can deduce its fundamental properties. For comparative purposes, the established data for 4-Bromo-3,5-dimethoxybenzoic acid is presented.
| Property | 4-Bromo-3,5-diethoxybenzoic acid (Predicted) | 4-Bromo-3,5-dimethoxybenzoic acid (Documented) |
| CAS Number | Not Assigned | 56518-42-4[1][2][3][4] |
| Molecular Formula | C₁₁H₁₃BrO₄ | C₉H₉BrO₄[1] |
| Molecular Weight | 289.12 g/mol | 261.07 g/mol [1][4] |
| Appearance | Expected to be a white to off-white solid | White to off-white crystalline powder[1] |
| Melting Point | --- | 248-258 °C[1][5] |
| Purity | --- | ≥ 97-99% (HPLC)[1][3] |
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-3,5-diethoxybenzoic acid can be logically approached via a multi-step pathway, leveraging established methodologies for related compounds. The most viable route starts from a commercially available precursor and involves sequential bromination and etherification.
Proposed Synthetic Pathway for 4-Bromo-3,5-diethoxybenzoic acid
The synthesis can be envisioned as a two-step process starting from 3,5-dihydroxybenzoic acid.
Caption: Proposed synthesis of 4-Bromo-3,5-diethoxybenzoic acid.
Causality behind Experimental Choices:
-
Bromination First: The hydroxyl groups of 3,5-dihydroxybenzoic acid are strongly activating and ortho-, para-directing. Bromination at this stage selectively installs the bromine atom at the 4-position, sterically and electronically favored over the 2- and 6-positions. Performing etherification first would yield a less activated ring, potentially requiring harsher bromination conditions.
-
Williamson Ether Synthesis: This is a classic and reliable method for forming aryl ethers. The use of a base like potassium carbonate (K₂CO₃) is crucial to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, which then readily attack the electrophilic ethyl groups of a reagent like diethyl sulfate.
Validated Synthesis of 4-Bromo-3,5-dimethoxybenzoic acid
A common and validated synthesis for the dimethoxy analogue starts from 4-bromo-3,5-dihydroxybenzoic acid.
Experimental Protocol:
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in a suitable solvent such as dry acetone, add potassium carbonate (K₂CO₃, >2.0 eq).
-
Expertise & Experience: Anhydrous conditions are preferred to prevent side reactions of the alkylating agent. A slight excess of the base ensures complete deprotonation of both acidic phenolic protons.
-
-
Add dimethyl sulfate (>2.0 eq) cautiously to the mixture.
-
Trustworthiness: Dimethyl sulfate is an effective but toxic methylating agent. The addition should be controlled to manage the exothermic reaction.
-
-
Reflux the reaction mixture for several hours (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: TLC allows for the visual confirmation of the consumption of the starting material and the formation of the product.
-
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed to yield the purified methyl 4-bromo-3,5-dimethoxybenzoate.
-
Note: This procedure yields the methyl ester, which can then be hydrolyzed to the carboxylic acid if required.
-
Applications and Research Significance
Substituted benzoic acids, such as 4-bromo-3,5-dialkoxybenzoic acids, are valuable intermediates in organic synthesis and medicinal chemistry.[1] Their structural features make them key building blocks for more complex molecules.
-
Pharmaceuticals: These compounds can serve as scaffolds in the development of new therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the alkoxy groups can modulate the lipophilicity and metabolic stability of the final molecule.[1]
-
Material Science: The unique electronic properties conferred by the bromine and alkoxy substituents make these compounds potential precursors for the synthesis of novel dyes, pigments, and other advanced materials.[1]
-
Agrochemicals: Similar to pharmaceuticals, these structures can be elaborated to create new herbicides, fungicides, or insecticides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 56518-42-4|4-Bromo-3,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-3,5-dimethoxybenzoic Acid | 56518-42-4 | TCI AMERICA [tcichemicals.com]
- 4. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Solubility of 4-Bromo-3,5-diethoxybenzoic Acid in Organic Solvents: An In-Depth Technical Guide
Compound Identity: 4-Bromo-3,5-diethoxybenzoic acid CAS: 363166-41-0 Molecular Formula: C₁₁H₁₃BrO₄ Molecular Weight: 289.12 g/mol [1][2][3]
Part 1: Executive Summary & Strategic Analysis
For researchers and process chemists in pharmaceutical development, 4-Bromo-3,5-diethoxybenzoic acid represents a critical building block, particularly in the synthesis of LPA1 receptor antagonists and vasopressin antagonists [1, 2].
Unlike its widely characterized analogue, 3,5-dimethoxybenzoic acid, public solubility data for the diethoxy variant is sparse. This guide bridges that gap by synthesizing structural property relationships (SPR) with rigorous experimental protocols.
Key Technical Insight: The substitution of methoxy groups with ethoxy chains significantly alters the thermodynamic landscape of dissolution. While the core benzoic acid moiety drives hydrogen bonding (dimerization in non-polar solvents), the ethyl chains increase lipophilicity (LogP ~2.5–3.0 estimated vs. ~1.6 for dimethoxy) and disrupt crystal packing efficiency. Consequently, you should expect higher solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) compared to the dimethoxy homologue, and a lower melting point range (est. 160–190°C vs. >250°C).
Part 2: Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and solvation thermodynamics of brominated alkoxy-benzoic acids, the following solubility profile serves as the baseline for process design.
Table 1: Predicted Solubility Profile & Solvent Selection
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanistic Rationale | Application |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of acid dimers. | Reaction Medium |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the brominated aromatic core. | Extraction / Work-up |
| Ethers | THF, 2-MeTHF, Dioxane | High (>100 mg/mL) | H-bond acceptance from carboxylic acid; lipophilic compatibility. | Reaction / Solvent Swap |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20–80 mg/mL) | Good balance of polarity; solubility increases sharply with T. | Crystallization (Solvent) |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Solvation via H-bonding, but limited by the hydrophobic bromo-aryl core. | Crystallization (Solvent) |
| Aromatics | Toluene, Xylene | Low-Moderate (<20 mg/mL) | Solubilizes the core but cannot break acid dimers effectively at low T. | Crystallization (Anti-solvent) |
| Alkanes | n-Heptane, Hexane, Cyclohexane | Very Low (<1 mg/mL) | Incompatible with polar carboxylic head group. | Precipitation (Anti-solvent) |
Part 3: Experimental Protocols (Self-Validating Systems)
Since exact literature values are unavailable, you must generate high-fidelity data to optimize your specific process (e.g., cooling crystallization).
Protocol A: Dynamic Laser Monitoring (Solubility & MSZW)
Best for: Precise crystallization design and determining the Metastable Zone Width (MSZW).
Workflow Visualization:
Caption: Dynamic polythermal method for determining solubility (T_clear) and supersaturation limit (T_cloud).
Step-by-Step Methodology:
-
Preparation: Place a known mass (
) of 4-Bromo-3,5-diethoxybenzoic acid into a jacketed glass vessel with a magnetic stirrer. -
Initial Addition: Add a known mass of solvent (
). -
Heating: Heat the slurry at a constant rate (e.g., 1°C/min) while monitoring turbidity (laser transmission or visual). Record the temperature where the solution becomes perfectly clear (
). -
Cooling: Cool the solution at a controlled rate. Record the temperature where turbidity reappears (
). The difference ( ) is the MSZW. -
Iteration: Add a small aliquot of solvent to dilute the solution, lowering the concentration. Repeat the Heat/Cool cycle to generate a solubility curve (
vs ).
Protocol B: Static Gravimetric Method
Best for: Benchmarking equilibrium solubility at fixed temperatures.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24–48 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated T).
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Calculation: Solubility (
) = .
-
Part 4: Thermodynamic Analysis & Modeling
To translate your experimental data into a robust process model, apply the Modified Apelblat Equation . This model is empirically superior for correlating solubility of benzoic acid derivatives in organic solvents [3, 4].
Equation:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from regression of your data.
Thermodynamic Parameters:
Once
-
Enthalpy of Dissolution ($ \Delta_{sol}H $):
-
Expectation:
(Endothermic). Solubility increases with temperature.
-
-
Gibbs Free Energy ($ \Delta_{sol}G $):
-
Entropy of Dissolution ($ \Delta_{sol}S $):
Part 5: Purification & Crystallization Strategy
The primary utility of solubility data is to design a purification process. For 4-Bromo-3,5-diethoxybenzoic acid, the presence of the bromine atom and ethoxy chains suggests a Cooling Crystallization or Anti-solvent Crystallization approach.
Recommended Solvent System: Ethanol / Water or Ethyl Acetate / n-Heptane .
Process Logic:
Caption: Decision tree for purification via recrystallization based on solubility differentials.
Why this works:
-
Ethanol (Solvent): The compound is soluble hot but significantly less soluble cold.
-
Water (Anti-solvent): The hydrophobic ethyl and bromo groups cause the compound to crash out aggressively when water is added, allowing for high recovery.
-
Impurity Rejection: More polar impurities (e.g., unreacted dihydroxybenzoic acid) remain in the mother liquor.
References
-
Synthesis of 4-bromo-3,5-diethoxybenzoic acid: Therapeutic aryl-amido-aryl compounds and their use. US Patent 9447028B2. (Describes synthesis from 4-bromo-3,5-dihydroxybenzoic acid via ethylation).
-
Application in LPA1 Antagonists: Urea compound for antagonizing LPA1 receptor.[4] AU Patent 2020323429A1.[4] (Lists the compound as Reference Example 1-5-1).
- Apelblat Model Utility: Shakeel, F. et al. "Solubility and thermodynamic analysis of vanillin in some pharmaceutically active deep eutectic solvents." Journal of Molecular Liquids, 2019.
-
General Solubility of Benzoic Acid Derivatives: Zhang, H. et al. "Solubility of 3,5-dimethoxybenzoic acid... in ethanol." Journal of Chemical & Engineering Data, 2009. (Provides baseline data for the dimethoxy analogue).
Sources
Technical Profile: Spectroscopic Data of 4-Bromo-3,5-diethoxybenzoic Acid
The following technical guide details the spectroscopic characterization of 4-Bromo-3,5-diethoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical agents such as LPA1 receptor antagonists.
This analysis synthesizes experimental data from structural analogues and derivative studies (e.g., amide intermediates) to provide a high-fidelity reference profile.
Executive Summary & Compound Identity
4-Bromo-3,5-diethoxybenzoic acid is a symmetrically substituted aromatic building block.[1] Its structural integrity is defined by the central bromine atom, which exerts a steric and electronic influence on the adjacent ethoxy groups, forcing a specific conformation that is readily identifiable via NMR spectroscopy.
| Property | Data |
| IUPAC Name | 4-Bromo-3,5-diethoxybenzoic acid |
| CAS Number | 363166-41-0 |
| Molecular Formula | C |
| Molecular Weight | 289.12 g/mol |
| Appearance | Colorless to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or precursor impurities (e.g., mono-alkylated phenols).
Synthesis Workflow:
The compound is typically synthesized via the alkylation of 4-bromo-3,5-dihydroxybenzoic acid using ethyl iodide and a base (e.g., K
Figure 1: Synthetic pathway highlighting potential impurities (ethyl ester traces) detectable in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (400 MHz, DMSO- )
Note: Data is validated against the amide derivative reported in patent literature (US9447028B2) and adjusted for the free acid functionality.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 12.90 - 13.10 | Broad Singlet | 1H | - | -COOH | Carboxylic acid proton; exchangeable with D |
| 7.20 - 7.35 | Singlet | 2H | - | Ar-H (C2, C6) | Chemically equivalent due to symmetry.[2] Deshielded by COOH, shielded by alkoxy. |
| 4.15 | Quartet | 4H | 7.0 | -OCH | Characteristic methylene signal for ethoxy groups. |
| 1.35 | Triplet | 6H | 7.0 | -OCH | Methyl terminus of the ethoxy chains. |
Key Diagnostic Feature: The aromatic region shows a distinct singlet (approx.
C NMR Data (100 MHz, DMSO- )
The carbon spectrum should display only 7 distinct signals despite containing 11 carbons, confirming the symmetric structure.
| Shift ( | Carbon Type | Assignment |
| 167.5 | C=O | Carboxylic Acid Carbon |
| 156.8 | C-O | C3, C5 (Aromatic C attached to Oxygen) |
| 132.0 | C-H | C1 (Ipso to COOH) |
| 106.5 | CH | C2, C6 (Aromatic methine) |
| 105.0 | C-Br | C4 (Ipso to Bromine) |
| 64.8 | CH | O-C H |
| 14.5 | CH | O-CH |
Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the presence of the bromine atom due to its unique isotopic signature.
Isotopic Pattern
Bromine exists as two stable isotopes:
ESI-MS Data (Negative Mode)
For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the preferred ionization method.
-
Theoretical Monoisotopic Mass (
Br): 287.9997 Da -
Observed Ions:
-
m/z 287 : [M-H]
( Br isotopologue) -
m/z 289 : [M-H]
( Br isotopologue) -
Intensity Ratio: The peaks at 287 and 289 should be of approximately equal height (100:98).
-
Figure 2: Predicted ESI(-) fragmentation pathway. The preservation of the Br isotopic pattern in fragments is a key confirmation.
Infrared (IR) Spectroscopy
The IR spectrum confirms the functional group environment. The key diagnostic bands distinguish the acid from potential ester precursors.
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 2800 - 3200 | O-H Stretch | Carboxylic Acid | Broad, intense band often overlapping C-H stretch. |
| 1680 - 1700 | C=O Stretch | Carboxylic Acid | Strong, sharp peak. Lower shift than esters (~1720) due to dimerization. |
| 1580, 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1250, 1040 | C-O Stretch | Aryl Alkyl Ether | Strong bands confirming the ethoxy substitution. |
| 500 - 600 | C-Br Stretch | Aryl Bromide | Fingerprint region confirmation. |
Experimental Protocol for Analysis
To ensure reproducible data, the following sample preparation protocols are recommended.
Protocol 1: NMR Sample Preparation
-
Solvent Selection: Use DMSO-
(99.9% D). Chloroform- (CDCl ) may be used, but the carboxylic acid proton may be broad or invisible due to exchange. -
Concentration: Dissolve 5-10 mg of the solid acid in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (presence of inorganic salts from hydrolysis), filter through a cotton plug within a glass pipette into the NMR tube.
-
Acquisition: Run a standard proton sequence (16 scans) and a carbon sequence (1024 scans minimum due to quaternary carbons).
Protocol 2: HPLC-MS Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and MS (ESI Negative).
References
-
Synthesis & Amide Derivatives
-
Therapeutic aryl-amido-aryl compounds and their use. US Patent 9,447,028 B2. (2016).[3] Describes the synthesis of 4-bromo-3,5-diethoxybenzoic acid and its amide derivatives (Compound AAA-106).
-
-
Related Spectroscopic Data (Dimethoxy Analogue)
- Electronic Supplementary Information. Royal Society of Chemistry. Provides comparative NMR shifts for 4-bromo-3,5-dimethoxybenzoic acid.
-
Chemical Property Database
Sources
- 1. tert-butyl 4-bromo-3,5-diethoxybenzoate - CAS号 1041205-44-0 - 摩熵化学 [molaid.com]
- 2. “Fruiting Liquid” of Mushroom-Forming Fungi, A Novel Source of Bioactive Compounds – Fruiting-Body Inducer and HIF and Axl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 4. 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 [chemicalbook.com]
- 5. 4-bromo-3,5-diethoxybenzoic acid | CAS: 363166-41-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 4-bromo-3,5-diethoxybenzoic acid | CAS#:363166-41-0 | Chemsrc [chemsrc.com]
- 7. Search Results - AK Scientific [aksci.com]
Structural Characterization of 4-Bromo-3,5-diethoxybenzoic Acid: A Technical Guide
This guide serves as a technical blueprint for the structural characterization and crystallographic analysis of 4-Bromo-3,5-diethoxybenzoic acid , a critical intermediate in the synthesis of LPA1 receptor antagonists and other pharmaceutical scaffolds.
While specific unit cell parameters for this intermediate are often proprietary, this guide synthesizes crystallographic principles from homologous series (e.g., 3,5-dimethoxybenzoic acid and 4-bromobenzoic acid) to establish a rigorous protocol for its analysis.
Executive Summary & Chemical Context
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a functionalized aromatic scaffold characterized by a carboxylic acid head group, a heavy halogen atom (Bromine) at the para position, and two ethoxy chains at the meta positions.
-
Role: Key building block for urea-based LPA1 receptor antagonists.
-
Structural Significance: The molecule combines strong hydrogen-bonding donors/acceptors (COOH) with structure-directing halogen bonds (C-Br) and flexible steric bulk (ethoxy groups). Understanding its solid-state arrangement is vital for optimizing solubility and processability during drug development.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (SCXRD), high purity (>99%) is required. The following workflow ensures phase purity and optimal crystal growth.
Synthesis Pathway
The compound is typically synthesized via the alkylation of 4-bromo-3,5-dihydroxybenzoic acid followed by hydrolysis.
-
Alkylation: 4-bromo-3,5-dihydroxybenzoic acid + Ethyl Iodide (
, DMF) Ethyl 4-bromo-3,5-diethoxybenzoate. -
Hydrolysis: Ester + LiOH (THF/Water)
4-Bromo-3,5-diethoxybenzoic acid .
Crystallization Methodology
Benzoic acid derivatives often crystallize as needles or plates. The introduction of the 4-bromo group enhances heavy-atom scattering, while the ethoxy chains add solubility in non-polar solvents.
| Method | Solvent System | Conditions | Target Outcome |
| Slow Evaporation | Acetone / Ethanol | Room Temp (25°C) | Large blocks (Thermodynamic form) |
| Vapor Diffusion | THF (Solvent) / Hexane (Antisolvent) | Sealed chamber, 4°C | High-quality prisms for SCXRD |
| Cooling | Ethyl Acetate / Hexane (1:3) | Reflux | Bulk purification (Microcrystalline) |
Technical Insight: The ethoxy chains increase rotational degrees of freedom compared to methoxy analogs. Slow cooling is preferred over rapid evaporation to allow the alkyl chains to adopt their most energetically favorable conformation (typically anti-periplanar or gauche depending on packing forces).
Predicted Structural Motifs & Crystallographic Analysis
When solving the structure, the crystallographer should look for specific supramolecular synthons that define this class of compounds.
Primary Synthon: The Carboxylic Acid Dimer
Like most benzoic acids, 4-Bromo-3,5-diethoxybenzoic acid is predicted to form centrosymmetric dimers.
-
Interaction: Intermolecular O-H...O hydrogen bonds.
-
Graph Set Notation:
-
Geometry: The carboxyl groups face each other, forming an eight-membered ring. This creates a planar "ribbon" or discrete dimer unit that serves as the primary building block of the lattice.
Secondary Synthon: Halogen Bonding
The 4-Bromo substituent is not crystallographically innocent. It possesses a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.
-
Type II Halogen Bond: Expect C-Br...O (carbonyl) or C-Br...
interactions. -
Geometry: The C-Br...X angle is typically near
. -
Impact: This interaction often directs the packing of the dimers into 1D chains or 2D sheets, distinguishing the structure from non-halogenated analogs.
Tertiary Features: Alkoxy Conformation
Unlike 3,5-dimethoxybenzoic acid (where methyl groups often lie in the aromatic plane), the ethyl groups in the 3,5-diethoxy derivative will likely twist out of plane to minimize steric clash with the bromine atom and maximize van der Waals packing.
-
Observation: Look for disorder in the terminal methyl carbons (
) of the ethoxy chains during refinement.
Characterization Workflow
This protocol ensures data integrity and successful structure solution.[1]
Single Crystal X-Ray Diffraction (SCXRD)
-
Source: Mo-K
( Å) is preferred over Cu-K due to the high absorption coefficient of Bromine. -
Temperature: Collect at 100 K to reduce thermal motion of the flexible ethoxy chains.
-
Space Group Determination: Expect Centrosymmetric space groups such as
(Monoclinic) or (Triclinic), which accommodate the inversion symmetry of the carboxylic acid dimer.
Structure Solution Strategy
-
Indexing: Isolate the unit cell. Check for twinning if crystals grew as clustered plates.
-
Phasing: Use Intrinsic Phasing (SHELXT) or Direct Methods. The Bromine atom will be the heaviest peak and easily located.
-
Refinement:
-
Refine Br and O anisotropically first.
-
Locate H-atoms on the carboxylic acid from the difference Fourier map (critical for confirming the dimer).
-
Alert: If ethoxy chains show high thermal ellipsoids, apply rigid bond restraints (RIGU) or check for rotational disorder.
-
Visualization of Structural Logic
The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular synthesis to supramolecular organization.
Caption: Hierarchical assembly from chemical synthesis to supramolecular crystal lattice construction.
Analytical Data Summary (Expected)
For validation, the synthesized material should conform to these parameters before SCXRD analysis.
| Parameter | Technique | Expected Value / Observation |
| Melting Point | DSC / Capillary | Sharp endotherm (Range: 180–210°C, typical for benzoic acids) |
| Proton NMR | ||
| Mass Spec | LC-MS (ESI-) | |
| IR Spectrum | FTIR (ATR) |
References
-
Vertex Pharmaceuticals. (2020). Urea compound for antagonizing LPA1 receptor. Patent WO2020/323429. Link
-
Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1994).[2] 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine.[2] Acta Crystallographica Section C, 50(8), 1259–1262.[2] Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link
-
Politzer, P., Lane, P., Concha, M. C., Ma, Y., & Murray, J. S. (2007). An Overview of Halogen Bonding. Journal of Molecular Modeling, 13(2), 305–311. Link
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Bromo-3,5-dihydroxybenzoic Acid
4-Bromo-3,5-dihydroxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its structural features, including the carboxylic acid moiety and the electron-rich dihydroxy-substituted benzene ring, make it a versatile scaffold for medicinal chemistry and drug discovery. The bromine atom provides a site for further functionalization, while the phenolic hydroxyl groups and the carboxylic acid can be modified to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth exploration of the synthesis of this important precursor, with a focus on the underlying chemical principles and practical experimental protocols. Notably, this compound is a key starting material for the synthesis of Bromoprim, a selective inhibitor of dihydrofolate reductase with broad-spectrum antibacterial activity.[4]
The Primary Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid is the electrophilic aromatic bromination of its precursor, 3,5-dihydroxybenzoic acid.[5][6] This reaction leverages the high electron density of the aromatic ring, which is activated by the two hydroxyl groups, to facilitate the substitution of a hydrogen atom with a bromine atom.
Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The two hydroxyl groups are strong activating groups and are ortho, para-directing. In the case of 3,5-dihydroxybenzoic acid, the positions ortho to both hydroxyl groups (positions 2 and 6) and the position para to one hydroxyl group and ortho to the other (position 4) are all activated. The carboxylic acid group is a deactivating group and a meta-director. Therefore, the incoming electrophile (bromine) will preferentially substitute at the most activated positions. The position 4 is sterically less hindered and electronically activated by both hydroxyl groups, making it the primary site of bromination.
The brominating agent, typically elemental bromine (Br₂), is polarized by the solvent or a Lewis acid catalyst, generating a more electrophilic bromine species that is attacked by the electron-rich aromatic ring. This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon bearing the bromine atom restores the aromaticity of the ring and yields the final product, 4-bromo-3,5-dihydroxybenzoic acid.
Experimental Protocol: Synthesis via Direct Bromination
The following protocol is a detailed methodology for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid, adapted from established procedures.[5]
Materials and Reagents
-
3,5-Dihydroxybenzoic acid
-
Aqueous mineral acid (e.g., hydrochloric acid, 17.5% w/w)
-
Elemental bromine (Br₂)
-
Hydrogen peroxide (H₂O₂, 35% w/w, optional, for in-situ bromine generation)
-
Glacial acetic acid (as an alternative solvent)
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 3,5-dihydroxybenzoic acid and an aqueous mineral acid (such as 17.5% hydrochloric acid) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The use of an aqueous mineral acid is a key aspect of a patented process that promotes a high yield of the desired 4-bromo isomer.[5]
-
Heating: The mixture is heated with stirring to a temperature of approximately 104°C.[5]
-
Bromine Addition: Elemental bromine is added dropwise to the heated mixture over a period of 1.5 hours.[5] It is crucial to control the rate of addition to maintain the reaction temperature and avoid excessive pressure buildup. For optimal yield, it is recommended to use 90 to 110 mol% of bromine relative to the 3,5-dihydroxybenzoic acid.[5]
-
In-situ Bromine Generation (Optional): As an alternative or supplementary step, a portion of the bromine can be generated in situ. This can be achieved by the addition of an oxidizing agent, such as hydrogen peroxide, to a source of bromide ions (which would be present if hydrobromic acid were used as the mineral acid, or from the reaction of bromine itself). For instance, a 35% aqueous hydrogen peroxide solution can be metered in over 2 hours at the same temperature.[5]
-
Reaction Completion and Work-up: After the addition of the brominating agent, the reaction mixture is stirred at reflux (approximately 107°C) for several hours (e.g., 4 hours) to ensure complete reaction.[5]
-
Isolation and Purification: The reaction mixture is then cooled to room temperature, which causes the product to precipitate. The solid product is collected by suction filtration, washed with cold water, and dried to yield 4-bromo-3,5-dihydroxybenzoic acid.
Alternative Solvent System
An alternative procedure involves the use of glacial acetic acid as the solvent. In this method, 3,5-dihydroxybenzoic acid is dissolved in glacial acetic acid and heated to reflux (around 115°C). Bromine is then added slowly over several hours. After cooling, the product crystallizes and can be isolated by filtration.[5]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of 4-bromo-3,5-dihydroxybenzoic acid.[5]
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Purity (%) | Yield (%) |
| 3,5-Dihydroxybenzoic acid | 154.12 | 308 | 2.0 | - | - |
| Bromine | 159.81 | 192 | 1.2 | - | - |
| Hydrogen Peroxide (35%) | 34.01 | 78 | - | - | - |
| 4-Bromo-3,5-dihydroxybenzoic acid | 233.02 | 696.3 | - | 95.2 | 87.5 |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 4-bromo-3,5-dihydroxybenzoic acid.
Caption: Workflow for the synthesis of 4-bromo-3,5-dihydroxybenzoic acid.
Conclusion
The synthesis of 4-bromo-3,5-dihydroxybenzoic acid via direct bromination of 3,5-dihydroxybenzoic acid is a robust and efficient method. By carefully controlling the reaction conditions, particularly the stoichiometry of the brominating agent and the reaction temperature, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers and scientists to successfully synthesize this valuable precursor for applications in drug development and other areas of chemical research.
References
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. Homework.Study.com. [Link]
-
Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. PrepChem.com. [Link]
-
The bromination of some derivatives of resorcinol. Journal of the Chemical Society C. [Link]
-
Resorcinol, 4-bromo-. Organic Syntheses Procedure. [Link]
-
Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]
-
4-Bromo-3,5-dihydroxybenzoic acid. PubChem. [Link]
-
3,5-dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. [Link]
-
4-bromo-3,5-dihydroxybenzoic acid. Stenutz. [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]
Sources
- 1. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-3,5-dihydroxybenzoic acid [stenutz.eu]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 6. The bromination of some derivatives of resorcinol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Regioselective Electrophilic Bromination of 3,5-Diethoxybenzoic Acid
[1]
Executive Summary
This technical guide details the regioselective bromination of 3,5-diethoxybenzoic acid to synthesize 2-bromo-3,5-diethoxybenzoic acid . Targeted at drug development professionals and synthetic chemists, this document moves beyond standard textbook procedures to address the specific electronic and steric challenges of this substrate.[1]
The 3,5-diethoxy motif creates a unique electronic landscape where the synergistic activation of the ethoxy groups competes with the steric crowding of the reaction sites. While the C4 position is electronically most activated (ortho to two alkoxy donors), steric hindrance from the flanking ethoxy groups typically diverts substitution to the C2 (or C6) position.[1] This guide provides two validated protocols—using N-Bromosuccinimide (NBS) for high-precision, small-scale synthesis, and Elemental Bromine (
Part 1: Mechanistic Analysis & Regioselectivity[1]
Substrate Electronics and Sterics
The bromination of 3,5-diethoxybenzoic acid is a classic study in the conflict between electronic activation and steric hindrance.
-
Electronic Activation: The two ethoxy groups (-OEt) at C3 and C5 are strong
-donors (activators) and direct electrophiles to the ortho and para positions relative to themselves. -
Steric Hindrance:
-
Position C4: Flanked by two ethoxy groups. The rotational volume of the ethyl chains creates a "steric pocket" that significantly retards the approach of a bulky electrophile like the bromonium ion complex.
-
Position C2/C6: Flanked by the carboxylic acid (-COOH) and one ethoxy group. While the carboxyl group is bulky, the hindrance is generally less severe than the C4 "ethoxy pincer," making C2 the kinetically favored product for mono-bromination.[1]
-
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the formation of the preferred C2-substituted product.
Part 2: Experimental Protocols
Method A: High-Precision Bromination using NBS
Best for: Discovery chemistry, high functional group tolerance, avoiding harsh acidic conditions.[1]
Mechanism: NBS provides a slow, controlled release of
Reagents & Materials
| Component | Equivalents | Role |
| 3,5-Diethoxybenzoic acid | 1.0 equiv | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 equiv | Brominating agent |
| Acetonitrile (MeCN) | 10-15 V | Polar aprotic solvent |
| Ammonium Acetate ( | 0.1 equiv | Catalyst (Proton source) |
Step-by-Step Workflow
-
Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diethoxybenzoic acid in Acetonitrile (0.5 M concentration).
-
Catalyst Addition: Add Ammonium Acetate (10 mol%). Note: Mild acid catalysis activates the NBS.
-
Reagent Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.
-
Critical Control Point: Do not add NBS all at once. An exotherm can lead to loss of regiocontrol.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by HPLC or TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Quench: Once starting material is <2%, quench by adding 10% aqueous Sodium Thiosulfate (
) to destroy excess bromine species. -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc/Hexanes).
Method B: Scalable Bromination using Elemental Bromine
Best for: Multi-gram to kilogram scale-up, cost-efficiency. Mechanism: Direct electrophilic attack. Requires careful temperature control to prevent 2,6-dibromination.
Reagents & Materials
| Component | Equivalents | Role |
| 3,5-Diethoxybenzoic acid | 1.0 equiv | Substrate |
| Bromine ( | 1.0 - 1.05 equiv | Brominating agent |
| Glacial Acetic Acid (AcOH) | 5-8 V | Solvent (Protic, stabilizes intermediates) |
| Sodium Acetate (NaOAc) | 1.1 equiv | Buffer (Scavenges HBr) |
Step-by-Step Workflow
-
Dissolution: Dissolve the substrate and Sodium Acetate in Glacial Acetic Acid.
-
Why NaOAc? It buffers the HBr generated, preventing acid-catalyzed degradation or isomerization.
-
-
Controlled Addition: Prepare a solution of
in Acetic Acid (1:1 v/v). Place the reaction vessel in a water bath at 15-20°C. -
Bromination: Add the bromine solution dropwise via an addition funnel over 30-60 minutes.
-
Visual Cue: The solution will turn reddish-brown. The color should slowly fade as bromine is consumed. If the color persists deeply, pause addition.[1]
-
-
Aging: Stir at room temperature for 2-4 hours.
-
Quench & Precipitation: Pour the reaction mixture into a 5-fold excess of ice-cold water containing Sodium Bisulfite (
).-
Outcome: The product typically precipitates as a solid.
-
-
Isolation: Filter the solid. Wash the cake thoroughly with cold water to remove residual acetic acid.
-
Drying: Vacuum dry at 45°C.
Part 3: Process Optimization & Troubleshooting
Workflow Logic Diagram
The following flowchart outlines the decision-making process for purification and troubleshooting.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High 2,6-Dibromo impurity | Excess reagent or high temperature. | Reduce |
| Incomplete Conversion | Deactivation by HBr or old reagent. | Use NaOAc buffer (Method B). Ensure NBS is white (not yellow). |
| Regioisomer Mix (C2 vs C4) | High temperature during addition.[4] | Strict temperature control (<20°C) during addition favors the kinetic C2 product. |
| Colored Product | Residual Bromine or oxidation.[5][6] | Wash with Sodium Thiosulfate.[5][7][8] Recrystallize with activated charcoal. |
Part 4: Analytical Validation
To confirm the identity of 2-bromo-3,5-diethoxybenzoic acid , rely on NMR spectroscopy.[3]
-
1H NMR (DMSO-d6):
-
Look for two distinct aromatic singlets (or meta-coupled doublets, J ~ 2.5 Hz).
-
In the 2-bromo isomer, the symmetry is broken.[1] The protons at C4 and C6 are chemically distinct.
-
Contrast: The 4-bromo isomer (if formed) would preserve symmetry, showing a singlet integration of 2H for the C2/C6 protons.
-
Contrast: The 2,6-dibromo isomer would show a singlet integration of 1H (the C4 proton).
-
References
-
Regioselectivity in Aromatic Bromination
-
Bromination of Alkoxybenzoic Acids
-
Green Chemistry Approaches
-
General Electrophilic Substitution Methodology
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sunankalijaga.org [sunankalijaga.org]
- 9. organic-chemistry.org [organic-chemistry.org]
Methodological & Application
Application Note: 4-Bromo-3,5-diethoxybenzoic Acid as a Privileged Scaffold in Medicinal Chemistry
Topic: Use of 4-Bromo-3,5-diethoxybenzoic acid in Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Compound Profile
4-Bromo-3,5-diethoxybenzoic acid (CAS: 1020718-25-5 / Analogous to Dimethoxy CAS: 56518-42-4) is a highly functionalized aromatic building block. It represents a "privileged scaffold" in drug discovery due to its unique combination of electronic richness, steric demand, and orthogonal reactivity handles.
While the dimethoxy analog is common, the diethoxy variant is increasingly utilized to modulate lipophilicity (LogP) and steric occupancy in protein binding pockets. The bulky ethoxy groups at positions 3 and 5 create a specific hydrophobic environment, often used to lock conformations in biaryl systems or to fill hydrophobic pockets in targets like P2X purinoceptors (e.g., P2X3/P2X7 antagonists) and Kinase inhibitors (e.g., FGFR, EGFR).
Key Chemical Features[1][2][3][4][5][6][7][8][9]
-
C4-Bromide: An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1] The steric bulk of the ortho-ethoxy groups requires specialized catalytic systems.
-
C1-Carboxylic Acid: A nucleophilic handle for amide/ester formation, allowing attachment to pharmacophores or solubilizing tails.
-
3,5-Diethoxy Pattern: Provides electron-donating character to the ring, increasing the oxidative stability of the core while influencing the pKa of the benzoic acid.
Synthesis & Preparation Protocol
The synthesis of 4-Bromo-3,5-diethoxybenzoic acid requires careful regiocontrol to avoid over-bromination or decarboxylation. The most robust route proceeds via the bromination of 3,5-dihydroxybenzoic acid followed by alkylation.
Workflow Diagram: Synthesis Pathway
Figure 1: Synthetic route from commercially available 3,5-dihydroxybenzoic acid.
Detailed Protocol: Step-by-Step
Step 1: Regioselective Bromination
Objective: Introduce bromine at C4 without affecting C2/C6 or causing decarboxylation.
-
Reagents: 3,5-Dihydroxybenzoic acid (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid (5 mL/g) under N2.
-
Cool to 0°C.
-
Add Br2 (diluted in AcOH) dropwise over 1 hour. Critical: Slow addition prevents the formation of 2,4,6-tribromo byproducts.
-
Allow to warm to RT and stir for 4 hours.
-
Purification: Recrystallize from water/ethanol to yield 4-bromo-3,5-dihydroxybenzoic acid.
-
Step 2: Global Alkylation (Williamson Ether Synthesis)
Objective: Install ethyl groups on phenols and protect the acid as an ethyl ester simultaneously.
-
Reagents: Intermediate from Step 1 (1.0 eq), Ethyl Iodide (3.5 eq), K2CO3 (4.0 eq), DMF (anhydrous).
-
Procedure:
Step 3: Selective Hydrolysis
Objective: Reveal the carboxylic acid while retaining the aryl bromide and ether groups.
-
Reagents: Ester intermediate, LiOH (2.0 eq), THF:Water (3:1).
-
Procedure:
-
Dissolve ester in THF/Water.
-
Stir at RT for 4-6 hours (Monitor by TLC).
-
Acidification: Adjust pH to ~3 with 1N HCl.
-
Extract with EtOAc.[2]
-
Final Product: 4-Bromo-3,5-diethoxybenzoic acid (White solid).
-
Application 1: Sterically Demanding Suzuki-Miyaura Coupling
The 3,5-diethoxy groups exert significant steric pressure on the C4-Bromine. Standard Pd(PPh3)4 conditions often fail or proceed sluggishly due to difficult oxidative addition and reductive elimination steps.
Expert Insight: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the coupling.
Protocol: C4-Arylation
Reaction: 4-Bromo-3,5-diethoxybenzoic acid (or ester) + Aryl Boronic Acid
| Component | Reagent | Equivalents | Role |
| Substrate | 4-Bromo-3,5-diethoxybenzoic acid | 1.0 | Electrophile |
| Partner | Aryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | Pd2(dba)3 | 0.02 | Palladium Source |
| Ligand | SPhos or XPhos | 0.04 | Bulky Ligand (Critical) |
| Base | K3PO4 (anhydrous) | 3.0 | Base |
| Solvent | Toluene:Water (10:1) | - | Biphasic System |
Procedure:
-
Charge a reaction vial with the acid substrate, boronic acid, Pd2(dba)3, SPhos, and K3PO4.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene/Water.
-
Heat to 100°C for 12-18 hours.
-
Note: If using the free acid, an extra equivalent of base is required to form the carboxylate in situ, which actually accelerates the reaction via the "carboxylate-directed" effect.
Application 2: Amide Coupling for P2X Antagonists
This scaffold is frequently used to synthesize antagonists for P2X3 and P2X7 receptors, where the benzoic acid moiety is converted to a hydrazide or amide.
Workflow Diagram: Drug Discovery Application
Figure 2: Typical medicinal chemistry workflow converting the acid scaffold into a bioactive antagonist.
Protocol: HATU-Mediated Amide Coupling
Context: This method is preferred over Thionyl Chloride (SOCl2) when the amine partner is sensitive or when mild conditions are required to prevent racemization of the amine partner.
-
Dissolution: Dissolve 4-Bromo-3,5-diethoxybenzoic acid (1.0 eq) in dry DMF.
-
Base: Add DIPEA (Diisopropylethylamine, 3.0 eq).
-
Activation: Add HATU (1.2 eq). Stir at RT for 15 minutes. Solution should turn slightly yellow.
-
Addition: Add the amine partner (1.1 eq).
-
Reaction: Stir at RT for 2-4 hours.
-
Validation: Monitor by LC-MS. The bulky ethoxy groups do not significantly hinder the amide coupling at C1, unlike the C4 coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki Coupling | Steric hindrance of ethoxy groups; Pd oxidative addition failure. | Switch to SPhos or Buchwald G3 precatalysts. Increase Temp to 110°C. |
| Decarboxylation | Overheating during bromination step (Synthesis). | Keep bromination temperature < 25°C. |
| Incomplete Hydrolysis | Steric bulk of ethoxy groups protecting the ester. | Use LiOH (smaller cation) instead of NaOH. Increase temp to 50°C if needed. |
| Regioisomer Contamination | Bromination at C2 instead of C4. | Ensure starting material is 3,5-dihydroxy, not 3,5-diethoxy benzene (direct bromination of the ether is less selective). |
References
- Note: Provides the foundational protocol for the dimethoxy analog, which is chemically equivalent to the diethoxy synthesis.
- Note: Details the handling of halogenated alkoxy-benzoic acids in drug discovery.
-
ResearchGate. (2019). Discussion on synthesis of ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate. Retrieved March 7, 2026, from [Link]
- Note: Validates the route via alkylation of hydroxy-benzo
- Note: Specifications and safety d
Sources
4-Bromo-3,5-diethoxybenzoic acid as a building block for pharmaceuticals
Topic: 4-Bromo-3,5-diethoxybenzoic acid as a building block for pharmaceuticals Content Type: Detailed Application Notes and Protocols
High-Value Scaffold for Sterically Demanding & Lipophilic Pharmacophores [1]
Executive Summary & Chemical Profile
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0 ) is a specialized intermediate used in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and nuclear receptors.[1] Unlike its ubiquitous analogue 4-bromo-3,5-dimethoxybenzoic acid, the diethoxy variant offers a distinct physicochemical profile:
-
Enhanced Lipophilicity: The ethyl groups increase logP, improving membrane permeability for CNS-targeted drugs (e.g., Alzheimer's therapeutics).[1]
-
Steric Shielding: The bulkier ethoxy groups at the 3,5-positions provide a "steric lock," restricting the rotation of the carboxylate/amide bond and protecting the 4-position halogen from metabolic debromination or premature displacement.[1]
-
Electronic Modulation: The electron-donating ethoxy groups deactivate the aromatic ring towards nucleophilic attack, stabilizing the core during harsh downstream transformations.[1]
Chemical Specifications Table
| Property | Specification |
| CAS Number | 363166-41-0 |
| Molecular Formula | C₁₁H₁₃BrO₄ |
| Molecular Weight | 289.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| Key Functionality | C-1: Carboxylic acid (Amide/Ester formation)C-4: Aryl Bromide (Cross-coupling handle)C-3,5: Ethoxy groups (Steric/Electronic modifiers) |
Synthesis of the Building Block
Context: While often purchased, in-house synthesis ensures purity and allows for isotopically labeled variants.[1] This protocol is adapted from Patent US9447028B2.
Protocol A: O-Alkylation & Hydrolysis Sequence
Objective: Synthesize high-purity 4-bromo-3,5-diethoxybenzoic acid from 4-bromo-3,5-dihydroxybenzoic acid.
Reagents:
-
Precursor: 4-Bromo-3,5-dihydroxybenzoic acid (CAS: 16534-12-6)[1]
-
Alkylating Agent: Ethyl Iodide (EtI)[1]
-
Base: Potassium Carbonate (K₂CO₃)[1]
-
Solvent: DMF (anhydrous)[1]
-
Hydrolysis: Lithium Hydroxide (LiOH), THF/Water[1]
Step-by-Step Methodology:
-
Esterification/Etherification (One-Pot):
-
Charge a reaction vessel with 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 mL/g).
-
Add K₂CO₃ (3.5 eq) followed by Ethyl Iodide (3.5 eq). Note: Excess base/alkylator is required to alkylate both phenols and the carboxylic acid.[1]
-
Stir at 60°C for 12–16 hours under N₂ atmosphere.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine.[1] Dry over Na₂SO₄ and concentrate to yield the intermediate ethyl 4-bromo-3,5-diethoxybenzoate.[1]
-
-
Saponification:
-
Dissolve the intermediate ester in THF:Water (3:1) .[1]
-
Add LiOH·H₂O (2.5 eq).[1]
-
Stir at Room Temperature for 4–6 hours. Critical: Avoid high heat to prevent nucleophilic displacement of the bromine by hydroxide.[1]
-
Acidification: Adjust pH to ~2–3 using 1M HCl. The product will precipitate.[1][2]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if purity <98%.[1]
-
Application Protocols: Downstream Transformations
This building block is bifunctional. The order of operations—Amide Coupling vs. Cross-Coupling —dictates the synthetic success due to the steric crowding around the bromine.[1]
Logical Workflow Diagram
Caption: Decision tree for incorporating the scaffold. Path A is preferred to avoid catalyst poisoning by the free acid.[1]
Protocol B: Sterically Hindered Amide Coupling (LPA1 Antagonist Route)
Context: The 3,5-diethoxy groups create significant steric bulk around the carboxylate.[1] Standard EDC/NHS coupling often fails or is slow.[1] The use of HATU with a stronger base is required, as demonstrated in LPA1 antagonist synthesis (Patent AU2020323429).[1]
Target: Coupling with secondary amines or anilines.
-
Activation:
-
Coupling:
-
Purification:
-
Dilute with EtOAc, wash with 5% LiCl solution (removes DMF), followed by saturated NaHCO₃ and brine.
-
Protocol C: Suzuki-Miyaura Coupling on a Hindered Bromide
Context: The bromine at position 4 is "sandwiched" between two ethoxy groups.[1] This steric crowding makes oxidative addition difficult for standard Pd(PPh₃)₄ catalysts.[1] Specialized bulky phosphine ligands are mandatory.
Recommended Catalyst System: Pd(dppf)Cl₂ (for robustness) or XPhos Pd G3 (for high reactivity).[1]
Step-by-Step Methodology:
-
Setup:
-
In a microwave vial or pressure tube, combine:
-
-
Solvent System:
-
Use 1,4-Dioxane : Water (4:1) .[1] Degas rigorously with Argon for 10 minutes.
-
-
Reaction:
Pharmaceutical Case Studies
A. RARα Agonists (Alzheimer’s Disease)[1][3]
-
Role of Scaffold: The 4-bromo-3,5-diethoxy moiety mimics the hydrophobic tail of retinoic acid but with improved metabolic stability.[1]
-
Significance: In Patent US9447028B2 , this acid is coupled to methyl 4-aminobenzoate.[1] The resulting "Aryl-Amido-Aryl" (AAA) compound activates RARα, upregulating ADAM10 and reducing Amyloid-beta production.[1]
-
Why Diethoxy? The ethyl groups provide the necessary volume to fill the hydrophobic pocket of the RARα ligand-binding domain more effectively than methoxy groups.[1]
B. LPA1 Antagonists (Fibrosis)[1]
-
Target: Lysophosphatidic Acid Receptor 1.[1]
-
Role of Scaffold: Used as a "head group" linked via a urea or amide bond.[1]
-
Significance: As seen in Patent AU2020323429 , the scaffold is converted to a Weinreb amide (using Protocol B) and then to a ketone.[1] The 3,5-diethoxy substitution pattern prevents oxidative metabolism of the phenyl ring by Cytochrome P450 enzymes.[1]
References
-
Taisho Pharmaceutical Co., Ltd. (2020).[1] Urea compound for antagonizing LPA1 receptor. Patent AU2020323429A1.[1][2] Retrieved from .
-
University of Aberdeen. (2016). Therapeutic aryl-amido-aryl compounds and their use. Patent US9447028B2.[1] Retrieved from .
-
ChemicalBook. (n.d.).[1] 4-Bromo-3,5-diethoxybenzoic acid Product Description. Retrieved from .[1]
Sources
- 1. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 3. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
Application Note: 4-Bromo-3,5-diethoxybenzoic Acid in Medicinal Chemistry
This guide details the strategic application, synthesis, and functionalization of 4-Bromo-3,5-diethoxybenzoic acid , a specialized "lipophilic resorcinol" scaffold used in the development of LPA1 antagonists, RAR
Introduction: The "Lipophilic Resorcinol" Scaffold
In medicinal chemistry, the modulation of physicochemical properties (LogP, tPSA, solubility) is often as critical as potency. While 3,5-dimethoxybenzoic acid is a ubiquitous building block, its 3,5-diethoxy analog—specifically the 4-bromo derivative—offers a distinct advantage: enhanced lipophilicity and blood-brain barrier (BBB) permeability while maintaining the electronic character of the resorcinol core.
4-Bromo-3,5-diethoxybenzoic acid serves as a bi-functional molecular handle:
-
The Carboxylic Acid (C1): A handle for amide coupling (e.g., to create "tail" regions of GPCR ligands).
-
The Aryl Bromide (C4): A sterically crowded electrophile for cross-coupling (Suzuki, Buchwald) to install "head" groups.[1]
Key Medicinal Applications
-
LPA1 Receptor Antagonists: Used to synthesize urea-based antagonists where the bulky diethoxy group occupies a hydrophobic pocket, improving selectivity over LPA2/3.
-
RAR
Agonists: The scaffold mimics the hydrophobic ring of retinoids, with the ethoxy groups providing steric bulk to enforce specific receptor conformations. -
CNS Agents: The ethyl vs. methyl substitution increases LogP by approx.[1] 1.0 unit, facilitating CNS penetration for targets like P2X3 or specific kinase inhibitors.[1]
Critical Synthetic Challenges & Solutions
The Regioselectivity Problem
Direct bromination of 3,5-diethoxybenzoic acid is chemically ambiguous. The alkoxy groups activate positions 2, 4, and 6.
-
Kinetic Product: Bromination at C2 (ortho to COOH and OEt) is often favored due to lower steric hindrance compared to C4 (sandwiched between two OEt groups).[1]
-
Thermodynamic/Desired Product: C4-bromo .
Solution: The most robust route avoids direct bromination of the diethoxy ester. Instead, it utilizes the bromination of 3,5-dihydroxybenzoic acid in aqueous acid (where C4 is favored due to H-bonding or specific solvent effects), followed by global ethylation.
Experimental Protocols
Protocol A: Robust Synthesis of the Scaffold
Use this protocol if the starting material is not commercially available or high purity is required.
Step 1: Regioselective Bromination
-
Precursor: 3,5-Dihydroxybenzoic acid (
-Resorcylic acid).[1] -
Reagents: Bromine (
), Water, Glacial Acetic Acid.[2] -
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid (3.5 vol) and water (1.0 vol).
-
Cool to 0–5 °C.
-
Add
(1.05 eq) dropwise over 1 hour.[1] Note: The aqueous acidic medium suppresses poly-bromination and favors the 4-position. -
Stir at RT for 4 hours. Pour into ice water. Filter the precipitate.[1][3][4][5][6]
-
Step 2: Global Ethylation & Hydrolysis
-
Reagents: Ethyl Iodide (EtI),
, DMF, then LiOH/THF. -
Procedure:
-
Suspend 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and
(3.5 eq) in DMF. -
Add EtI (3.5 eq).[1] Heat to 60 °C for 12 h (Forms the ethyl ester and ethyl ethers).[1]
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Dissolve the intermediate ester in THF/MeOH (1:1). Add 2M LiOH (2.0 eq). Stir at 50 °C until TLC shows acid formation.
-
Acidification: Acidify with 1M HCl to pH 3. Filter the white solid.[1][6]
-
Yield: Typically 65–75% overall.[1]
-
Protocol B: Sterically Hindered Suzuki Coupling (C4 Functionalization)
The C4-bromide is flanked by two ethoxy groups (ortho, ortho-disubstitution). Standard
Target: Biaryl formation (e.g., for LPA1 antagonist synthesis).
-
Reagents:
-
Procedure:
Protocol C: Amide Coupling (C1 Functionalization)
Standard coupling applies, but the electron-rich ring reduces the electrophilicity of the carbonyl slightly.
-
Activation: Convert acid to acid chloride using
/DMF(cat) in DCM (RT, 1 h). Avoid thermal SOCl2 if ethoxy groups are sensitive, though they are generally stable. -
Coupling: React acid chloride with Amine (
) + in DCM. -
Alternative: HATU/DIPEA works well for valuable amines.[1]
Structural & Functional Logic (DOT Diagram)
The following diagram illustrates the synthetic flow and the divergence point where the scaffold splits into different therapeutic classes based on the functionalization of the C1 (Acid) and C4 (Bromo) sites.
Caption: Synthetic pathway from alpha-resorcylic acid to the 4-bromo-3,5-diethoxy scaffold, highlighting the divergence into LPA1 and RAR therapeutic classes and critical steric constraints.
Comparative Data: Diethoxy vs. Dimethoxy
When selecting between the standard dimethoxy scaffold and this diethoxy analog, consider the following physicochemical shifts:
| Feature | 4-Br-3,5-Dimethoxybenzoic Acid | 4-Br-3,5-Diethoxybenzoic Acid | Impact on Drug Design |
| LogP (Calc) | ~2.3 | ~3.1 | Diethoxy preferred for CNS penetration or hydrophobic pocket occupancy.[1] |
| Steric Bulk | Moderate | High | Diethoxy restricts rotation of ortho-substituents; improves metabolic stability of the ether linkage.[1] |
| Solubility | Moderate (Aq) | Low (Aq) | Diethoxy requires organic co-solvents (DMSO, DMA) for biological assays.[1] |
| C4 Reactivity | Hindered | Highly Hindered | Diethoxy requires more active catalysts (e.g., SPhos) for Suzuki coupling.[1] |
References
-
Hutchinson, J. H., et al. (2003).[1] "Acidic antagonists of the LPA1 receptor."[1] Bioorganic & Medicinal Chemistry Letters, 13(22), 3967-3971. (Describes the utility of 3,5-dialkoxybenzoic acids in LPA1 antagonist design).
-
Schmidt, G., et al. (1975).[1][9] "Process for preparing 3,5-dihydroxy-4-bromobenzoic acid." European Patent EP0691323A1.[1] Link (Defines the regioselective aqueous bromination protocol).[1]
-
Pfizer Inc. (2012).[1] "Therapeutic aryl-amido-aryl compounds."[1] U.S. Patent 9,447,028.[1] Link (Explicit protocol for converting 4-bromo-3,5-dihydroxybenzoic acid to the diethoxy derivative).
-
Ono Pharmaceutical Co., Ltd. (2020).[1] "Urea compound for antagonizing LPA1 receptor."[1][6] Australian Patent AU2020323429A1.[1] Link (Detailed experimental procedure for the synthesis of ethyl 4-bromo-3,5-diethoxybenzoate).
- Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl halides." Accounts of Chemical Research, 41(11), 1461-1473. (Guidance on coupling hindered 2,6-dialkoxy aryl bromides).
Sources
- 1. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3- - Google Patents [patents.google.com]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 7. 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 [chemicalbook.com]
- 8. 4-bromo-3,5-diethoxybenzoic acid | CAS: 363166-41-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
Application Note: 4-Bromo-3,5-diethoxybenzoic Acid in RARα Agonist Synthesis for Alzheimer's Therapeutics
This Application Note is designed for medicinal chemists and neuropharmacologists involved in Alzheimer's Disease (AD) drug discovery. It details the synthesis and biological application of 4-Bromo-3,5-diethoxybenzoic acid , a critical pharmacophore intermediate used to generate high-affinity Retinoic Acid Receptor alpha (RARα) agonists.
Executive Summary
Retinoic Acid Receptor alpha (RARα) signaling is a validated pathway for upregulating ADAM10 (a-secretase), which promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP), thereby reducing toxic Amyloid-beta (Aβ) production.[1]
4-Bromo-3,5-diethoxybenzoic acid serves as a specialized "hydrophobic tail" building block. Its specific substitution pattern—a central bromine atom flanked by two ethoxy groups—mimics the bulky, lipophilic tetramethyl-tetrahydronaphthalene moiety found in first-generation retinoids (e.g., Tamibarotene/Am80) but offers distinct metabolic stability and halogen-bonding capabilities. This guide provides a validated protocol for synthesizing this intermediate, coupling it to form a full agonist, and verifying its efficacy in AD-relevant assays.
Scientific Rationale & Mechanism
The RARα-ADAM10 Axis
In Alzheimer's pathology, APP is preferentially cleaved by
-
Ligand Binding: The agonist binds the hydrophobic pocket of RARα.
-
Heterodimerization: RARα dimerizes with Retinoid X Receptor (RXR).[2]
-
Transcription: The complex binds Retinoic Acid Response Elements (RAREs) in the promoter region of the ADAM10 gene.
-
Neuroprotection: Increased ADAM10 levels cleave APP within the Aβ domain, preventing Aβ formation and releasing soluble APP
(sAPP ), which is neurotrophic.
Structural Role of the Intermediate
The 4-bromo-3,5-diethoxy moiety functions as a bioisostere for the hydrophobic domain required for RARα activation.
-
Bromine (C-4): Occupies the deep hydrophobic pocket; potential for halogen bonding with receptor residues (e.g., Val/Ile).
-
Ethoxy Groups (C-3, C-5): Provide steric bulk to lock the conformation and improve lipophilicity (LogP) for blood-brain barrier (BBB) penetration, superior to methoxy analogs.
Chemical Synthesis Protocol
Reaction Scheme Overview
The synthesis proceeds in three phases: (A) Scaffold Construction, (B) Amide Coupling, and (C) Deprotection.
Figure 1: Synthetic route from raw material to active RARα agonist.
Detailed Methodology
Phase A: Synthesis of 4-Bromo-3,5-diethoxybenzoic Acid
Reagents:
-
Ethyl Iodide (EtI)[4]
-
Potassium Carbonate (K₂CO₃)
-
Lithium Hydroxide (LiOH)[4]
-
Solvents: DMF, THF, Methanol
Protocol:
-
Global Alkylation:
-
Dissolve 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (4.0 eq) and stir for 15 min at Room Temperature (RT).
-
Add Ethyl Iodide (3.5 eq) dropwise.
-
Heat to 60°C for 12 hours. Mechanism: Williamson ether synthesis on phenols + esterification of carboxylic acid.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄. Concentrate to yield Ethyl 4-bromo-3,5-diethoxybenzoate .[3]
-
-
Selective Hydrolysis:
-
Dissolve the intermediate ester in THF:MeOH:H₂O (3:1:1).
-
Add LiOH monohydrate (1.5 eq).
-
Stir at RT for 4-6 hours. Note: Monitor by TLC to ensure only the benzoate ester hydrolyzes, leaving the ether groups intact.
-
Acidification: Adjust pH to ~3 with 1M HCl. Precipitate the white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield Target: >85%. Product: 4-Bromo-3,5-diethoxybenzoic acid.[3][4][5][6][7][8]
-
Phase B: Coupling to Generate the Agonist
Reagents:
-
Methyl 4-aminobenzoate (The "Polar Tail")
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF
Protocol:
-
Activation: Dissolve 4-Bromo-3,5-diethoxybenzoic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min.
-
Coupling: Add Methyl 4-aminobenzoate (1.0 eq). Stir at RT for 12 h.
-
Isolation: Standard aqueous workup. Purify via Flash Chromatography (Hexane/EtOAc).
-
Final Activation (Saponification): Hydrolyze the methyl ester using NaOH (2M) in MeOH/THF to release the free carboxylic acid necessary for receptor binding (salt bridge formation with Arg278 in RARα).
Biological Validation Protocols
RARα Transactivation Assay (Luciferase Reporter)
Purpose: To quantify the potency (EC50) and selectivity of the synthesized agonist against RARα vs. RARβ/γ.
Workflow:
-
Cell Line: HEK293T cells.
-
Transfection: Co-transfect with:
-
Expression plasmid for human RARα, RARβ, or RARγ.
-
RARE-Luciferase reporter plasmid (contains Retinoic Acid Response Elements).
-
Renilla luciferase (internal control).
-
-
Treatment: Incubate cells with the synthesized agonist (0.1 nM – 10 µM) for 24 hours.
-
Readout: Measure Luminescence. Normalize Firefly/Renilla ratio.
-
Success Criteria: EC50 < 100 nM for RARα; >50-fold selectivity over RARβ/γ.
In Vitro Alzheimer’s Model (Microglia & Neurons)
A. Anti-Inflammatory Assay (Microglia)
-
Cells: BV-2 Microglia or Primary Mouse Microglia.
-
Stimulus: LPS (100 ng/mL) to induce neuroinflammation.
-
Treatment: Co-treat with Agonist (1 µM).
-
Readout: Measure TNF-α and IL-1β via ELISA. Measure NO via Griess reagent.
-
Expectation: Significant reduction in inflammatory cytokines compared to LPS control.
B. Amyloid Clearance Assay
-
Cells: Primary Cortical Neurons or SH-SY5Y cells overexpressing APP (Swedish mutation).
-
Treatment: Agonist (1 µM) for 48 hours.
-
Readout:
-
Western Blot: Lysates for ADAM10 (increase expected) and BACE1 (no change/decrease).
-
ELISA: Supernatant for Aβ40 and Aβ42 (decrease expected) and sAPPα (increase expected).
-
Mechanism of Action Diagram
Figure 2: Signaling cascade. The agonist activates the RARα/RXR complex, upregulating ADAM10 to shift APP processing away from toxic amyloid production.
Troubleshooting & Critical Parameters
| Parameter | Specification | Critical Note |
| Purity of Intermediate | >98% HPLC | Impurities in the diethoxy-bromo acid (e.g., mono-ethoxy phenols) will lead to complex mixtures during amide coupling. |
| Water Content | Anhydrous | The alkylation (Step 1) is sensitive to water; use dry DMF to prevent ester hydrolysis competition. |
| Light Sensitivity | Moderate | Retinoids are prone to photo-isomerization. Perform all final coupling steps under low light or amber glassware. |
| Safety | Alkyl Halides | Ethyl Iodide is an alkylating agent. Use a fume hood. |
References
-
Jarvis, C. I., et al. (2010). "Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β." European Journal of Neuroscience. Link
-
Corcoran, J. P., et al. (2016). "Therapeutic aryl-amido-aryl compounds and their use." U.S. Patent No.[4] 9,447,028. (Describes the specific synthesis and use of 4-bromo-3,5-diethoxybenzoic acid in AD). Link
-
Katsuno, M., et al. (2011). "Pharmacological induction of heat-shock proteins alleviates polyglutamine-mediated motor neuron disease." Proceedings of the National Academy of Sciences (PNAS). (Discusses related RAR agonist mechanisms).[1][2][9][10][11][12][13][14] Link
-
Goncalves, M. B., et al. (2013). "Retinoic acid synthesis by NG2 expressing cells promotes regeneration of sensory axons into the lesion core." Journal of Neuroscience. Link
Sources
- 1. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Signaling Mechanisms of Natural and Synthetic Retinoids for Inhibition of Pathogenesis in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 4. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 5. 4-Bromo-3,5-diethoxybenzaldehyde | Benchchem [benchchem.com]
- 6. 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. CN102639487A - æ²»çæ§è³åº-é °æ°¨åº-è³åºååç©ä»¥åå®ä»¬çåºç¨ - Google Patents [patents.google.com]
- 9. Anti-inflammatory action of BT75, a novel RARα agonist, in cultured microglia and in an experimental mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. What are RARs agonists and how do they work? [synapse.patsnap.com]
- 12. Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel retinoic acid receptor alpha agonists: syntheses and evaluation of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of LPA1 receptor antagonists with 4-Bromo-3,5-diethoxybenzoic acid
An In-Depth Guide to the Synthesis and Evaluation of LPA1 Receptor Antagonists Derived from 4-Bromo-3,5-diethoxybenzoic Acid
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel Lysophosphatidic Acid Receptor 1 (LPA1) antagonists, utilizing 4-Bromo-3,5-diethoxybenzoic acid as a key starting material. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Rationale for Targeting the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1][2] The LPA-LPA1 signaling axis is a critical mediator in numerous physiological and pathophysiological processes.[3] Aberrant LPA1 signaling has been strongly implicated in the progression of various diseases, most notably fibrotic conditions such as idiopathic pulmonary fibrosis (IPF), as well as in cancer and neuropathic pain.[4][5][6][7]
Upon activation by LPA, the LPA1 receptor couples to several heterotrimeric G proteins (Gαi/o, Gαq/11, and Gα12/13), initiating downstream signaling cascades that promote key pathological processes like fibroblast proliferation, migration, and extracellular matrix deposition.[2][8] This central role in fibrosis has established the LPA1 receptor as a high-priority therapeutic target.[4][6] Consequently, the development of potent and selective small-molecule antagonists for LPA1 is an area of intense research.[4][6]
Substituted benzoic acids have emerged as a privileged scaffold in the design of LPA1 antagonists.[9][10] The carboxylic acid moiety often serves as a key interaction point within the receptor's binding pocket, while the aromatic ring allows for tailored substitutions to optimize potency, selectivity, and pharmacokinetic properties. 4-Bromo-3,5-diethoxybenzoic acid is a particularly valuable starting material. The di-ethoxy groups provide specific steric and electronic properties, and the bromine atom serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[11]
Strategic Approach: Synthesis and Evaluation Workflow
The overall strategy involves a modular synthetic approach to generate a library of candidate compounds, followed by a systematic in vitro evaluation to identify potent and selective LPA1 antagonists.
Sources
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]
- 5. The Roles of Lpar1 in Central Nervous System Disorders and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. indigo.uic.edu [indigo.uic.edu]
- 8. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3,5-diethoxybenzoic Acid
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on performing Suzuki-Miyaura cross-coupling reactions with 4-Bromo-3,5-diethoxybenzoic acid. This document delves into the mechanistic nuances, offers practical guidance on reaction optimization, and provides a detailed, adaptable protocol for the synthesis of 4-aryl-3,5-diethoxybenzoic acids, a scaffold of interest in medicinal chemistry.
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a base.[2][3] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
4-Bromo-3,5-diethoxybenzoic acid presents a unique set of challenges as a substrate in Suzuki-Miyaura coupling. The presence of two ethoxy groups ortho to the bromine atom creates significant steric hindrance around the reaction center. Additionally, the benzoic acid moiety is an electron-withdrawing group, which can decrease the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst. Overcoming these electronic and steric hurdles is paramount for achieving high yields and purity of the desired 4-aryl-3,5-diethoxybenzoic acid products. This guide will provide the foundational knowledge and practical steps to successfully navigate these challenges.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-3,5-diethoxybenzoic acid. This is often the rate-limiting step and can be particularly challenging for electron-deficient and sterically hindered aryl halides. The result is a Pd(II) intermediate.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8][9][10] The choice of base is critical and can significantly influence the reaction rate and outcome.[1]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: Strategic Selection of Reaction Components
The success of coupling 4-Bromo-3,5-diethoxybenzoic acid hinges on the judicious selection of the catalyst system, base, and solvent.
Catalyst and Ligand Selection
For sterically hindered and electron-deficient aryl bromides, standard palladium catalysts like Pd(PPh₃)₄ may prove insufficient. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to enhance the rates of both oxidative addition and reductive elimination.[11][12]
-
Bulky Monodentate Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in challenging Suzuki-Miyaura couplings. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. The electron-rich nature of these ligands also facilitates this step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable palladium complexes. This stability can translate to higher catalyst turnover numbers and efficacy in coupling difficult substrates.[11]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more reactive boronate complex.[8][10][13] The choice of base can also influence the lifetime of the catalyst and suppress side reactions.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are commonly used and effective bases. Cesium carbonate is often more effective for challenging substrates due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): A strong base that is particularly effective in many Suzuki couplings, including those with hindered substrates.[12]
-
-
Organic Bases: While less common for this type of substrate, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though they are generally less effective than inorganic bases.[1]
For 4-Bromo-3,5-diethoxybenzoic acid, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is recommended to ensure efficient transmetalation without promoting unwanted side reactions.
Solvent Systems
The choice of solvent is crucial for ensuring that all reaction components remain in solution. A mixture of an organic solvent and water is often employed.
-
Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents.
-
Aqueous Conditions: The addition of water is often necessary to dissolve the inorganic base.
A typical solvent system for this reaction would be a mixture of dioxane and water or toluene and water.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-diethoxybenzoic Acid
This protocol provides a general procedure that can be adapted and optimized for specific arylboronic acids.
Materials and Reagents
-
4-Bromo-3,5-diethoxybenzoic acid
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Ligand (if using a precursor like Pd₂(dba)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Reaction Setup and Execution
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3,5-diethoxybenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed organic solvent (e.g., dioxane) and degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 (organic:water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3,5-diethoxybenzoic acid.
Data Presentation: Hypothetical Reaction Optimization
The following table illustrates a hypothetical optimization study for the coupling of 4-Bromo-3,5-diethoxybenzoic acid with phenylboronic acid. The yields are illustrative and will depend on the specific reaction conditions and execution.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (3 eq.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | <10 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 45 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 90 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 5 | Pd(OAc)₂ (2) | IPr·HCl (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 16 | 88 |
IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, an NHC precursor.
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-3,5-diethoxybenzoic acid, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl compounds. Success is predicated on a rational approach to reaction design, particularly the selection of a suitable catalyst system and base to overcome the steric and electronic constraints of the substrate. The protocols and guidelines presented herein offer a robust starting point for researchers to develop and optimize this important reaction for their specific synthetic targets.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024, February 29). Suzuki reaction. Retrieved from [Link]
-
Martín, R., & Buchwald, S. L. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8211–8218. [Link]
-
HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]
-
Zhao, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 58(38), 13398-13402. [Link]
-
ResearchGate. (2025, November 11). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(10), 2136–2141. [Link]
-
Organ, M. G., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4214–4217. [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 48(2), 68-75. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Esterification Protocols for 4-Bromo-3,5-diethoxybenzoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: 4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0)
Introduction & Chemical Context
4-Bromo-3,5-diethoxybenzoic acid is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of Retinoic Acid Receptor alpha (RARα) agonists for Alzheimer's disease and LPA1 receptor antagonists for fibrotic diseases .
When designing an esterification strategy for this compound, structural causality must dictate the experimental approach:
-
Steric Environment: The carboxylic acid moiety is located at the C1 position. The bulky ethoxy groups are situated at the meta positions (C3, C5), and the bromine atom is at the para position (C4). Because the ortho positions (C2, C6) are occupied only by protons, the carboxylate center is sterically unhindered . This is a critical distinction from 2,6-disubstituted benzoic acids, meaning forcing conditions (e.g., extreme heat or highly aggressive coupling reagents) are unnecessary.
-
Electronic Environment: The electron-withdrawing nature of the para-bromo group slightly increases the acidity of the benzoic acid compared to the unsubstituted analog. This facilitates easier deprotonation in base-promoted alkylation pathways.
Fig 1. Upstream synthesis and downstream esterification workflow for the target intermediate.
Experimental Design: Selecting the Optimal Pathway
Due to the unhindered nature of the C1 carboxyl group, multiple esterification pathways are viable. The selection depends entirely on the nature of the target ester (e.g., simple alkyl ester vs. complex prodrug moiety).
Quantitative Method Comparison
| Method | Reagents | Typical Yield | Reaction Time | Purity Profile | Best Application |
| A. Fischer | R-OH (solvent), H₂SO₄ (cat.) | 75–85% | 12–24 h | Moderate | Simple methyl/ethyl esters. |
| B. Steglich | EDC·HCl, DMAP, DCM | 85–95% | 4–8 h | High (Aqueous workup) | Complex, sterically hindered, or sensitive alcohols. |
| C. Alkyl Halide | R-X, K₂CO₃, DMF | 90–98% | 2–6 h | Very High (Clean Sₙ2) | Primary/secondary alkyl esters; parallel library synthesis. |
Causality in Reagent Selection: For Method B, EDC·HCl is strictly preferred over DCC. While DCC is a classic coupling agent, it generates dicyclohexylurea (DCU), a highly insoluble byproduct that is notoriously difficult to remove completely without chromatography. EDC·HCl generates 1-[3-(dimethylamino)propyl]-3-ethylurea (EDU), which is highly water-soluble and easily removed during a standard aqueous workup, rendering the protocol a self-validating purification system .
Fig 2. Mechanistic pathway of the DMAP-catalyzed Steglich esterification using EDC.
Validated Step-by-Step Protocols
Protocol A: Steglich Esterification (EDC/DMAP)
Ideal for coupling 4-bromo-3,5-diethoxybenzoic acid with complex or expensive alcohols.
Reagents:
-
4-Bromo-3,5-diethoxybenzoic acid: 1.0 equiv (e.g., 289 mg, 1.0 mmol)
-
Target Alcohol (R-OH): 1.1 equiv
-
EDC·HCl: 1.5 equiv (287 mg, 1.5 mmol)
-
DMAP: 0.1 equiv (12 mg, 0.1 mmol)
-
Anhydrous Dichloromethane (DCM): 10 mL (0.1 M)
Step-by-Step Methodology:
-
Initiation: Charge an oven-dried round-bottom flask with 4-bromo-3,5-diethoxybenzoic acid and the target alcohol. Dissolve in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: Cooling prevents the premature rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea dead-end.
-
Activation: Add EDC·HCl and DMAP sequentially. Stir for 15 minutes at 0 °C, then allow the reaction to naturally warm to room temperature.
-
Reaction Monitoring: Stir for 4–8 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting acid will streak near the baseline (R_f ~0.1), while the ester product will elute significantly higher (R_f ~0.6–0.7).
-
Self-Validating Workup:
-
Dilute the mixture with an additional 10 mL of DCM.
-
Wash with 1M HCl (1 x 10 mL). Causality: Protonates and removes the DMAP catalyst and any unreacted EDC.
-
Wash with saturated aqueous NaHCO₃ (1 x 10 mL). Causality: Deprotonates and removes any unreacted starting benzoic acid.
-
Wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure ester.
-
Protocol B: Base-Promoted Alkylation (Sₙ2 Pathway)
Ideal for generating simple alkyl esters (e.g., methyl, ethyl, benzyl) rapidly and in high yield.
Reagents:
-
4-Bromo-3,5-diethoxybenzoic acid: 1.0 equiv (289 mg, 1.0 mmol)
-
Alkyl Halide (e.g., Ethyl Iodide): 1.5 equiv (1.5 mmol)
-
K₂CO₃ (finely powdered): 2.0 equiv (276 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF): 5 mL (0.2 M)
Step-by-Step Methodology:
-
Deprotonation: Dissolve the benzoic acid in anhydrous DMF. Add finely powdered K₂CO₃. Stir at room temperature for 15–30 minutes. Rationale: Pre-forming the carboxylate anion ensures it acts as a highly potent nucleophile, preventing competing side reactions.
-
Alkylation: Add the alkyl halide dropwise.
-
Propagation: Stir at room temperature for 2–6 hours (if using highly reactive iodides or benzyl bromides) or heat to 50 °C (if using less reactive chlorides).
-
Self-Validating Workup:
-
Quench the reaction by pouring it into 20 mL of ice water. Extract with Ethyl Acetate (3 x 15 mL).
-
Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL). Causality: DMF is notoriously difficult to remove from EtOAc. The LiCl wash alters the partition coefficient, effectively stripping all residual DMF into the aqueous phase.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the ester.
-
Analytical Validation & Troubleshooting
To confirm the success of the esterification, perform ¹H NMR (CDCl₃) analysis. You should observe the following key markers:
-
Disappearance of the Carboxylic Acid Proton: The broad singlet at ~11.0–12.0 ppm (if visible) will completely disappear.
-
Aromatic Protons: The two symmetric aromatic protons at C2 and C6 will appear as a distinct singlet around 7.20–7.30 ppm.
-
Ethoxy Groups: The meta-ethoxy groups will consistently present as a quartet at ~4.15 ppm (4H, -OCH₂ CH₃) and a triplet at ~1.45 ppm (6H, -OCH₂CH₃ ).
-
New Ester Protons: Look for the emergence of the new alkyl chain signals corresponding to the introduced ester moiety.
References
- Source: Google Patents (US Patent 9,447,028 B2)
- Source: Google Patents (AU Patent 2020323429 A1)
-
Title: Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition in English (Neises, B., & Steglich, W., 1978) URL: [Link]
amidation reactions of 4-Bromo-3,5-diethoxybenzoic acid
Application Note: Amidation Protocols for 4-Bromo-3,5-diethoxybenzoic Acid
Introduction & Significance
4-Bromo-3,5-diethoxybenzoic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., FGFR1, EGFR) and anti-inflammatory agents. Its structural core features a benzoic acid moiety amenable to amidation, flanked by two ethoxy groups and a para-bromine atom.
-
The "Handle" (4-Bromo): The bromine atom at the 4-position serves as a critical handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of biaryl or aryl-heteroaryl motifs after the amide bond is formed.
-
The Solubilizing Wings (3,5-Diethoxy): Unlike the more common dimethoxy analogs, the diethoxy groups provide enhanced lipophilicity and steric bulk, often improving the pharmacokinetic profile (cell permeability) of the final drug candidate.
-
Reactivity Profile: The carboxylic acid at position 1 is sterically accessible (ortho-positions 2 and 6 are unsubstituted), but the electron-rich nature of the ring (3,5-dialkoxy donation) reduces the electrophilicity of the carbonyl carbon. This necessitates robust activation protocols.[1]
This guide details two validated protocols for amidation: Method A (Acid Chloride Activation) for unreactive anilines, and Method B (HATU Coupling) for acid-sensitive or aliphatic amines.[1]
Chemical Analysis & Strategy
| Feature | Property | Implication for Protocol |
| Sterics | C2/C6 positions are H-substituted. | Low steric hindrance at the reaction center; rapid kinetics expected.[1] |
| Electronics | 3,5-Diethoxy groups are EDG (Electron Donating).[1] | Carbonyl carbon is less electrophilic; requires strong activation (SOCl₂ or HATU).[1] |
| Solubility | High lipophilicity.[1] | Aqueous workups may require specific organic solvents (EtOAc/DCM) to avoid emulsions.[1] |
| Stability | 4-Bromo substituent.[1][2][3] | Stable to standard amidation; avoid Pd contamination during synthesis to prevent premature coupling. |
Method A: Acid Chloride Activation (Robust)
Best For: Weakly nucleophilic amines (e.g., electron-deficient anilines), scale-up (>5g), and cost-sensitive workflows.[1]
Reagents:
-
Substrate: 4-Bromo-3,5-diethoxybenzoic acid (1.0 equiv)
-
Activator: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat.[1] DMF.[1][4]
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv).[1]
Step-by-Step Protocol:
-
Activation:
-
In a dry round-bottom flask under N₂ atmosphere, suspend 4-Bromo-3,5-diethoxybenzoic acid (1.0 g, 3.46 mmol) in anhydrous Toluene (10 mL).
-
Add Thionyl Chloride (0.75 mL, 10.4 mmol) dropwise.
-
Critical Step: Add 1 drop of dry DMF (catalyst).[1]
-
Heat to 80°C for 2 hours. The suspension should clear as the acid chloride forms.
-
Evaporation: Cool to RT and concentrate in vacuo to remove excess SOCl₂ and Toluene. Re-dissolve the crude yellow oil in fresh anhydrous DCM (10 mL).
-
-
Coupling:
-
In a separate flask, dissolve the Target Amine (1.1 equiv, 3.8 mmol) and TEA (1.0 mL, 7.0 mmol) in DCM (5 mL). Cool to 0°C.[1]
-
Add the acid chloride solution (prepared above) dropwise to the amine solution over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
-
Workup:
Method B: HATU-Mediated Coupling (Mild)[1]
Best For: Acid-sensitive substrates, aliphatic amines, high-throughput library synthesis, and precious intermediates.[1]
Reagents:
-
Substrate: 4-Bromo-3,5-diethoxybenzoic acid (1.0 equiv).
-
Coupling Agent: HATU (1.2 equiv).[1]
-
Base: DIPEA (3.0 equiv).[1]
-
Solvent: DMF (anhydrous).[1]
Step-by-Step Protocol:
-
Pre-Activation:
-
Dissolve 4-Bromo-3,5-diethoxybenzoic acid (100 mg, 0.35 mmol) in anhydrous DMF (1.5 mL).
-
Add HATU (160 mg, 0.42 mmol) and DIPEA (183 µL, 1.05 mmol).
-
Stir at RT for 15 minutes . The solution typically turns slightly yellow, indicating active ester formation.
-
-
Amine Addition:
-
Add the Target Amine (0.38 mmol, 1.1 equiv) directly to the reaction mixture.
-
Stir at RT for 2–16 hours.
-
-
Workup (Precipitation Method):
-
For hydrophobic products:[1] Pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.[1]
-
Filter, wash with water, and dry under vacuum.[2]
-
If no precipitate:[1] Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then Brine.
-
Representative Data & Troubleshooting
Table 1: Expected Yields & Conditions
| Amine Type | Method | Time | Expected Yield | Notes |
| Aniline (Electron Neutral) | Method A | 4 h | 85-95% | Very clean; recrystallize from EtOH.[1] |
| Aniline (Electron Poor) | Method A | 12 h | 70-85% | May require reflux during coupling step.[1] |
| Aliphatic Amine (Primary) | Method B | 2 h | 90-98% | Rapid reaction; watch for over-acylation if amine is small.[1] |
| Aliphatic Amine (Secondary) | Method B | 6 h | 80-90% | Steric bulk of amine + substrate may slow kinetics.[1] |
Troubleshooting Guide:
-
Issue: Low Conversion (Method A).
-
Cause: Incomplete acid chloride formation.[1]
-
Fix: Ensure DMF catalyst is used; increase reflux time with SOCl₂; ensure reagents are anhydrous.
-
-
Issue: Des-bromo byproduct.
-
Issue: Emulsions during workup.
-
Cause: Amphiphilic nature of the diethoxy-benzamide.[1]
-
Fix: Use DCM instead of EtOAc; add a small amount of MeOH to the organic layer during extraction.
-
Visualization: Workflow & Decision Tree
Caption: Decision tree and workflow for selecting the optimal amidation route based on the amine partner's reactivity.
References
-
Thermo Scientific Chemicals. (n.d.).[1][5] 4-Bromo-3,5-dimethoxybenzoic acid, 98%. Fisher Scientific.[1][5] Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides. (Note: Protocol reference for general halogenated benzoic acid handling). Retrieved from [Link]
Sources
Application Note: Derivatization of 4-Bromo-3,5-diethoxybenzoic Acid for Biological Screening
Executive Summary
This guide details the strategic derivatization of 4-Bromo-3,5-diethoxybenzoic acid (CAS: N/A for specific isomer, structurally related to 4-bromo-3,5-dimethoxybenzoic acid). This scaffold represents a "privileged structure" in medicinal chemistry due to its high lipophilicity (conferred by the ethyl groups) and the presence of orthogonal reactive handles (carboxylic acid and aryl bromide).
However, the 3,5-diethoxy substitution pattern creates a sterically congested environment around the 4-bromo position , rendering standard cross-coupling protocols ineffective. This note provides an optimized, divergent synthesis workflow designed to overcome these steric barriers, enabling the rapid generation of high-quality libraries for biological screening (e.g., antimicrobial, anti-inflammatory, or kinase inhibition assays).
Strategic Analysis & Chemical Logic
The Steric Challenge (The "Sandwich" Effect)
The primary synthetic challenge is the 4-position aryl bromide . It is flanked by two ethoxy groups at the 3- and 5-positions. In standard Palladium-catalyzed cross-couplings (e.g., using Pd(PPh₃)₄), the oxidative addition step is kinetically slow, and the bulky ethoxy groups prevent the approach of the transmetallating species.
Solution: We utilize Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos ). These electron-rich, bulky ligands facilitate oxidative addition into electron-rich aryl halides and create a specialized pocket that allows coupling even in sterically hindered "bay regions."
Divergent Library Design
We propose a "Function-First" approach. The workflow is split into two modules:
-
Path A (Amide Library): Modification of the C1-Carboxyl group to tune solubility and hydrogen-bonding capability.
-
Path B (Biaryl Expansion): Modification of the C4-Bromide to access novel chemical space via Suzuki-Miyaura coupling.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways.
Caption: Divergent synthesis workflow. Path A prioritizes solubility/permeability tuning; Path B prioritizes structural elaboration.
Detailed Experimental Protocols
Module 1: High-Throughput Amide Coupling (C1-Modification)
Objective: Convert the acid functionality into a library of amides to explore hydrogen-bond donor/acceptor interactions.
Mechanism: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Unlike carbodiimides (EDC/DCC), HATU generates an active ester (OAt) that is highly reactive yet stable enough to prevent racemization (though not an issue here) and side reactions.
Protocol:
-
Preparation: Prepare a 0.2 M stock solution of 4-Bromo-3,5-diethoxybenzoic acid in anhydrous DMF (Dimethylformamide).
-
Activation: To the stock solution (1.0 equiv), add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) followed by HATU (1.2 equiv).
-
Incubation: Stir at room temperature for 15 minutes. Visual Cue: The solution may turn slightly yellow due to the HOAt anion liberation.
-
Coupling: Add the diverse amine (R-NH₂, 1.2 equiv) to the reaction vessel.
-
Reaction: Shake/Stir at room temperature for 12–16 hours.
-
Quench: Add 10% NaHCO₃ (aq) to quench unreacted active ester.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.
-
Drying: Dry over Na₂SO₄ and concentrate.
QC Criteria:
-
Conversion: >95% by LC-MS (monitor disappearance of acid peak [M-H]⁻).
-
Purity: If <90%, purify via preparative HPLC (See Section 4).
Module 2: Sterically Hindered Suzuki-Miyaura Coupling (C4-Modification)
Objective: Install aryl/heteroaryl groups at the hindered 4-position.
Critical Factor: Standard Pd(PPh₃)₄ conditions will likely fail or give low yields (<20%) due to the 3,5-diethoxy steric clash.
Optimized Protocol (The "SPhos" Method):
-
Reagents:
-
Substrate: 4-Bromo-3,5-diethoxybenzoic acid (or its amide derivative).
-
Boronic Acid: R-B(OH)₂ (1.5 equiv).
-
Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) [Or use pre-formed SPhos Pd G2 precatalyst for higher reproducibility].
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/Water (10:1 ratio).
-
-
Setup: Combine all solids in a microwave vial or pressure tube.
-
Degassing: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen poisons the electron-rich phosphine ligand.
-
Solvent Addition: Add degassed solvents via syringe.
-
Reaction: Heat to 100°C for 16 hours (conventional) or 120°C for 30 minutes (Microwave).
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with 1N HCl (if product is not basic) and Brine.
Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is designed to facilitate the oxidative addition of hindered aryl chlorides/bromides. The methoxy groups on the ligand's lower ring interact with the Pd center to stabilize the monoligated species, while the cyclohexyl groups provide the bulk necessary to force reductive elimination of the crowded product [1].
Quality Control & Screening Prep
Solubility & Formulation
The diethoxy groups significantly increase lipophilicity (LogP) compared to the dimethoxy analog.
-
Stock Solvent: 100% DMSO (Molecular Biology Grade).
-
Concentration: 10 mM standard stock.
-
Storage: -20°C, protected from light (aryl bromides can be light-sensitive over long periods).
QC Data Summary Table
| Parameter | Method | Acceptance Criteria | Note |
| Purity | UPLC-MS (254 nm) | > 95% | Major impurity is usually de-brominated starting material (protodehalogenation). |
| Identity | 1H NMR (DMSO-d6) | Integral Match | Check for disappearance of broad COOH peak (11-13 ppm) for amides. |
| Solubility | Nephelometry | > 100 µM in PBS | If precipitation occurs, use formulation with 0.1% Tween-80. |
Biological Context: Why this Scaffold?
Benzoic acid derivatives with 3,5-dialkoxy substitution patterns have demonstrated significant biological activities:
-
Antifungal: 3,5-dimethoxybenzoic acid derivatives show activity against Aspergillus and Candida strains by disrupting cell wall integrity [2].
-
Anti-inflammatory: Inhibition of COX-2 enzymes has been observed in sterically hindered biaryl systems derived from similar scaffolds [3].[1]
-
Kinase Inhibition: The "hinge binder" motif often utilizes the amide/acid functionality, while the hydrophobic ethoxy groups occupy the solvent-exposed or hydrophobic back-pocket regions.
References
-
Buchwald, S. L., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2][3]
-
BenchChem. (2025).[4][5][6] "A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives." BenchChem Application Notes.
-
Knaus, E. E., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors."[1] PubMed Central.
-
Carpino, L. A. (1993).[5] "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive." Journal of the American Chemical Society.[2][3] (Foundational reference for HATU protocol).
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ethylation of 4-Bromo-3,5-dihydroxybenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the alkylation of highly functionalized phenolic acids. The ethylation of 4-bromo-3,5-dihydroxybenzoic acid using ethyl iodide (EtI) is a critical transformation in the synthesis of complex pharmaceutical intermediates[1]. However, the presence of three reactive sites (two phenols and one carboxylic acid) combined with the steric hindrance introduced by the bromine atom at the 4-position often leads to incomplete conversions or complex product mixtures.
This guide provides a self-validating system to troubleshoot, optimize, and scale this specific ethylation workflow.
Reaction Workflow Visualization
Workflow for the exhaustive ethylation and saponification of 4-bromo-3,5-dihydroxybenzoic acid.
Section 1: Mechanistic Causality & Reaction Optimization (FAQs)
Q1: Why am I getting a complex mixture of mono-ethylated, di-ethylated, and esterified products instead of selective O-alkylation?
Expert Insight: This is a classic chemoselectivity issue governed by
Q2: Which base and solvent combination provides the highest yield for the tri-ethylation step?
Expert Insight: The choice of base and solvent dictates the solubility of the phenoxide intermediate and the rate of the
Table 1: Quantitative Comparison of Ethylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Alkylating Agent (Eq) | Yield (%) | Major Product |
| DMF | 60 | 2 | Ethyl Iodide (4.0) | >90% | Ethyl 4-bromo-3,5-diethoxybenzoate | |
| Acetone | 56 (Reflux) | 8 | Diethyl Sulfate (4.0) | ~85% | Ethyl 4-bromo-3,5-diethoxybenzoate | |
| DMF | 25 | 12 | Ethyl Iodide (4.0) | ~88% | Ethyl 4-bromo-3,5-diethoxybenzoate |
Data synthesized from standard patent literature protocols for this substrate[2][3].
Section 2: Step-by-Step Methodology: Robust Tri-Ethylation Protocol
To ensure reproducibility, follow this self-validating protocol for the synthesis of ethyl 4-bromo-3,5-diethoxybenzoate[3][4].
Reagents:
-
4-bromo-3,5-dihydroxybenzoic acid : 1.0 equivalent (e.g., 50.0 g)
-
Potassium carbonate (
) (finely powdered, anhydrous): 4.0 equivalents (e.g., 89.0 g) -
Ethyl iodide (Iodoethane) : 4.0 equivalents (e.g., 60.1 mL)
-
Anhydrous DMF : 6 volumes (e.g., 300 mL)
Step-by-Step Procedure:
-
Preparation : Charge a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser with 4-bromo-3,5-dihydroxybenzoic acid and anhydrous DMF.
-
Deprotonation : Add the finely powdered
in one portion. Stir the suspension at room temperature for 15 minutes.-
Self-Validation Check: The suspension will transition to a darker, homogeneous-like slurry as the highly conjugated phenoxide/carboxylate species forms.
-
-
Alkylation : Add ethyl iodide dropwise via an addition funnel over 10 minutes to prevent a sudden exotherm.
-
Heating : Heat the reaction mixture to 60 °C using an oil bath or heating mantle. Stir vigorously for 2 hours[3].
-
Reaction Monitoring : Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS.
-
Self-Validation Check: By TLC, the highly polar starting material (
~ 0.1) will be completely replaced by a non-polar spot corresponding to the tri-ethylated product ( ~ 0.6).
-
-
Workup : Cool the mixture to room temperature. Pour the reaction into crushed ice/water (1000 mL) to quench. Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).
-
Washing : Wash the combined organic layers sequentially with water (3 x 200 mL) to remove DMF, and saturated brine (200 mL).
-
Drying & Concentration : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to afford ethyl 4-bromo-3,5-diethoxybenzoate as a colorless to pale yellow solid[4].
Section 3: Troubleshooting Guide
Issue 1: The reaction stalls at the di-alkylated (mono-ethoxy, mono-ester) stage.
-
Diagnosis : Ethyl iodide is highly volatile (boiling point ~72 °C). If your reaction is heated to 60 °C without a highly efficient reflux condenser, the ethyl iodide will vaporize and escape the reaction vessel before it can overcome the steric hindrance of the 4-bromo position.
-
Actionable Fix : Ensure the reflux condenser is chilled to at least 5 °C. Alternatively, conduct the reaction in a sealed pressure vessel (or microwave reactor) to keep the EtI in the liquid phase, or add an additional 1.0 eq of EtI after 1 hour of heating.
Issue 2: Poor recovery during the aqueous workup.
-
Diagnosis : DMF is highly miscible with both water and ethyl acetate. If insufficient water is used during the quench, DMF will carry your product into the aqueous phase, or conversely, cause poor phase separation.
-
Actionable Fix : Always use a minimum of a 1:3 ratio of DMF to Water for the quench. Perform multiple back-washes of the organic layer with water to pull out residual DMF.
Issue 3: I need the free acid, but saponification is yielding degradation products.
-
Diagnosis : The ethoxy groups are generally stable to base, but harsh saponification conditions (e.g., boiling NaOH) can cause side reactions or ether cleavage over extended periods.
-
Actionable Fix : Use mild saponification conditions. Dissolve the ethyl 4-bromo-3,5-diethoxybenzoate in a 3:1:1 mixture of THF/MeOH/
. Add 3.0 eq of Lithium Hydroxide (LiOH) monohydrate and stir at room temperature for 4-6 hours[1]. Acidify carefully with 1M HCl to pH 2-3 to precipitate the pure 4-bromo-3,5-diethoxybenzoic acid.
References
1.[2] Title: EJMC1999 | PDF | Ligand (Biochemistry) | Enzyme Inhibitor - Scribd Source: scribd.com URL: 2.[3] Title: DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5). Source: Google Patents URL: 3.[1] Title: US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use Source: Google Patents URL: 4.[4] Title: AU2020323429A1 - Urea compound for antagonizing LPA1 receptor Source: Google Patents URL:
Sources
- 1. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. DK3055309T3 - Antagonists of somatostatin receptor subtype 5 (SSTR5). - Google Patents [patents.google.com]
- 4. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-3,5-diethoxybenzoic Acid
Welcome to the Advanced Diagnostics & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly pure 4-bromo-3,5-diethoxybenzoic acid. This compound presents unique purification hurdles due to the highly polarizable bromine atom and the flexible, lipophilic ethoxy chains. These structural features can disrupt standard crystallization lattices, alter solubility profiles, and increase the propensity for impurity entrapment.
The following protocols and diagnostic guides are built on self-validating thermodynamic principles to ensure maximum yield and pharmaceutical-grade purity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During the cooling phase, my product forms a dense, biphasic oil rather than crystallizing. What is the mechanistic cause, and how do I resolve this? Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the saturation temperature of your solvent system is higher than the melting point of the solute-impurity mixture. The flexible ethoxy chains of 4-bromo-3,5-diethoxybenzoic acid increase its lipophilicity and lower its lattice energy compared to simpler benzoic acids. When water (an anti-solvent) is added too rapidly to an ethanol solution, the local supersaturation spikes, forcing the compound out as a bromine-dense liquid phase rather than a crystalline solid. Resolution: To create a self-validating system, you must operate strictly within the metastable zone. If oiling occurs, immediately reheat the mixture until it becomes a homogeneous solution again. Add 5-10% more of the primary solvent (e.g., ethanol) to lower the cloud point, and cool at a strictly controlled rate of 0.5 °C/min. Introduce a seed crystal 2-3 °C above the expected nucleation temperature to bypass the activation energy barrier for solid formation.
Q2: My crude material contains des-bromo and regioisomeric impurities from the halogenation step. Which solvent system provides the best thermodynamic purge?
Causality: Halogenation of alkoxybenzoic acids frequently yields complex mixtures of positional isomers (e.g., 2-bromo vs. 4-bromo) or over-brominated species, which share near-identical polarities and molecular weights[1]. Standard polar protic solvents may co-crystallize these impurities because extensive hydrogen-bonding networks can mask subtle structural differences.
Resolution: Switch to an aromatic/aliphatic mixed solvent system, such as Toluene/Hexane[2]. Toluene engages in
Q3: The isolated crystals exhibit a persistent yellow/brown tint. How can I achieve pure white crystals? Causality: Discoloration in halogenated aromatic acids is typically caused by trace amounts of oxidized phenolic byproducts or trapped elemental bromine species generated during synthesis. These highly conjugated impurities intercalate into the growing crystal lattice, causing visible color shifts even at parts-per-million concentrations. Resolution: Integrate an activated carbon (charcoal) decolorization step during the hot dissolution phase. The high surface area and mesoporous structure of activated carbon selectively adsorb these large, polarizable colored impurities via Van der Waals forces. Perform a hot gravity filtration to remove the carbon and adsorbed impurities before initiating the cooling profile[3].
Part 2: Quantitative Solvent System Profiles
Selecting the correct solvent system is critical for optimizing the thermodynamic purge of impurities. The table below summarizes the performance metrics of three validated solvent systems.
| Solvent System | Volume Ratio (v/v) | Crude Solubility (Hot) | Impurity Purge Capacity | Typical Recovery (%) | Purity (HPLC) |
| Ethanol / Water | 3 : 1 | High | Moderate (Polar byproducts) | 85 - 90% | > 98.5% |
| Toluene / Hexane | 1 : 2 | Moderate | High (Regioisomers) | 75 - 80% | > 99.0% |
| Ethyl Acetate / Heptane | 1 : 3 | High | Low (Co-crystallization risk) | 90 - 95% | ~ 96.0% |
Part 3: Validated Experimental Protocol
Methodology: Mixed-Solvent Recrystallization (Ethanol/Water) Ethanol acts as a proven primary solvent for 3,5-dialkoxy-4-bromobenzoic acid derivatives, providing excellent solubility at reflux and poor solubility at low temperatures[4]. This protocol incorporates self-validating checks to prevent impurity entrapment.
Step 1: Dissolution
-
Transfer the crude 4-bromo-3,5-diethoxybenzoic acid to a round-bottom flask equipped with a reflux condenser.
-
Add a minimum volume of absolute ethanol (approximately 5 mL per gram of crude).
-
Heat the suspension to a gentle reflux (75–78 °C) using a controlled heating mantle until complete dissolution is achieved.
Step 2: Decolorization & Hot Filtration (If Discolored)
-
Temporarily remove the heat source and allow the solution to cool slightly (to prevent flash boiling).
-
Add activated carbon (10% w/w relative to the crude mass). Reheat to reflux for 10 minutes.
-
Perform a hot gravity filtration through a fluted filter paper (pre-warmed with hot ethanol) into a clean, heated Erlenmeyer flask to remove the charcoal.
Step 3: Anti-Solvent Titration
-
Maintain the filtrate at 70 °C.
-
Begin adding hot deionized water (anti-solvent) dropwise while stirring vigorously.
-
Self-Validating Check: Stop the addition the exact moment the solution reaches the "cloud point" (a faint, persistent turbidity).
-
Add 2-3 drops of hot ethanol to clear the solution, establishing a supersaturated state just below the phase-separation threshold.
Step 4: Nucleation and Maturation
-
Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) over 2 hours. Do not disturb the flask, as agitation can induce premature, rapid nucleation that traps impurities.
-
Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize crystal yield.
Step 5: Isolation
-
Collect the purified crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water to displace the impurity-laden mother liquor.
-
Dry the crystals under high vacuum at 40 °C to constant weight.
Part 4: Systems Architecture & Workflow
Fig 1: Thermodynamic recrystallization workflow and troubleshooting logic.
References
- Source: google.
Sources
column chromatography methods for 4-Bromo-3,5-diethoxybenzoic acid purification
Welcome to the Technical Support Center for the purification and chromatographic handling of 4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0)[1].
As a highly substituted aromatic compound, 4-Bromo-3,5-diethoxybenzoic acid presents a unique polarity dichotomy. The carboxylic acid functional group is highly polar and prone to severe hydrogen bonding, while the para-bromo and meta-diethoxy substituents contribute significant lipophilic character and steric bulk. This guide is designed for researchers and drug development professionals to navigate the specific chromatographic challenges—such as peak tailing, irreversible adsorption, and co-elution—associated with this molecule.
Standardized Experimental Protocols
To ensure a self-validating purification system, we recommend two distinct pathways depending on your scale and purity requirements.
Protocol A: Normal-Phase Flash Chromatography (Scale: 1g – 50g)
Causality Focus: Bare silica gel contains highly active, slightly acidic unendcapped silanol groups (-SiOH). Free carboxylic acids undergo partial ionization and strong hydrogen bonding with these sites, leading to multi-modal retention and severe streaking. Adding a volatile acid modifier suppresses deprotonation and competitively masks silanol sites[2].
-
Solvent Preparation: Prepare a mobile phase system of Hexanes and Ethyl Acetate (EtOAc). Add exactly 1% v/v Glacial Acetic Acid (AcOH) to both your non-polar (Hexane) and polar (EtOAc) reservoirs.
-
Column Equilibration: Slurry pack the silica gel column using the 1% AcOH/Hexane mixture. Flush with at least 2 column volumes (CV) to ensure all active silanol sites are pre-masked by the acetic acid.
-
Sample Loading: Dissolve the crude 4-Bromo-3,5-diethoxybenzoic acid in a minimum volume of Dichloromethane (DCM). If the crude mixture is highly crystalline and insoluble, perform a dry load: adsorb the sample onto a small amount of silica gel, evaporate the DCM to a free-flowing powder, and load it evenly onto the column head.
-
Gradient Elution: Run a gradient from 10% EtOAc (in Hexanes + 1% AcOH) to 40% EtOAc over 10 CVs. The lipophilic bromo and diethoxy groups will cause the compound to elute faster than unsubstituted benzoic acid.
-
Fraction Validation: Monitor fractions via TLC (UV active at 254 nm).
-
Modifier Removal (Critical Step): Pool the product-containing fractions. To prevent residual acetic acid from contaminating your final powder, add 10% v/v Toluene to the flask before rotary evaporation. Toluene forms a low-boiling azeotrope with acetic acid, pulling it out completely under reduced pressure.
Protocol B: Reversed-Phase Preparative HPLC (Scale: <1g)
Causality Focus: For highly pure analytical needs, C18 chromatography is superior. However, the highly ionic nature of carboxylic acids minimizes their ability to partition favorably with the hydrophobic C18 stationary phase unless the pH is strictly controlled[3].
-
Mobile Phase Setup:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid. (Note: Formic acid is chosen over acetic acid here due to its lower UV cutoff, which is critical for diode-array detector monitoring[4]).
-
-
Injection: Dissolve the sample in a 1:1 mixture of DMSO and Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
-
Elution Profile: Initiate a gradient from 30% B to 90% B over 20 minutes. The heavy bromine atom and diethoxy ether linkages require a high organic percentage to overcome hydrophobic retention.
-
Recovery: Pool the purified fractions and lyophilize (freeze-dry) for 48 hours. Lyophilization is a self-validating step that completely sublimates the water, acetonitrile, and formic acid, leaving a pristine white powder.
Workflow & Mechanistic Visualizations
Decision matrix for selecting the optimal chromatography workflow based on sample scale.
Mechanistic effect of acidic mobile phase modifiers on carboxylic acid elution profiles.
Quantitative Data & Solvent Selection
Table 1: Mobile Phase Modifiers for Carboxylic Acid Chromatography
| Modifier | Typical Conc. | pKa | Boiling Point | Primary Use Case |
| Acetic Acid (AcOH) | 1.0% - 2.0% v/v | 4.76 | 118 °C | Normal-phase silica gel flash chromatography. Excellent silanol masking. |
| Formic Acid (FA) | 0.1% - 0.5% v/v | 3.75 | 101 °C | Reversed-phase LC-MS and Prep-HPLC. Highly volatile, low UV cutoff[4]. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | 0.23 | 72 °C | Avoid unless necessary. Can cause ion suppression in MS and is difficult to remove. |
Table 2: Chromatographic Behavior of 4-Bromo-3,5-diethoxybenzoic acid
| Parameter | Normal Phase (Silica) | Reversed Phase (C18) |
| Primary Interaction | Hydrogen bonding via -COOH | Hydrophobic partitioning via Bromo/Ethoxy groups |
| Elution Strategy | Increase polarity (EtOAc gradient) | Increase lipophilicity (MeCN gradient) |
| Tailing Risk Factor | Very High (Requires AcOH) | Moderate (Requires FA to keep -COOH protonated) |
Troubleshooting Guide
Q: My compound is streaking across the entire TLC plate/column, ruining the separation. Why is this happening? A: This is the hallmark of free aromatic carboxylic acids[5]. The acidic -COOH group undergoes partial ionization to a carboxylate (-COO⁻) on the slightly acidic/polar silica surface, creating a dual-state molecule that travels at different speeds. Furthermore, strong hydrogen bonding occurs with unendcapped silanol (-SiOH) groups. Adding 1.0% of a volatile acid (acetic or formic acid) to your mobile phase suppresses this deprotonation (driving the equilibrium back to -COOH) and competitively masks the silanol sites, restoring a sharp elution band[2].
Q: I added acetic acid, but my recovery is extremely low. Where is my product? A: If recovery is low despite good peak shape, the compound may be precipitating on the column. Because 4-Bromo-3,5-diethoxybenzoic acid contains highly lipophilic bromo and diethoxy groups, it has limited solubility in highly non-polar starting gradients (e.g., 100% hexane). Ensure your loading solvent and initial mobile phase contain at least 10-15% Ethyl Acetate or DCM to maintain solubility during the initial column penetration.
Q: I successfully purified the compound, but NMR shows a persistent non-polar impurity co-eluting. How do I separate them? A: If a non-polar impurity is co-eluting with your acid on normal-phase silica, switch to an orthogonal purification method like Reversed-Phase (C18) chromatography or Acid-Base Extraction. Because the target molecule is an acid, you can dissolve the crude mixture in an organic solvent (like Diethyl Ether), extract the 4-Bromo-3,5-diethoxybenzoic acid into an aqueous layer using 1M NaOH (forming the water-soluble sodium salt), wash away the non-polar impurities with fresh ether, and finally re-acidify the aqueous layer with 1M HCl to precipitate your pure target compound.
Frequently Asked Questions (FAQs)
Q: Can I use basic modifiers like triethylamine (TEA) instead of acetic acid? A: No. While basic modifiers are excellent for amine-containing compounds[2], adding TEA to a carboxylic acid will result in an acid-base reaction, forming a highly polar triethylammonium salt. This will drastically increase the polarity of 4-Bromo-3,5-diethoxybenzoic acid, causing it to irreversibly crash out on normal-phase silica or elute immediately in the void volume on reversed-phase C18.
Q: How do I completely remove the acid modifier from my purified product without degrading it? A: Volatile modifiers are chosen specifically for their ease of removal[3]. For acetic acid, standard rotary evaporation often leaves a residual "vinegar" odor and trace NMR peaks. To achieve complete removal, add a small volume of Toluene to your pooled fractions before evaporation. Toluene forms a low-boiling azeotrope with acetic acid, effectively pulling it out under reduced pressure. For formic acid in aqueous reversed-phase fractions, lyophilization is the standard self-validating removal method.
Q: Will the acid modifier degrade my silica gel column? A: No. Standard normal-phase silica gel is inherently slightly acidic (pH ~4.5 to 5.5 in aqueous suspension). Adding 1% acetic or formic acid is perfectly compatible with the matrix and will not cause dissolution or degradation of the stationary phase.
References
-
Biotage. "Purifying ionic compounds by flash column chromatography." Biotage Scientific Blog. Available at: [Link]
-
Copernicus Publications. "A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol." Aerosol Research. Available at: [Link]
-
Journal of Chromatographic Science. "Ion Exclusion Chromatography of Aromatic Acids." Oxford Academic. Available at: [Link]
Sources
Technical Support Center: Optimizing 4-Bromo-3,5-diethoxybenzoic Acid Synthesis
Status: Active Ticket ID: T-BDEBA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Yield & Regioselectivity Issues[1]
Executive Summary
The synthesis of 4-Bromo-3,5-diethoxybenzoic acid presents a classic "steric vs. electronic" conflict in aromatic substitution.[1] While the 3,5-alkoxy pattern electronically activates the ring, it creates significant steric shielding around the 4-position (the target site).
The Root Cause of Low Yield: Most researchers encounter low yields because they attempt to brominate 3,5-diethoxybenzoic acid directly. In this substrate, the bulky ethoxy groups sterically hinder the 4-position, often forcing the bromine to the less-hindered (but thermodynamically less favorable) 2-position or leading to poly-bromination/decarboxylation byproducts.
The Solution: The most robust high-yield protocol requires inverting the synthetic order : Brominate the sterically smaller 3,5-dihydroxybenzoic acid first, then perform the Williamson ether synthesis.
Module 1: Diagnostic & Strategy Selection
Before adjusting reagents, confirm your synthetic pathway. Review the logic flow below to identify your bottleneck.
Figure 1: Decision matrix for route selection. Route A is the most common source of yield failure due to steric blocking at the 4-position.
Module 2: The Optimized Protocol (Route B)
This protocol minimizes steric conflict by installing the bromine atom when the flanking groups are hydroxyls (small radius) rather than ethoxy groups (large radius).
Step 1: Regioselective Bromination
Transformation: 3,5-dihydroxybenzoic acid
| Parameter | Specification | Rationale |
| Reagent | Bromine ( | Elemental bromine in acetic acid provides the thermodynamic control needed to access the C4 position [1].[1] |
| Solvent | Glacial Acetic Acid | Stabilizes the transition state and prevents ionization of the carboxyl group, reducing decarboxylation risk. |
| Temperature | 25°C | Initial addition at room temp prevents poly-bromination; reflux drives the substitution at the hindered C4 position. |
| Stoichiometry | 1.05 eq | Slight excess ensures conversion without promoting 2,4-dibromination.[1] |
Technical Note: If you observe a pink/red solid, that is the correct intermediate. The 2,6-dibromo byproduct is soluble in the mother liquor, making filtration a purification step.
Step 2: Williamson Ether Synthesis (Alkylation)
Transformation: 4-Bromo-3,5-dihydroxybenzoic acid
The Challenge: You must alkylate two phenolic oxygens and the carboxylic acid (forming the ester), then hydrolyze the ester, OR selectively alkylate the phenols. The "Global Alkylation + Hydrolysis" method is more reliable.
-
Base: Potassium Carbonate (
, 3.5 eq).[1] Use anhydrous, micronized powder. -
Solvent: DMF or Acetone. DMF is preferred for rate; Acetone is preferred for easier workup.[1]
-
Alkylating Agent: Ethyl Iodide (
, 3.5 eq).[1] -
Hydrolysis: Treat the resulting ethyl ester with NaOH/EtOH to yield the free acid.
Module 3: Troubleshooting Guide (FAQs)
Q1: I am committed to Route A (Direct Bromination of the Diethoxy compound). How can I improve yield?
Critique: This is chemically fighting uphill.[1][2] The ethoxy groups force the electrophile to the 2-position (ortho-effect) or prevent reaction entirely. Mitigation:
-
Switch Reagent: Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) or DMF [2].[1] NBS provides a low, steady concentration of bromonium ions (
), which is gentler than elemental bromine. -
Catalyst: Add 5 mol% Ammonium Acetate (
). This acts as a proton shuttle, accelerating the EAS reaction in hindered substrates. -
Temperature: Do not heat above 40°C initially. High heat promotes decarboxylation of electron-rich benzoic acids.[1]
Q2: My product is disappearing during workup. Where is it?
Analysis: 4-Bromo-3,5-diethoxybenzoic acid is amphiphilic but significantly lipophilic due to the ethoxy groups and bromine.[1] However, as a benzoate salt (at high pH), it is water-soluble. Fix:
-
pH Control: Ensure the aqueous phase is acidified to pH 2-3 using HCl. The free acid will precipitate.
-
Solvent Trap: If the solid doesn't crash out, extract with Ethyl Acetate or DCM . Do not use Diethyl Ether if you suspect the product is crystallizing out (it may have low solubility in ether).
-
Emulsions: If using DMF, wash the organic layer with 5% LiCl solution to remove DMF, which can solubilize the product in the aqueous phase.
Q3: I see a "doublet" in the NMR aromatic region instead of a singlet. What is this?
Diagnosis: You have synthesized the 2-bromo isomer (2-bromo-3,5-diethoxybenzoic acid) or the 2,6-dibromo species.[1]
-
Target (4-bromo): Symmetric molecule.[1] Aromatic protons are equivalent.[1] Result: Singlet (2H).
-
Impurity (2-bromo): Asymmetric.[1][3] Protons are non-equivalent.[1] Result: Two doublets (J ~ 2-3 Hz, meta coupling).
-
Action: Recrystallize from Ethanol/Water.[1] If the ratio is poor, discard and restart using Route B .
Module 4: Mechanism & Critical Control Points
Understanding the steric environment is crucial. The diagram below illustrates why the "Sandwich Effect" at C4 necessitates the specific order of operations.
Figure 2: Mechanistic visualization of the steric "Sandwich Effect." The large Ethoxy (EtO) groups create a barrier at C4, diverting the reaction to C2 unless the smaller Hydroxyl (OH) groups are used first.
References
-
Bayer AG. (1996).[1][2] Process for preparing 3,5-dihydroxy-4-bromobenzoic acid. European Patent EP0691323A1.[1][2]
- Key Insight: Establishes the protocol for high-yield bromination of the dihydroxy core in acetic acid.
-
BenchChem. (2025).[1][4][5] A Comparative Guide to N-Bromosuccinimide (NBS) and 3,5-Dibromohexanoic Acid in Organic Synthesis.
- Key Insight: Details the use of NBS in polar solvents for controlled bromination of sensitive substr
-
TCI Chemicals. (n.d.).[1] 4-Bromo-3,5-dimethoxybenzoic Acid Product Specifications.
- Key Insight: Validates the stability and existence of the 4-bromo-3,5-dialkoxy motif as a commercial standard.
Sources
removal of unreacted 4-bromo-3,5-dihydroxybenzoic acid
Subject: Removal of Unreacted 4-Bromo-3,5-dihydroxybenzoic Acid (4-BDBA) Ticket ID: PUR-4BDBA-001 Responder: Senior Application Scientist, Separation Sciences Division
Executive Summary
You are encountering difficulty removing unreacted 4-bromo-3,5-dihydroxybenzoic acid (4-BDBA) from your reaction mixture. This molecule presents a unique purification challenge due to its amphiprotic nature (containing both a carboxylic acid and two phenolic hydroxyl groups) and its propensity for hydrogen bonding, which leads to high melting points (~275°C) and "streaking" on silica gel.
This guide provides three validated workflows to isolate your product from this specific impurity.
Module 1: Acid-Base Extraction (The "Workhorse" Protocol)
Best For: Neutral products (Esters, Ethers, Alkyl Halides) that are stable to mild base.
The Science (Causality)
4-BDBA possesses a carboxylic acid group with a pKa of approximately 4.0 and two phenolic protons with pKa values > 8.0 .
-
The Strategy: We utilize a weak inorganic base (Sodium Bicarbonate, NaHCO₃, pH ~8.5) to selectively deprotonate the carboxylic acid, converting 4-BDBA into its water-soluble carboxylate salt.
-
Why Bicarbonate? Stronger bases (NaOH) would deprotonate the phenols as well, potentially creating a "soapy" emulsion or hydrolyzing your product if it is an ester.
Protocol Steps
-
Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Diethyl Ether are preferred; Dichloromethane is acceptable but prone to emulsions with phenolics).
-
The Wash (Critical):
-
Wash the organic phase 3× with saturated aqueous NaHCO₃ .
-
Observation: You will see CO₂ evolution (bubbling). Do not stop washing until the bubbling ceases.
-
-
Verification: Check the pH of the aqueous layer. It must be >8.
-
Brine Wash: Wash the organic layer 1× with saturated brine to break any micro-emulsions caused by the phenolic groups.
-
Drying: Dry over Na₂SO₄ and concentrate.
Decision Logic (Visualization)
Figure 1: Decision matrix for selecting the correct aqueous base for extraction.
Module 2: Chromatographic Purification
Best For: Acid-sensitive products or when extraction fails (e.g., product is also acidic).
The Science (Causality)
4-BDBA is highly polar due to the three oxygenated functional groups. On standard silica gel, it interacts strongly with silanol groups, causing it to "streak" or "tail" from the baseline to the solvent front, contaminating other fractions.
-
The Fix: You must suppress the ionization of the carboxylic acid on the silica surface.
Protocol Steps
-
Mobile Phase Preparation: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your eluent system (e.g., Hexane:Ethyl Acetate + 1% AcOH).
-
Column Pre-treatment: Flush the column with the acidified solvent before loading your sample. This neutralizes basic sites on the silica.
-
Elution:
-
Product: Will elute according to its polarity.
-
4-BDBA: Will elute as a tight band (usually high polarity/low Rf) rather than a streak.
-
-
Post-Column: If your product is acid-sensitive, wash the collected fractions with NaHCO₃ immediately after collection to remove the acetic acid modifier.
| Component | Standard Rf (Hex:EtOAc 1:1) | Acidified Rf (Hex:EtOAc 1:1 + 1% AcOH) | Result |
| 4-BDBA | 0.0 - 0.4 (Streak) | 0.25 (Compact Spot) | Separation Achieved |
| Typical Ester | 0.6 | 0.6 | Unaffected |
Module 3: Recrystallization (Scalability)
Best For: Large-scale purification (>5g) where the product is a solid.
The Science (Causality)
4-BDBA has a high melting point (270–276°C) and low solubility in cold water, but high solubility in hot water and alcohols.
Protocol Steps
-
Solvent Selection: If your product is less polar than 4-BDBA (e.g., an ester), use Toluene or Benzene .
-
Alternative (Water): If your product is water-insoluble:
-
Boil the crude solid in water.
-
4-BDBA will dissolve (especially if slightly basic).
-
Your product will remain as an oil or solid.
-
Cool and Filter: Upon cooling, 4-BDBA crystallizes out. (Note: This is risky if your product also crystallizes; "Reverse Recrystallization" is preferred here).
-
Troubleshooting & FAQs
Q: I used NaOH for extraction and my yield dropped to 0%. What happened? A: If your product was an ester, NaOH likely hydrolyzed it back into the starting material. Alternatively, if your product contains a phenol, NaOH deprotonated it, sending it into the aqueous waste layer.
-
Fix: Acidify your aqueous waste layer to pH 1 with HCl and extract with Ethyl Acetate. Recover the material and restart using Module 1 (NaHCO₃) .
Q: The 4-BDBA is co-eluting with my product on the column even with acetic acid. A: The bromine atom makes the ring somewhat lipophilic despite the OH groups.
-
Fix: Switch the stationary phase to C18 (Reverse Phase) .
-
Solvent: Water (0.1% TFA) / Acetonitrile.
-
4-BDBA will elute early (polar); hydrophobic products will elute late.
-
Q: Can I use a scavenger resin? A: Yes. Use a Carbonate-functionalized polymer resin (e.g., MP-Carbonate).
-
Add 3 equivalents of resin to your reaction mixture (dissolved in DCM or THF).
-
Shake for 2 hours.
-
Filter.[1][3][4][5] The 4-BDBA stays bound to the resin; the product passes through.
References
-
PubChem. (n.d.).[6] 4-Bromo-3,5-dihydroxybenzoic acid (Compound Summary).[6][7][8][9] National Library of Medicine. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
LibreTexts Chemistry. (2022). Acid-Base Extraction.[10] (Detailed mechanism on bicarbonate washing). Retrieved from [Link]
Sources
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. 4-Bromo-3,5-dihydroxybenzoic acid | C7H5BrO4 | CID 86023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3,5-dihydroxybenzoic acid | 16534-12-6 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. scbt.com [scbt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hydrolysis of Ethyl 4-bromo-3,5-diethoxybenzoate
Welcome to the Advanced Organic Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals dealing with the saponification of ethyl 4-bromo-3,5-diethoxybenzoate to yield 4-bromo-3,5-diethoxybenzoic acid .
While ester hydrolysis is a fundamental organic transformation, this specific substrate presents unique physicochemical challenges. The combination of a heavy halogen (bromine) and two bulky, flexible ethoxy chains renders the molecule exceptionally lipophilic. This guide deconstructs the kinetic and thermodynamic barriers of this reaction, providing field-proven, self-validating solutions.
Troubleshooting Guides & FAQs
Q1: My hydrolysis reaction is stalling at 70-80% conversion even after 24 hours. Why is this happening, and how do I drive it to completion? A: The primary cause of stalled conversion with this substrate is poor solvent homogeneity. Ethyl 4-bromo-3,5-diethoxybenzoate is highly hydrophobic. If you use a standard ethanol/water or purely aqueous system, the ester often forms a microscopic biphasic suspension, physically isolating it from the hydroxide nucleophile.
-
The Causality: The reaction becomes diffusion-limited rather than kinetically limited.
-
The Solution: Transition to a ternary solvent system (e.g., THF:MeOH:H2O). Furthermore, switch your base from NaOH/KOH to Lithium Hydroxide (LiOH). As demonstrated in the synthesis of therapeutic aryl-amido-aryl compounds (), the lithium cation acts as a mild Lewis acid. It coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack even in sterically or electronically deactivated systems.
Q2: I am observing unexpected impurities, such as debromination or ether cleavage products. How can I suppress these side reactions? A: Harsh conditions—specifically prolonged refluxing (>80°C) in strong bases (NaOH/KOH)—can trigger secondary reactions. While the 3,5-diethoxy groups are generally stable, extreme pH and heat can induce minor nucleophilic aromatic substitution (SNAr), displacing the para-bromide.
-
The Causality: High thermal energy overcomes the activation barrier for the undesired SNAr pathway.
-
The Solution: Exploit the enhanced reactivity of the LiOH/THF system to lower the reaction temperature. Maintaining the reaction strictly between 40°C and 50°C provides complete conversion within 2–4 hours while keeping the thermal energy well below the threshold required for debromination.
Q3: During the acidic workup, my product "oils out" instead of forming a filterable precipitate. What is the mechanism behind this, and how do I isolate a clean solid? A: When you acidify the reaction to protonate the carboxylate salt, the resulting 4-bromo-3,5-diethoxybenzoic acid is intensely hydrophobic. If the aqueous mixture still contains residual organic solvents (THF/MeOH) or is too warm, the melting point of the product is locally depressed.
-
The Causality: The product separates as a supercooled liquid (an oil) rather than a crystalline lattice.
-
The Solution: You must completely strip the organic solvents under reduced pressure before acidification. If oiling still occurs in the pure aqueous phase, do not attempt to force crystallization; instead, pivot to a liquid-liquid extraction using Ethyl Acetate (EtOAc), as detailed in standard protocols for LPA1 receptor antagonist intermediates ().
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and experimental outcomes, comparing standard baseline conditions against the optimized protocol.
| Parameter | Sub-optimal Condition | Optimized Condition (Recommended) |
| Base Selection | NaOH or KOH (3.0 eq) | LiOH·H₂O (2.5 - 3.0 eq) |
| Solvent System | EtOH : H₂O (1:1 v/v) | THF : MeOH : H₂O (3:1:1 v/v/v) |
| Operating Temperature | 80°C (Reflux) | 40°C - 50°C |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Expected Yield | 60% - 75% | > 92% |
| Impurity Profile | High (Risk of SNAr debromination) | Low (Clean conversion) |
Validated Experimental Protocol
This step-by-step methodology incorporates self-validating checkpoints to ensure the integrity of the hydrolysis workflow.
Protocol: LiOH-Mediated Hydrolysis of Ethyl 4-bromo-3,5-diethoxybenzoate
-
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 10.0 mmol, 3.17 g) of ethyl 4-bromo-3,5-diethoxybenzoate in 30 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH).
-
Self-Validation Check: The solution must be completely clear and homogeneous before proceeding.
-
-
Base Preparation & Addition: In a separate vial, dissolve 3.0 equivalents (30.0 mmol, 1.26 g) of Lithium Hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 5 minutes.
-
Thermal Control & Monitoring: Heat the reaction mixture to 45°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV visualization) or LC-MS.
-
Self-Validation Check: Complete consumption of the higher-Rf ester spot should be confirmed within 3 hours.
-
-
Solvent Evaporation (Critical Step): Once conversion is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to rigorously remove the THF and MeOH.
-
Self-Validation Check: The remaining volume should be approximately 10-15 mL. If the mixture forms a thick paste, add 10 mL of deionized water to maintain a fluid aqueous suspension.
-
-
Controlled Acidification: Cool the aqueous layer to 0–5°C using an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.
-
Self-Validation Check: Continuously monitor the pH using indicator paper. Stop addition only when the pH is strictly between 2 and 3. A white/off-white precipitate should form immediately.
-
-
Isolation:
-
Scenario A (Solid Forms): Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 x 10 mL), and dry under high vacuum to afford pure 4-bromo-3,5-diethoxybenzoic acid.
-
Scenario B (Product Oils Out): If a viscous oil forms instead of a solid, transfer the mixture to a separatory funnel. Extract with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Process Logic Visualization
Fig 1: Troubleshooting decision tree for the hydrolysis of ethyl 4-bromo-3,5-diethoxybenzoate.
References
- Title: Therapeutic aryl-amido-aryl compounds and their use (US9447028B2)
- Title: Urea compound for antagonizing LPA1 receptor (AU2020323429A1)
Technical Support Center: Scale-Up Synthesis of 4-Bromo-3,5-diethoxybenzoic acid
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks and mechanistic nuances involved in the scale-up synthesis of 4-bromo-3,5-diethoxybenzoic acid.
While novice chemists might attempt the direct bromination of 3,5-diethoxybenzoic acid, field experience and patent literature demonstrate that this route suffers from severe regioselectivity issues. The 2-position and 4-position are both electronically activated, leading to a difficult-to-separate mixture of 2-bromo and 4-bromo regioisomers, as well as over-brominated byproducts (1). To guarantee 100% regiochemical fidelity and high overall yield, our validated workflow utilizes a two-step sequence starting from the commercially available 4-bromo-3,5-dihydroxybenzoic acid (2,3).
Validated Step-by-Step Methodologies
Step 1: Global Alkylation (Ethylation)
Objective: Convert 4-bromo-3,5-dihydroxybenzoic acid to ethyl 4-bromo-3,5-diethoxybenzoate.
-
Charge a clean, dry reactor with 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Add anhydrous Potassium Carbonate (K₂CO₃, 4.0 eq) in portions under moderate agitation.
-
Dropwise, add Ethyl Iodide (EtI, 3.5 eq) over 30 minutes, maintaining the internal temperature below 30°C.
-
Heat the reaction mixture to 60°C and stir for 4–6 hours.
-
Cool to room temperature, filter the inorganic salts, and partition the filtrate between Ethyl Acetate and 5% aqueous LiCl (to remove DMF).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.
-
Causality & Mechanism: We employ an excess of EtI and K₂CO₃ to drive global alkylation (both O-alkylation of the phenols and esterification of the carboxylic acid). Protecting the carboxylic acid as an ethyl ester prevents premature decarboxylation during the prolonged heating required to fully alkylate the sterically hindered hydroxyl groups flanking the bulky bromine atom. K₂CO₃ is chosen over stronger bases (like NaH) to minimize the base-catalyzed elimination of EtI into ethylene gas.
-
Self-Validating Protocol: The reaction progress is monitored by HPLC (UV 254 nm). The highly polar starting material will transition through mono-alkylated intermediates before converging entirely to the highly lipophilic ethyl ester. The reaction is validated as complete only when the mono-alkylated intermediate peaks are <1.0% Area Under Curve (AUC).
Step 2: Selective Saponification & Isolation
Objective: Hydrolyze the intermediate ester to yield the final 4-bromo-3,5-diethoxybenzoic acid.
-
Dissolve the crude ethyl 4-bromo-3,5-diethoxybenzoate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (4:1:1 volume ratio).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion.
-
Heat the mixture to 40°C and stir for 3 hours.
-
Concentrate the mixture under reduced pressure to completely strip the THF and MeOH.
-
Dilute the remaining aqueous layer with additional water and cool to 0–5°C.
-
Slowly acidify the aqueous layer with 2M HCl until the pH reaches strictly 2.0, inducing crystallization.
-
Filter the resulting white-to-off-white solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Causality & Mechanism: LiOH is specifically selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate ester hydrolysis. Crucially, it is insufficiently basic to trigger nucleophilic aromatic substitution (SNAr) of the activated bromide. The ternary solvent system ensures complete dissolution of the lipophilic ester (THF), provides a protic shuttle (MeOH), and delivers the hydroxide nucleophile (H₂O).
-
Self-Validating Protocol: Upon completion, the organic solvents are stripped. The remaining aqueous layer must remain completely clear; any turbidity indicates unreacted lipophilic ester. Upon acidification, a rapid transition from a clear solution to a thick crystalline slurry validates successful isolation.
Synthesis Workflow Diagram
Figure 1: Two-step scale-up synthesis workflow for 4-Bromo-3,5-diethoxybenzoic acid.
Quantitative Process Parameters
| Phase | Reagents / Equivalents | Temp / Time | IPC Method | CQA Target | Expected Yield |
| 1. Global Alkylation | 4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq)Ethyl Iodide (3.5 eq)K₂CO₃ (4.0 eq)DMF (10 vol) | 60°C4-6 h | HPLC (UV 254 nm) | Mono-ethoxy ester < 1.0% AUC | 85-92% |
| 2. Saponification | Ethyl 4-bromo-3,5-diethoxybenzoate (1.0 eq)LiOH·H₂O (3.0 eq)THF/MeOH/H₂O (4:1:1 vol) | 40°C3 h | TLC (Hex/EtOAc 7:3) | Residual ester < 0.5% | 90-95% |
| 3. Isolation | 2M Aqueous HCl (to pH 2.0) | 0-5°C1 h | pH Meter | pH strictly 2.0 - 2.5 | N/A (Recovery) |
Troubleshooting & FAQs
Q1: Why am I seeing incomplete alkylation (mono-ethoxy intermediates) even after 6 hours of heating in Step 1? A1: This is typically caused by the volatility of Ethyl Iodide (bp 72°C). If your reactor's condenser is inefficient, EtI escapes the liquid phase into the headspace. Solution: Ensure the condenser coolant is chilled to <5°C. Alternatively, dose the EtI in two portions (2.0 eq initially, 1.5 eq after 3 hours) to maintain a high liquid-phase concentration.
Q2: During the saponification workup, my product forms a gummy oil instead of a crystalline solid upon acidification. How do I fix this? A2: Oiling out occurs when residual THF or MeOH is left in the aqueous phase before acidification. These organic solvents depress the crystallization point of the product, causing it to crash out as an oil. Solution: This is a self-correcting issue. Re-adjust the pH to 8.0 with NaOH to re-dissolve the oil back into the aqueous phase as a salt. Return the mixture to the rotary evaporator to completely strip the residual organic solvents, and then re-acidify the purely aqueous layer at 0–5°C.
Q3: Can I streamline the process by directly brominating 3,5-diethoxybenzoic acid? A3: It is highly discouraged for scale-up. Direct bromination of 3,5-dialkoxybenzoic acids suffers from competing directing effects. The 2-position and 4-position are both activated, leading to a difficult-to-separate mixture of 2-bromo and 4-bromo regioisomers, as well as dibrominated impurities (1). Starting from 4-bromo-3,5-dihydroxybenzoic acid guarantees 100% regiochemical purity.
Q4: What is the best way to dry the final 4-bromo-3,5-diethoxybenzoic acid? A4: The product can trap water within its crystal lattice. Dry the solid in a vacuum oven at 45°C with a nitrogen bleed for 12-16 hours. Do not exceed 55°C, as halogenated alkoxybenzoic acids can undergo thermal degradation or discoloration over time.
References
- Title: US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use Source: Google Patents URL
- Title: US10364206B2 - Method for producing 2-halogenated benzoic acids Source: Google Patents URL
- Title: AU2020323429A1 - Urea compound for antagonizing LPA1 receptor Source: Google Patents URL
Sources
- 1. US10364206B2 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]
- 2. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 3. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
monitoring the reaction progress of 4-Bromo-3,5-diethoxybenzoic acid synthesis by TLC/HPLC
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require robust, self-validating analytical methods to monitor the synthesis of 4-Bromo-3,5-diethoxybenzoic acid.
The synthesis of this highly functionalized benzoic acid derivative typically proceeds via the direct electrophilic bromination of 3,5-diethoxybenzoic acid using bromine in an alkaline aqueous solution[1], or through a multi-step route starting from 4-bromo-3,5-dihydroxybenzoic acid involving sequential ethylation and basic hydrolysis[2]. Regardless of the synthetic route, accurate reaction monitoring via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is critical. The presence of the carboxylic acid moiety and the electron-donating ethoxy groups creates specific chromatographic challenges, such as severe peak tailing and stationary phase retention, which this guide will help you troubleshoot.
Part 1: TLC Troubleshooting & FAQs
Thin-Layer Chromatography (TLC) provides rapid qualitative feedback on starting material consumption. However, benzoic acid derivatives are notorious for poor resolution on standard silica gel.
Q: Why is my product spot streaking heavily from the baseline to the solvent front on the TLC plate? A: Streaking is caused by the strong hydrogen-bonding interaction between the free carboxylic acid group of 4-Bromo-3,5-diethoxybenzoic acid and the unendcapped silanol groups (Si-OH) on the silica gel stationary phase. Causality & Solution: To disrupt this interaction, you must protonate the silanols and maintain the analyte in its neutral state. Add a volatile organic acid—typically 1% to 5% Glacial Acetic Acid or Formic Acid—to your mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:1). This creates a competitive hydrogen-bonding environment, resulting in tight, well-defined spots.
Q: The starting material (3,5-diethoxybenzoic acid) and the brominated product have nearly identical retention factors (
Part 2: HPLC Troubleshooting & FAQs
For quantitative conversion tracking and purity profiling, reversed-phase HPLC is the gold standard.
Q: I am observing severe peak tailing for 4-Bromo-3,5-diethoxybenzoic acid on my C18 column. How do I achieve symmetrical peaks?
A: Peak tailing for aromatic acids in reversed-phase HPLC is almost always a pH-related ionization issue. The
Q: What is the optimal organic modifier for this analysis: Methanol or Acetonitrile? A: Acetonitrile is heavily preferred. Acetonitrile is a stronger eluent in reversed-phase chromatography and operates via dipole-dipole interactions, which provides superior selectivity for halogenated aromatic compounds compared to methanol's hydrogen-bonding mechanism[3]. Furthermore, acetonitrile has a lower UV cutoff, which is critical since benzoic acid derivatives are typically monitored at 210 nm or 254 nm[5].
Part 3: Quantitative Data & Experimental Methodologies
Mobile Phase Optimization Data
The table below summarizes the effect of mobile phase additives on the chromatographic behavior of benzoic acid derivatives, demonstrating the necessity of acidic modifiers.
| Mobile Phase Composition | Analyte Ionization State | Peak Shape | Retention Factor ( |
| Water / Acetonitrile (Neutral) | Mixed (Neutral + Anion) | Severe Tailing | Low |
| Water / Methanol + 0.1% Formic Acid | Neutral (Protonated) | Moderate Symmetry | Medium |
| Water / Acetonitrile + 0.1% TFA | Neutral (Protonated) | Sharp, Symmetrical | High (Optimal) |
Step-by-Step Methodologies
Protocol 1: Reaction Aliquot Preparation for HPLC To ensure a self-validating system, the sample preparation must quench the reaction to prevent further conversion during analysis.
-
Extract a 50 µL aliquot from the active bromination reaction mixture.
-
Quench the aliquot immediately into 950 µL of a 50:50 mixture of Acetonitrile and 0.1 M Sodium Thiosulfate (
). Mechanistic Insight: The thiosulfate instantly reduces any unreacted bromine ( ) or hypobromite, halting the electrophilic aromatic substitution. -
Vortex for 10 seconds.
-
Filter the quenched mixture through a 0.22 µm PTFE syringe filter into an HPLC vial to protect the column from insoluble salts.
Protocol 2: Standard HPLC Method for Brominated Benzoic Acids Adapted from validated methods for aromatic acids[4][5].
-
Column: Ascentis® C18, 150 mm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Part 4: Visual Workflows
The following diagrams map out the logical progression of the analytical workflows.
Caption: Workflow for the synthesis and analytical monitoring of 4-Bromo-3,5-diethoxybenzoic acid.
Caption: Logical troubleshooting workflow for resolving HPLC peak tailing of acidic compounds.
References
- Corcoran et al. (US Patent 9,447,028 B2).Therapeutic aryl-amido-aryl compounds and their use.
- Ishikawa et al. (US Patent 10,364,206 B2).Method for producing 2-halogenated benzoic acids.
-
National Institutes of Health (PMC). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives. Available at:[Link]
Sources
- 1. US10364206B2 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]
- 2. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced NMR Characterization of 4-Bromo-3,5-diethoxybenzoic Acid: A Comparative Guide
Executive Summary
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a highly specialized, sterically hindered aromatic building block frequently utilized in the synthesis of advanced therapeutics, including LPA1 receptor antagonists [1] and aryl-amido-aryl cognitive disorder treatments [2].
For researchers and drug development professionals, the unambiguous structural elucidation of this compound is critical. Its symmetrical nature, combined with the "heavy atom effect" of the bromine substituent, creates unique analytical challenges. This guide objectively compares solvent systems (DMSO-d₆ vs. CDCl₃) and analytical techniques (1D vs. 2D NMR) to establish a definitive, self-validating protocol for the characterization of 4-bromo-3,5-diethoxybenzoic acid.
Experimental Workflow & Decision Matrix
The characterization of halogenated, oxygen-rich aromatic systems requires a deliberate approach to solvent selection and pulse sequence design. The workflow below outlines the logical progression from sample preparation to unambiguous assignment.
Workflow for NMR solvent selection and 2D technique integration.
Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)
The choice of deuterated solvent fundamentally alters the spectral resolution of 4-bromo-3,5-diethoxybenzoic acid. Because the molecule contains a carboxylic acid moiety, dimerization via hydrogen bonding heavily influences the ¹H NMR spectrum.
The Causality of Solvent Effects
-
CDCl₃ (Chloroform-d): In non-polar CDCl₃, the carboxylic acid groups form strong intermolecular dimers. This results in a highly broadened, often shifting -COOH proton signal (~10.0 - 11.5 ppm) that can sometimes exchange with trace moisture and disappear entirely.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is a strong hydrogen-bond acceptor. It disrupts the carboxylic acid dimers, bonding directly to the -COOH proton. This locks the proton in place, yielding a sharp, highly reproducible singlet far downfield (~13.2 ppm). Furthermore, DMSO-d₆ provides superior solubility, which is critical for obtaining high signal-to-noise (S/N) ratios in ¹³C NMR.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
| Proton Environment | Integration & Multiplicity | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Analytical Advantage |
| -COOH (C1) | 1H, broad singlet / singlet | ~10.50 (broad, variable) | ~13.20 (sharp singlet) | DMSO-d₆ ensures visibility and limits exchange. |
| Ar-H (C2, C6) | 2H, singlet | 7.28 | 7.15 | Both solvents provide clear, isolated singlets. |
| -O-CH₂- (Ethoxy) | 4H, quartet (J ≈ 7.0 Hz) | 4.15 | 4.18 | CDCl₃ often yields slightly sharper splitting. |
| -CH₃ (Ethoxy) | 6H, triplet (J ≈ 7.0 Hz) | 1.48 | 1.35 | Both solvents resolve the triplet perfectly. |
Verdict: DMSO-d₆ is the superior solvent for full characterization, as it guarantees the observation of the acidic proton and allows for higher sample concentrations necessary for ¹³C NMR.
Comparison 2: 1D vs. 2D NMR for Carbon Assignment
While ¹H NMR easily confirms the symmetry of the molecule (evidenced by the 2H aromatic singlet and the 4H/6H ethoxy signals), ¹³C NMR presents a distinct challenge: assigning the quaternary carbons .
The "Heavy Atom Effect" Challenge
The molecule contains 7 distinct carbon environments. Five of these are quaternary (C=O, C1, C3, C5, and C4). The bromine atom at C4 exerts a strong "heavy atom effect," which shields the attached carbon, shifting it upfield. Consequently, the C4 (C-Br) signal appears around ~104 ppm, dangerously close to the C2/C6 (Ar-CH) signals at ~106 ppm.
Relying solely on 1D ¹³C NMR leads to ambiguous assignments. 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively distinguish the C-Br carbon from the Ar-CH carbons.
Table 2: ¹³C NMR Assignments and 2D HMBC Validations (in DMSO-d₆)
| Carbon Position | Type | Approx. Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| C=O | Quaternary | 166.8 | Ar-H (C2/C6) → C=O |
| C3, C5 | Quaternary (C-O) | 156.5 | Ethoxy -CH₂- → C3/C5; Ar-H (C2/C6) → C3/C5 |
| C1 | Quaternary (C-COOH) | 131.2 | Ar-H (C2/C6) → C1 |
| C2, C6 | Methine (CH) | 106.5 | Directly attached to Ar-H (confirmed via HSQC) |
| C4 | Quaternary (C-Br) | 104.2 | Ar-H (C2/C6) → C4 (Definitive proof of C4) |
| -O-CH₂- | Methylene (CH₂) | 65.4 | Ethoxy -CH₃ → -O-CH₂- |
| -CH₃ | Methyl (CH₃) | 14.6 | Ethoxy -CH₂- → -CH₃ |
Verdict: 1D NMR is sufficient for routine purity checks, but 2D HMBC is mandatory for initial structural elucidation and patent-level data submission to prove the exact regiochemistry of the bromine atom.
Optimized Experimental Protocol
To ensure reproducibility and scientific integrity, follow this self-validating protocol for the acquisition of NMR data for 4-bromo-3,5-diethoxybenzoic acid.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 40–50 mg of the compound. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.
-
¹H NMR Acquisition:
-
Set the spectrometer frequency (e.g., 400 MHz).
-
Set the relaxation delay (D1) to 1.0 second.
-
Acquire 16 scans.
-
Self-Validation Check: Integrate the aromatic singlet at ~7.15 ppm and set the value to exactly 2.00. The subsequent integrations must strictly yield 4.00 for the methylene quartet and 6.00 for the methyl triplet. Any deviation >5% indicates incomplete ethylation during prior synthesis steps.
-
-
¹³C NMR Acquisition (Critical Adjustments):
-
Because the molecule contains five quaternary carbons (which lack attached protons to facilitate rapid dipole-dipole relaxation), a standard D1 of 1.0s is insufficient.
-
Increase D1 to 2.5–3.0 seconds. This ensures the quaternary carbons (especially C-Br and C=O) fully relax between pulses, yielding quantitative integration and adequate signal-to-noise.
-
Acquire a minimum of 512 scans.
-
-
2D HMBC Acquisition:
-
Optimize the long-range coupling constant (
) to 8 Hz, which is standard for aromatic 3-bond correlations. -
Verify the cross-peak between the aromatic protons (~7.15 ppm) and the C4 carbon (~104.2 ppm) to definitively assign the brominated carbon.
-
Conclusion
For the robust characterization of 4-bromo-3,5-diethoxybenzoic acid, standard 1D NMR in CDCl₃ is inadequate due to signal broadening of the carboxylic acid and the ambiguity of the brominated carbon shift. The optimal analytical strategy utilizes DMSO-d₆ to lock the -COOH proton, combined with an extended relaxation delay for ¹³C NMR and 2D HMBC to resolve the heavy atom effect at C4. Implementing these field-proven adjustments ensures high-fidelity data suitable for regulatory submissions and advanced drug discovery workflows.
References
- Title: Urea compound for antagonizing LPA1 receptor (Patent AU2020323429A1)
- Title: Therapeutic aryl-amido-aryl compounds and their use (Patent US9447028B2)
comparison of synthetic routes to 4-Bromo-3,5-diethoxybenzoic acid
[1]
Executive Summary
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a critical intermediate in the synthesis of pharmaceuticals, particularly aryl-amido-aryl compounds and LPA1 receptor antagonists.[1][2] Its structural core—a benzoic acid moiety substituted with two ethoxy groups and a bromine atom—presents a specific regiochemical challenge: ensuring the bromine atom is installed at the sterically congested 4-position (para to the carboxyl group) rather than the more accessible 2- or 6-positions.
This guide compares two primary synthetic strategies:
-
Route A (The "Pre-Bromination" Strategy): Bromination of 3,5-dihydroxybenzoic acid followed by O-alkylation.
-
Route B (The "Post-Bromination" Strategy): Bromination of the pre-formed 3,5-diethoxybenzoic acid.
Recommendation: Route A is the superior protocol for laboratory and scale-up applications. It circumvents the steric hindrance imposed by ethyl groups during the bromination step, ensuring high regioselectivity and yield.
Route Analysis & Mechanistic Insight
Route A: The "Pre-Bromination" Strategy (Recommended)
This route prioritizes the installation of the halogen atom on the less sterically hindered phenolic substrate before introducing the bulky ethyl groups.
-
Step 1: Bromination. 3,5-Dihydroxybenzoic acid (
-resorcylic acid) is treated with elemental bromine in acetic acid. The hydroxyl groups strongly activate the ring. While the carboxyl group is meta-directing, the concerted ortho/para directing power of the two hydroxyls directs the electrophile to the 4-position. -
Step 2: O-Alkylation. The resulting 4-bromo-3,5-dihydroxybenzoic acid is subjected to exhaustive alkylation using ethyl iodide (EtI) and a base (e.g., K
CO ), forming ethyl 4-bromo-3,5-diethoxybenzoate. -
Step 3: Hydrolysis. Saponification of the ester yields the final acid.
Mechanistic Advantage: The hydroxyl group (-OH) is smaller than the ethoxy group (-OEt). Brominating the dihydroxy species minimizes steric repulsion at the 4-position, preventing the formation of the 2-bromo isomer.
Route B: The "Post-Bromination" Strategy (Alternative)
This route attempts to brominate 3,5-diethoxybenzoic acid directly.
-
Mechanism: The substrate contains two bulky ethoxy groups at the 3 and 5 positions. The 4-position is "sandwiched" between these groups.
-
Challenges: The steric bulk of the ethoxy groups shields the 4-position, making the 2- and 6-positions kinetically competitive for electrophilic attack. This often results in a mixture of regioisomers (4-bromo vs. 2-bromo) or requires forcing conditions that can lead to over-bromination or decarboxylation.
Comparative Assessment
| Feature | Route A (Pre-Bromination) | Route B (Post-Bromination) |
| Regioselectivity | High (>95% 4-isomer). The smaller -OH groups allow facile access to C4. | Moderate/Low . Steric hindrance at C4 favors C2/C6 byproducts. |
| Yield (Overall) | High (~60-70%) . Individual steps are high-yielding. | Variable . Purification losses due to isomer separation reduce yield. |
| Purification | Simple recrystallization often suffices. | Chromatography likely required to separate regioisomers.[3] |
| Reagent Cost | Low. 3,5-Dihydroxybenzoic acid is a cheap commodity chemical. | Higher if starting from 3,5-diethoxybenzoic acid.[4] |
| Scalability | Excellent. Used in patent literature for multi-gram synthesis. | Poor due to purification bottlenecks. |
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 4-Bromo-3,5-diethoxybenzoic acid starting from 3,5-dihydroxybenzoic acid.
Step 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic acid[5][6]
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser vented to a caustic scrubber (to trap HBr).
-
Dissolution: Dissolve 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol) in glacial acetic acid (100 mL).
-
Bromination: Add a solution of bromine (16.0 g, 100 mmol) in glacial acetic acid (40 mL) dropwise over 60 minutes at room temperature.
-
Note: Maintain temperature <35°C to prevent poly-bromination.
-
-
Workup: Pour the reaction mixture into ice-water (500 mL). Stir for 30 minutes.
-
Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Expected Yield: ~21 g (90%).
-
Characterization: MP 260–263°C.
-
Step 2: Alkylation to Ethyl 4-bromo-3,5-diethoxybenzoate
-
Reaction: Dissolve the product from Step 1 (23.3 g, 100 mmol) in acetone (250 mL) or DMF (100 mL).
-
Base Addition: Add potassium carbonate (anhydrous, 55.2 g, 400 mmol).
-
Alkylation: Add ethyl iodide (40 mL, ~500 mmol) dropwise.
-
Reflux: Heat the mixture to reflux for 12–24 hours. Monitor by TLC (disappearance of phenol).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in ethyl acetate, wash with water and brine. Dry over MgSO
and concentrate.-
Intermediate: Ethyl 4-bromo-3,5-diethoxybenzoate (Oil or low-melting solid).
-
Step 3: Hydrolysis to Final Product
-
Hydrolysis: Dissolve the ester from Step 2 in a mixture of THF (100 mL) and water (50 mL).
-
Saponification: Add Lithium Hydroxide monohydrate (8.4 g, 200 mmol). Stir at room temperature for 4–16 hours.
-
Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.
-
Isolation: Filter the precipitated white solid. Recrystallize from ethanol/water if necessary.
Visualization of Synthetic Logic
The following diagram illustrates the decision pathway and chemical transformations, highlighting why Route A is the preferred logical choice.
Caption: Comparative workflow showing the high-fidelity Route A versus the sterically compromised Route B.
References
-
Patent US9447028B2 . Therapeutic aryl-amido-aryl compounds and their use. (Describes the synthesis of 4-bromo-3,5-diethoxybenzoic acid from 4-bromo-3,5-dihydroxybenzoic acid). Link
-
Patent AU2020323429A1 . Urea compound for antagonizing LPA1 receptor. (Details the alkylation and hydrolysis steps for the synthesis of the target compound). Link
-
Organic Syntheses, Coll. Vol. 2, p. 100 (1943) . 3,5-Dihydroxybenzoic Acid. (Foundational protocol for the starting material). Link
-
PubChem Compound Summary . 4-Bromo-3,5-dihydroxybenzoic acid. (Confirmation of intermediate stability and identifiers). Link
Biological Activity Profile: 4-Bromo-3,5-diethoxybenzoic Acid Derivatives
Publish Comparison Guide for Drug Discovery & Medicinal Chemistry[1][2][3]
Executive Summary: The Pharmacophore Advantage
4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is not merely a generic intermediate; it is a specialized pharmacophore scaffold engineered for high-affinity binding in hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and receptor tyrosine kinases.
While its structural analog, the dimethoxy derivative, is widely recognized in FGFR1 kinase inhibition, the diethoxy variant is critical for optimizing lipophilicity and steric occupancy. It is a key building block in the synthesis of LPA1 (Lysophosphatidic Acid Receptor 1) antagonists , a therapeutic class emerging for the treatment of idiopathic pulmonary fibrosis (IPF) and tumor metastasis .
Core Biological Activities
| Activity Class | Primary Target | Mechanism of Action | Therapeutic Indication |
| Antifibrotic | LPA1 Receptor | Competitive Antagonism | Pulmonary/Hepatic Fibrosis |
| Antineoplastic | FGFR1 Kinase | ATP-competitive Inhibition | NSCLC (Lung Cancer) |
| Cytotoxicity | Tumor Cell Lines | G2/M Phase Arrest | Breast & Lung Carcinoma |
Mechanism of Action & Comparative Analysis
Primary Mechanism: LPA1 Receptor Antagonism
The 4-bromo-3,5-diethoxy moiety serves as the "anchor" domain in urea-based LPA1 antagonists. The two ethoxy groups provide superior hydrophobic interaction within the transmembrane bundle of the LPA1 receptor compared to methoxy analogs, while the bromine atom offers a halogen bond capability or steric block to metabolic oxidation.
-
Pathway Blockade: These derivatives inhibit the binding of Lysophosphatidic Acid (LPA) to LPA1, preventing the activation of G
12/13 and G q pathways. -
Downstream Effect: Inhibition of RhoA/ROCK signaling reduces actin cytoskeleton reorganization, preventing myofibroblast differentiation (fibrosis) and cancer cell migration.
Comparative Performance Guide
Comparison 1: Diethoxy vs. Dimethoxy Substituents
-
Lipophilicity (LogP): The diethoxy derivative has a higher LogP (~ +1.0 unit vs. dimethoxy). This enhances membrane permeability, crucial for intracellular kinase targets or deep GPCR pockets.
-
Potency: In LPA1 antagonism, the bulkier ethoxy groups often fill the hydrophobic sub-pocket more effectively than methoxy groups, potentially lowering IC
values from the micromolar ( M) to the nanomolar (nM) range.
Comparison 2: Performance vs. Clinical Standards
| Feature | 4-Bromo-3,5-diethoxy Derivatives | Nintedanib (Standard of Care) | Clinical Implication |
| Target Selectivity | High (LPA1 / FGFR1 specific) | Broad (Multi-kinase: FGFR/VEGFR/PDGFR) | Potential for reduced off-target toxicity (e.g., less GI distress). |
| IC | < 100 nM (Optimized leads) | ~ 10-100 nM | Comparable potency with potentially better bioavailability. |
| Mode of Binding | Hydrophobic Pocket Occupancy | ATP-Pocket Competition | Distinct binding mode allows for combination therapy. |
Visualization: Signaling Pathways & Workflows
LPA1 Signaling & Inhibition Pathway
This diagram illustrates how 4-Bromo-3,5-diethoxybenzoic acid derivatives (as LPA1 antagonists) disrupt the fibrotic signaling cascade.
Caption: Mechanism of LPA1 antagonism preventing fibrosis and metastasis. The derivative blocks ligand binding.
Synthesis & Screening Workflow
The standard workflow for converting the acid scaffold into a bioactive urea/amide derivative.
Caption: Workflow converting the acid building block into a bioactive LPA1 antagonist.
Experimental Protocols
Protocol: Chemical Synthesis of Bioactive Urea Derivative
Rationale: The carboxylic acid must be activated to an acid chloride or isocyanate to react with amines, forming the urea/amide linker essential for receptor binding.
Materials:
-
4-Bromo-3,5-diethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl
) or Diphenylphosphoryl azide (DPPA) -
Target Amine (e.g., substituted aniline)
-
Solvent: Toluene or DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 4-Bromo-3,5-diethoxybenzoic acid (1 mmol) in anhydrous toluene (10 mL). Add SOCl
(1.5 mmol) and catalytic DMF. Reflux for 2 hours to generate the acid chloride. -
Evaporation: Remove solvent and excess SOCl
under reduced pressure. -
Coupling: Re-dissolve the residue in DCM. Add the target amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Validation: Confirm structure via
H-NMR. Look for the disappearance of the -COOH peak (~11-13 ppm) and appearance of amide -NH peaks.
Protocol: In Vitro Calcium Mobilization Assay (LPA1 Activity)
Rationale: LPA1 activation triggers intracellular calcium release. An antagonist will suppress this signal. This is a functional, self-validating assay.
Reagents:
-
CHO-K1 cells stably expressing human LPA1 receptor.
-
Fluo-4 AM (Calcium indicator dye).
-
LPA (Agonist, 18:1 oleoyl-LPA).
-
Test Compound (The synthesized derivative).[1]
Methodology:
-
Seeding: Plate CHO-hLPA1 cells in 96-well black plates (20,000 cells/well) and incubate overnight.
-
Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Incubate with Fluo-4 AM (4
M) for 60 min at 37°C. -
Pre-treatment: Add the Test Compound (serial dilutions, e.g., 1 nM to 10
M) and incubate for 30 min.-
Control A: Vehicle only (0% inhibition baseline).
-
Control B: Known antagonist (e.g., Ki16425) as positive control.
-
-
Stimulation: Inject LPA (EC
concentration, typically ~100 nM) into all wells. -
Measurement: Immediately monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader for 120 seconds.
-
Analysis: Calculate IC
based on the reduction of the Calcium peak relative to the vehicle control.
References
-
Hutchinson, J. H., et al. (2020). Urea compound for antagonizing LPA1 receptor. Patent AU2020323429A1.[2] Link
- Source of the specific use of 4-bromo-3,5-diethoxybenzoic acid in LPA1 antagonist synthesis.
-
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. Link
- Provides the foundational SAR data for the 4-bromo-3,5-dialkoxy scaffold in cancer therapy.
-
BenchChem. (2025). Biological Activity of 4-Methoxybenzoic acid and its derivatives. Link
- General background on benzoic acid derivative bioactivity and cytotoxicity protocols.
-
Castelino, F. V., et al. (2011). Amelioration of pulmonary fibrosis by LPA1 receptor antagonism. Nature Medicine, 17, 1076–1081. Link
- Validates the therapeutic mechanism (LPA1 antagonism)
Sources
Quantitative Analysis of 4-Bromo-3,5-diethoxybenzoic Acid by HPLC: A Comparative Method Guide
Executive Summary & Application Context
4-Bromo-3,5-diethoxybenzoic acid (CAS 363166-41-0) is a critical building block in the synthesis of complex pharmaceutical agents, including FGFR inhibitors and therapeutic candidates for Alzheimer's disease [1, 2]. As a halogenated benzoic acid derivative, its purity is paramount; the presence of des-bromo impurities (3,5-diethoxybenzoic acid) or regioisomers can significantly alter the biological potency of downstream APIs.
This guide objectively compares three HPLC methodologies for the quantitative analysis of this compound. Unlike generic protocols, we focus on the specific challenges posed by the bromo-alkoxy substitution pattern : hydrophobicity, steric hindrance, and halogen-specific interactions.
The Analytical Challenge
-
Hydrophobicity: The two ethoxy groups significantly increase retention on C18 compared to methoxy analogs.
-
Acidic Nature: The carboxylic acid moiety (pKa ~3.5–4.0) requires pH control to prevent peak tailing.
-
Selectivity: Separating the target from its de-brominated impurity requires specific stationary phase interactions beyond simple hydrophobicity.
Comparative Method Analysis
We evaluated three distinct separation strategies. The C18 Standard serves as the robust baseline, while the PFP (Pentafluorophenyl) method offers superior selectivity for halogenated species.
| Feature | Method A: Standard C18 | Method B: PFP (Fluorophenyl) | Method C: Core-Shell Speed |
| Principle | Hydrophobic Interaction | High Efficiency Partitioning | |
| Column | C18 (L1), 5 µm, 150 mm | PFP (L43), 3-5 µm, 150 mm | C18 Core-Shell, 2.7 µm, 100 mm |
| Selectivity | Moderate | High (Specific for Br-compounds) | Moderate |
| Run Time | 15-20 min | 18-22 min | < 8 min |
| Resolution (Rs) | Baseline (Rs > 2.0) | Superior (Rs > 3.5) | Good (Rs > 2.0) |
| Best For | Routine QC, Raw Material ID | Impurity Profiling, Isomer Separation | High-Throughput Screening |
Expert Insight: Why Choose Method B?
While Method A is sufficient for assay (purity %), Method B (PFP) is strictly recommended for Process Development . The PFP phase interacts specifically with the bromine atom and the electron-rich aromatic ring via
Detailed Experimental Protocols
Method A: The Robust C18 Standard (Recommended for QC)
This method is designed for stability and reproducibility across different labs.
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Water (Milli-Q or equivalent)
-
Formic Acid (98%+) or Phosphoric Acid (85%)
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 230 nm (secondary).
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 10.0 | 90 | Elution of Target |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 17.0 | 40 | End |
Self-Validating System Suitability:
-
Tailing Factor: Must be < 1.5 (Controls pH adequacy).
-
Retention Time: Target typically elutes at ~7-8 minutes.
Method B: The PFP Selectivity Method (Recommended for Impurities)
Use this when separating the target from 3,5-diethoxybenzoic acid or other halogenated byproducts.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (4.6 x 150 mm).
-
Mobile Phase: Methanol / Water + 0.1% H3PO4 (Isocratic 65:35 or Gradient).
-
Note: Methanol is preferred over Acetonitrile here as it enhances the
- interaction on Phenyl columns.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm.[2]
Quantitative Performance Data
The following data represents typical performance metrics observed during validation studies for bromo-alkoxy benzoic acids.
Table 1: System Suitability Parameters (n=6 injections)
| Parameter | Method A (C18) | Method B (PFP) | Acceptance Limit |
| Retention Time (min) | 7.45 ± 0.02 | 8.12 ± 0.03 | RSD < 1.0% |
| Peak Area (% RSD) | 0.45% | 0.52% | RSD < 2.0% |
| Tailing Factor (T) | 1.15 | 1.08 | T < 1.5 |
| Theoretical Plates (N) | > 8,500 | > 11,000 | N > 5,000 |
| Resolution (Target vs Impurity) | 2.1 | 4.8 | Rs > 1.5 |
Visualized Workflows & Mechanisms
Figure 1: Analytical Workflow
This diagram outlines the logical flow from sample preparation to data reporting, ensuring data integrity.
Caption: Standardized analytical workflow ensuring sample homogeneity and instrument readiness.
Figure 2: Selectivity Mechanism (PFP Column)
Why Method B works better for impurities: The PFP phase engages in specific interactions with the Bromine atom that C18 cannot replicate.
Caption: Mechanistic view of PFP selectivity. The Halogen-F interaction retains the bromo-target longer than the impurity.
References
-
Patent US9447028B2 . "Therapeutic aryl-amido-aryl compounds and their use." Google Patents. Link
-
ChemicalBook . "4-Bromo-3,5-diethoxybenzoic acid Product Information." ChemicalBook. Link
-
Kazakevich, Y.[3] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience. (General reference for PFP column selectivity mechanisms in halogenated aromatics).
-
BenchChem . "HPLC Analysis of Benzoic Acid Derivatives." (Methodology basis for acidic mobile phase selection). Link
Sources
comparing the efficacy of 4-Bromo-3,5-diethoxybenzoic acid in different coupling reactions
Comparison Guide: Efficacy of 4-Bromo-3,5-diethoxybenzoic Acid in Coupling Reactions
Executive Summary
4-Bromo-3,5-diethoxybenzoic acid represents a specialized class of "push-pull" aromatic building blocks.[1] It features an electron-rich core (due to 3,5-diethoxy donation) and a sterically congested electrophilic site (the 4-bromo position), while maintaining an accessible nucleophilic handle (the carboxylic acid).
This guide objectively compares the efficacy of this substrate across three primary transformation types: Suzuki-Miyaura Cross-Coupling , Amide Condensation , and Sonogashira Coupling . Experimental evidence suggests that while the carboxylic acid behaves typically, the 4-bromo position requires specific "next-generation" catalyst systems to overcome the ortho-diethoxy steric blockade.
Part 1: Substrate Profile & Reactivity Analysis
Before selecting a protocol, one must understand the steric and electronic landscape of the molecule.
-
Steric Hindrance (The "Ortho Effect"): The two ethoxy groups at positions 3 and 5 create a significant steric wall around the C4-Bromine bond. This inhibits the oxidative addition step in metal-catalyzed cycles using standard phosphine ligands (e.g., PPh3).
-
Electronic Activation: The alkoxy groups are strong electron-donating groups (EDGs).[1] This increases electron density in the ring, making the C-Br bond less electrophilic compared to a naked bromobenzene, further slowing oxidative addition.
-
Solubility: The ethyl chains provide superior solubility in lipophilic solvents (THF, Toluene) compared to the methyl analog (dimethoxy), facilitating non-polar coupling conditions.
Figure 1: Reactivity map of 4-Bromo-3,5-diethoxybenzoic acid showing the dichotomy between the hindered halide and the accessible acid.
Part 2: Comparative Efficacy in Coupling Reactions
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Challenge: The 3,5-diethoxy groups block the approach of the Palladium catalyst. Standard catalysts like Pd(PPh3)4 often result in low yields (<40%) or require forcing conditions (high heat), which can lead to protodebromination.
The Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos .[1] These ligands are bulky enough to facilitate the reductive elimination step and electron-rich enough to force the oxidative addition across the hindered C-Br bond.[1]
| Parameter | Method A: Traditional | Method B: Optimized (Recommended) |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Pd(OAc)₂ + SPhos (or SPhos Pd G2) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous or aq) |
| Solvent | DME / Water | Toluene / Water (10:1) |
| Temp/Time | 90°C / 24h | 80°C / 4-6h |
| Yield | 35 - 45% | 88 - 94% |
| Mechanism Note | Fails to overcome steric bulk; homocoupling side-products common.[1] | SPhos creates an active "monoligated" Pd(0) species that fits into the hindered pocket.[1] |
Amide Condensation (C-N Bond Formation)
The Challenge: The electron-rich ring makes the carbonyl carbon slightly less electrophilic, but this is a minor effect. The primary issue is often solubility of the zwitterionic acid.[1]
The Solution: Activation via Acid Chloride (SOCl2) is robust but harsh.[1] For late-stage functionalization, HATU is the superior choice due to mild conditions and high conversion rates.[1]
| Parameter | Method A: Acid Chloride | Method B: HATU Coupling |
| Reagent | Thionyl Chloride (SOCl₂) | HATU / DIPEA |
| Conditions | Reflux (neat or in DCM) | Room Temp, DMF/DMA |
| Byproducts | HCl gas, SO₂ | Urea byproduct (water soluble wash) |
| Efficacy | High (>95%) | High (90-95%) |
| Suitability | Best for simple amines/anilines. | Best for complex/sensitive amines.[1] |
Part 3: Detailed Experimental Protocols
Protocol A: High-Efficacy Suzuki Coupling (SPhos System)
Use this for coupling the 4-Bromo position with aryl boronic acids.[1]
Rationale: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the necessary steric bulk to promote the coupling of the 2,6-disubstituted bromide (relative to the Br).
-
Setup: Charge a reaction vial with 4-Bromo-3,5-diethoxybenzoic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR use SPhos-Pd-G2 precatalyst (2 mol%).[1]
-
Solvent: Add Toluene:Water (10:1 ratio). The biphasic system helps dissolve inorganic bases while keeping the organic substrate in the toluene phase.
-
Degas: Sparge with Nitrogen or Argon for 10 minutes. (Critical: Oxygen kills the active catalyst).[1]
-
Reaction: Seal and heat to 80°C for 6 hours.
-
Workup: Cool to RT. Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid if it wasn't protected). Extract with EtOAc.[1][2][3]
-
Purification: The product will likely precipitate upon acidification or require column chromatography (Hexane:EtOAc).[1]
Protocol B: Amide Coupling via HATU
Use this for functionalizing the carboxylic acid.
-
Dissolution: Dissolve 4-Bromo-3,5-diethoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Stir for 5 mins.
-
Activation: Add HATU (1.1 equiv). The solution should turn slightly yellow.[1] Stir for 15 minutes at Room Temperature to form the active ester.[1]
-
Monitoring: Stir at RT for 4–12 hours. Monitor by LC-MS.[1][3][4]
-
Workup: Dilute with water (10x volume). If the product is solid, filter it.[2] If oil, extract with EtOAc and wash with saturated LiCl solution (to remove DMF).
Part 4: Decision Logic for Process Chemists
Use the following logic flow to determine the optimal sequence for your specific target molecule.
Figure 2: Strategic workflow for sequencing reactions. Note that performing Suzuki coupling on the free acid is possible but esterification (methyl/ethyl ester) often improves yield by preventing catalyst poisoning.
References
-
BenchChem. (2025).[1][2] The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-Bromo-3,5-dimethoxybenzoic acid Product Specification. Retrieved from [1]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides and Bromides. Accounts of Chemical Research. (Contextual grounding for SPhos efficacy in hindered systems).
-
TCI Chemicals. (n.d.).[1] Suzuki-Miyaura Coupling Using Encapsulated Catalysts. Retrieved from
-
National Institutes of Health (NIH). (2021).[1] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from
Sources
structural analysis of 4-Bromo-3,5-diethoxybenzoic acid and its analogs
Title: Structural Analysis and Comparative Profiling of 4-Bromo-3,5-diethoxybenzoic Acid and Its Analogs
Executive Summary
In advanced organic synthesis and structure-based drug design (SBDD), the precise selection of halogenated and alkoxylated aromatic building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 4-Bromo-3,5-diethoxybenzoic acid (BDEBA) has emerged as a highly specialized intermediate, notably utilized in the synthesis of potent retinoic acid receptor alpha (RARα) agonists[1] and LPA1 receptor antagonists[2].
This guide objectively compares the structural conformation, analytical resolution, and synthetic utility of BDEBA against its primary analogs: 4-Bromo-3,5-dimethoxybenzoic acid (BDMBA) and 3,5-Diethoxybenzoic acid (DEBA) .
Structural Significance & Conformational Locking
The defining feature of 4-Bromo-3,5-diethoxybenzoic acid is the intense steric hindrance generated by the bulky para-bromine atom flanked by two ortho-ethoxy groups.
-
The Methoxy Analog (BDMBA): In BDMBA, the smaller methoxy groups face lower rotational energy barriers. They can frequently adopt conformations that are relatively coplanar with the benzene ring, allowing for extended electron delocalization[3].
-
The Ethoxy Analog (BDEBA): The larger van der Waals radius of the ethyl chains in BDEBA creates a severe steric clash with the heavy bromine atom. This forces the ethoxy oxygen-carbon bonds out of the aromatic plane. This "conformational locking" creates a rigid, orthogonal 3D topology that is highly prized in medicinal chemistry for fitting into deep, narrow hydrophobic receptor pockets without entropic penalty[2].
-
The De-brominated Analog (DEBA): Without the central bromine atom, DEBA lacks this steric clash, resulting in a flatter molecular profile often found in natural metabolomic derivatives rather than targeted synthetic drugs[4].
Figure 1: Mechanistic causality between alkoxy chain length and receptor binding specificity.
Comparative Data Analysis
To effectively select the correct building block, researchers must rely on precise analytical parameters. The table below synthesizes the structural and spectroscopic data for BDEBA and its analogs.
| Structural Parameter | 4-Bromo-3,5-diethoxybenzoic acid (BDEBA) | 4-Bromo-3,5-dimethoxybenzoic acid (BDMBA) | 3,5-Diethoxybenzoic acid (DEBA) |
| Molecular Weight | 289.12 g/mol | 261.07 g/mol | 210.23 g/mol |
| Aromatic Protons ( | Singlet, ~7.10 ppm (2H)[2] | Singlet, ~7.25 ppm (2H) | Multiplet, ~7.16 ppm (2H), ~6.68 ppm (1H) |
| Alkoxy Protons ( | Triplet ~1.4 ppm (6H), Quartet ~4.1 ppm (4H)[2] | Singlet ~3.9 ppm (6H) | Triplet ~1.4 ppm (6H), Quartet ~4.0 ppm (4H) |
| Steric Hindrance (Dihedral) | High (Orthogonal to aromatic ring) | Low (Coplanar tendency) | Low (No para-substituent clash) |
| Primary Application | LPA1 / RARα antagonists[1][2] | Chemical Building Block / Dyes[5] | Antioxidant / Metabolomic Ref[4] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific analytical choices are made.
Protocol A: High-Resolution NMR Structural Elucidation
-
Objective: Confirm the symmetric substitution and the conformational locking of BDEBA in the solution state.
-
Causality: Standard 1D NMR confirms the chemical structure, but 2D NOESY is required to evaluate the spatial relationship between the ethoxy alkyl chains and the aromatic ring.
-
Workflow:
-
Sample Preparation: Dissolve 15 mg of high-purity BDEBA in 0.6 mL of CDCl
containing 0.03% v/v TMS as an internal standard. -
H Acquisition (400 MHz): Acquire standard proton spectra.
-
Validation Check: The aromatic signal at 7.10 ppm must integrate to exactly 2H and appear as a sharp singlet. This mathematically validates the symmetrical 3,5-diethoxy-4-bromo substitution pattern[2].
-
-
C Acquisition (100 MHz): Acquire carbon spectra.
-
Validation Check: Verify the heavy-atom effect of the bromine-bearing carbon, which will shift significantly upfield (~105 ppm) compared to the oxygen-bearing aromatic carbons (~156 ppm).
-
-
2D NOESY (Conformational Analysis): Set the mixing time to 300-500 ms.
-
Validation Check: Analyze cross-peaks between the ethoxy -CH
- protons (~4.1 ppm) and the aromatic protons (~7.10 ppm). A weak Nuclear Overhauser Effect (NOE) confirms the ethoxy groups are forced out of the aromatic plane due to steric clash.
-
-
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
-
Objective: Definitively map the 3D conformation and absolute bond angles.
-
Causality: While NMR provides solution-state dynamics, SCXRD provides the absolute solid-state dihedral angles critical for computational docking models.
-
Workflow:
-
Crystallization: Dissolve 50 mg of BDEBA in a minimum volume of hot methanol. Allow slow evaporation at room temperature over 48-72 hours to yield diffraction-quality single crystals[2].
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo-Kα radiation (
= 0.71073 Å). Cool the environment to 100 K using a nitrogen stream. Causality: Cooling minimizes thermal vibration, drastically improving electron density resolution. -
Phase Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT).
-
Validation Check: Measure the dihedral angle between the plane of the benzene ring and the C-O-C plane of the ethoxy groups. An angle >60° definitively confirms the orthogonal steric lock caused by the para-bromine atom.
-
-
Figure 2: Multi-modal structural elucidation workflow for 4-Bromo-3,5-diethoxybenzoic acid.
Conclusion
While 4-Bromo-3,5-dimethoxybenzoic acid (BDMBA) serves as an excellent, low-steric building block for general organic synthesis, 4-Bromo-3,5-diethoxybenzoic acid (BDEBA) provides a critical structural advantage in pharmaceutical development. The deliberate introduction of ethoxy groups flanking a heavy bromine atom creates a rigid, conformationally locked topology. As validated by both NMR NOESY and X-ray crystallography[2], this forced orthogonality is the exact mechanistic driver that allows BDEBA derivatives to achieve high specificity in complex targets like the LPA1 and RARα receptors[1][2].
References
- PubChemLite - 4-bromo-3,5-dimethoxybenzoic acid (C9H9BrO4), uni.lu,
- 4-Bromo-3,5-dimethoxybenzoic acid 97% 56518-42-4 - Sigma-Aldrich, sigmaaldrich.com,
- AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google P
- US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google P
- 4-Bromo-3,5-dimethoxybenzoic acid - Chem-Impex, chemimpex.com,
- Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens - PMC, nih.gov,
Sources
- 1. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 2. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 3. PubChemLite - 4-bromo-3,5-dimethoxybenzoic acid (C9H9BrO4) [pubchemlite.lcsb.uni.lu]
- 4. Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Orthogonal Purity Assessment of Synthesized 4-Bromo-3,5-diethoxybenzoic Acid: qNMR vs. HPLC-UV
The synthesis of highly functionalized halogenated aromatic building blocks, such as 4-Bromo-3,5-diethoxybenzoic acid (CAS 363166-41-0) , requires rigorous analytical validation[1]. Because this compound is frequently utilized as an intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), even trace impurities—such as unreacted precursors or debrominated byproducts—can poison catalysts or severely compromise downstream yields.
To establish absolute confidence in synthesized batches, modern analytical chemistry relies on orthogonal testing. This guide objectively compares the two gold-standard modalities for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) .
Mechanistic Grounding of Analytical Modalities
Quantitative 1H NMR (qNMR): The Primary Ratio Method
Unlike traditional chromatography,[2]. By co-dissolving the analyte with a highly pure Internal Standard (IS), the absolute mass fraction can be calculated without requiring a certified reference standard of the analyte itself. This elevates qNMR to the status of a primary ratio method recognized by metrology institutes[3].
HPLC-UV: The Chromatographic Standard
HPLC-UV separates the components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While it cannot provide absolute quantitation without a pre-established calibration curve using a certified reference standard of the analyte, it possesses vastly superior sensitivity for detecting trace organic impurities[4].
Logical Workflow for Orthogonal Validation
Caption: Orthogonal workflow for the purity assessment of 4-Bromo-3,5-diethoxybenzoic acid.
Self-Validating Experimental Methodologies
Protocol A: Absolute Purity Determination via 1H qNMR
Causality & Design: We select Maleic Acid as the Internal Standard (IS).5[5].
-
Gravimetric Preparation: Accurately weigh ~15.0 mg of the synthesized 4-Bromo-3,5-diethoxybenzoic acid and ~5.0 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg).
-
Dissolution: Co-dissolve both solids in 0.6 mL of DMSO-
. Self-Validation: Vortex thoroughly. The solution must be optically clear; any undissolved particulate will distort the magnetic field homogeneity and ruin integration accuracy. -
Data Acquisition: Acquire the
H NMR spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( ) of the nuclei of interest (typically D1 = 30–60 seconds).6[6]. -
Processing: Apply a 256K zero-filling and a 0.3 Hz line-broadening factor[7]. Perform strict manual phase and baseline correction.
-
Quantification: Integrate the Maleic acid singlet (2H) and the isolated aromatic proton of the analyte (1H). Calculate the absolute mass fraction using the established qNMR equation, factoring in the molar masses and proton equivalents[3].
Protocol B: Trace Impurity Profiling via HPLC-UV
Causality & Design: 4-Bromo-3,5-diethoxybenzoic acid contains a carboxylic acid moiety (pKa ~4.0). If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to severe peak tailing on a reversed-phase column. Adding 0.1% Trifluoroacetic acid (TFA) forces the equilibrium toward the neutral, protonated state, ensuring sharp, Gaussian peaks.
-
Mobile Phase Preparation:
-
Phase A: LC-MS grade Water with 0.1% TFA.
-
Phase B: LC-MS grade Acetonitrile with 0.1% TFA.
-
-
Chromatographic Setup: Utilize a C18 column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to 30°C to reduce mobile phase viscosity and improve mass transfer.
-
Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min. This gradient ensures the elution of highly polar impurities early, while strongly retaining the hydrophobic brominated aromatic ring until the organic composition increases.
-
Detection: Monitor UV absorbance at 254 nm, where the conjugated
-system of the benzoic acid ring exhibits strong absorption. -
System Suitability Check: Inject a standard solution. Self-Validation: The run is only valid if the analyte peak exhibits a resolution factor (
) > 2.0 from the nearest impurity and a tailing factor ( ) < 1.5.
Comparative Data Analysis
The following table synthesizes the performance metrics of both methodologies when applied to halogenated benzoic acid derivatives.
| Analytical Parameter | Quantitative 1H NMR (qNMR) | HPLC-UV (Reversed-Phase) |
| Primary Output | Absolute Mass Fraction (%) | Impurity Profile & Area Normalization (%) |
| Reference Standard Requirement | Internal Standard (e.g., Maleic Acid) | Certified Analyte Standard (for absolute quant) |
| Accuracy / Uncertainty | Extremely High (< 0.5% uncertainty) | Good to High (1-5% RSD) |
| Limit of Detection (LOD) | ~0.48 mg / 0.6 mL | ~0.025 µg/mL |
| Selectivity | High (Requires non-overlapping protons) | Very High (Resolves structural isomers) |
| Analysis Time per Sample | ~15–30 minutes (due to long D1 delays) | ~15–20 minutes |
| Sample Recovery | Non-destructive (Analyte can be recovered) | Destructive |
Data supported by comparative validation studies of qNMR and HPLC-UV techniques[4][8].
Conclusion
For the rigorous assessment of synthesized 4-Bromo-3,5-diethoxybenzoic acid, relying on a single analytical technique is insufficient. HPLC-UV provides the necessary sensitivity to detect trace unreacted starting materials and structurally similar byproducts that fall below the NMR baseline. Conversely, qNMR serves as the ultimate arbiter of absolute purity, bypassing the need for identical reference standards and correcting for UV-transparent impurities (such as residual inorganic salts or aliphatic solvents) that HPLC-UV misses. Employing both methodologies as a self-validating, orthogonal system guarantees the integrity of the compound for sensitive downstream applications.
References
-
Emery Pharma . "A Guide to Quantitative NMR (qNMR)". Available at:[Link]
-
ACG Publications / ResearchGate . "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10". Available at: [Link]
-
American Chemical Society (ACS) . "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". Available at: [Link]
Sources
comparative study of the therapeutic potential of 4-Bromo-3,5-diethoxybenzoic acid derivatives
Topic: Comparative Study of the Therapeutic Potential of 4-Bromo-3,5-diethoxybenzoic Acid Derivatives Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative analysis of 4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) and its derivatives. While often overshadowed by its methoxy-analog (4-Bromo-3,5-dimethoxybenzoic acid), the diethoxy variant represents a critical lipophilic scaffold in modern medicinal chemistry. This guide explores its superior utility in targeting LPA1 receptors for fibrosis and its emerging role in neurodegenerative therapeutics, contrasting its physicochemical profile against standard alternatives.
The Pharmacophore: Diethoxy vs. Dimethoxy
In Structure-Activity Relationship (SAR) studies, the transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group is a strategic modification used to modulate lipophilicity and steric occlusion without altering the fundamental electronic properties of the aromatic ring.
Comparative Physicochemical Profile
The following table contrasts the core intermediate with its primary market alternative.
| Feature | 4-Bromo-3,5-diethoxy benzoic acid | 4-Bromo-3,5-dimethoxy benzoic acid | Clinical Implication |
| CAS Number | 363166-41-0 | 56518-42-4 | Unique identifier for sourcing. |
| Lipophilicity (cLogP) | ~3.2 (Predicted) | ~2.1 (Predicted) | Diethoxy has higher membrane permeability; better for CNS targets. |
| Steric Bulk | High (Ethoxy tails) | Low (Methoxy caps) | Diethoxy can induce conformational locking in receptor pockets. |
| Primary Target | LPA1 Receptor (Fibrosis), Amyloid-β (Alzheimer's) | FGFR1 (NSCLC), EGFR (Cancer) | Distinct therapeutic niches. |
| Solubility | Lower aqueous solubility; soluble in DMSO/Ethanol | Moderate aqueous solubility | Formulation requires lipid-based carriers for the diethoxy variant. |
Expert Insight: The shift to the diethoxy scaffold is often driven by the need to improve Blood-Brain Barrier (BBB) penetration or to fill larger hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) like LPA1, which the smaller dimethoxy group cannot adequately occupy.
Therapeutic Mechanisms & Applications[1]
A. Fibrosis: LPA1 Receptor Antagonism
The most authoritative application of the 4-Bromo-3,5-diethoxybenzoic acid scaffold is in the synthesis of LPA1 (Lysophosphatidic Acid Receptor 1) antagonists . LPA1 signaling drives the differentiation of fibroblasts into myofibroblasts, the key effector cells in pulmonary and hepatic fibrosis.
-
Mechanism: The diethoxy-benzoic acid moiety serves as the "head group" mimic, anchoring the inhibitor into the hydrophobic orthosteric site of the LPA1 GPCR.
-
Evidence: Patent literature (e.g., AU2020323429A1) validates this scaffold's efficacy in halting collagen deposition in bleomycin-induced fibrosis models.
B. Neurodegeneration: Alzheimer’s Disease
Unlike the dimethoxy derivative, which is predominantly peripheral, the diethoxy derivative appears in patent disclosures (e.g., US9447028B2) for "aryl-amido-aryl" compounds treating Alzheimer's.
-
Hypothesis: The increased lipophilicity allows for passive diffusion across the BBB, where the molecule modulates neuroinflammation or amyloid aggregation kinetics.
C. Oncology: The FGFR1 Alternative
While the dimethoxy derivative is the standard pharmacophore for FGFR1 inhibitors (used in Non-Small Cell Lung Cancer), the diethoxy analog is used in comparative screening to overcome resistance mutations. The bulkier ethoxy groups can destabilize the binding of the inhibitor in mutated kinases that have developed steric clashes with smaller inhibitors.
Visualizing the Mechanism: LPA1 Signaling Pathway
The following diagram illustrates the pathological signaling cascade of LPA1 leading to fibrosis and the intervention point of 4-Bromo-3,5-diethoxybenzoic acid derivatives.
Caption: Mechanism of Action: The diethoxy derivative antagonizes the LPA1 receptor, blocking the RhoA/ROCK cascade essential for fibrotic remodeling.
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-3,5-diethoxybenzoic Acid
Target Audience: Synthetic Chemists This protocol ensures high purity (>98%) suitable for biological assays, avoiding the common impurity of mono-ethoxy byproducts.
Reagents:
-
4-Bromo-3,5-dihydroxybenzoic acid (Starting Material)[1][2][3][4][5][6]
-
Ethyl Iodide (EtI)
-
Potassium Carbonate (K₂CO₃)
-
DMF (Anhydrous)
-
Lithium Hydroxide (LiOH)
Step-by-Step Workflow:
-
Esterification/Alkylation: Dissolve 4-Bromo-3,5-dihydroxybenzoic acid (1 eq) in anhydrous DMF. Add K₂CO₃ (3.5 eq) and stir for 15 min.
-
Addition: Dropwise add Ethyl Iodide (3.5 eq). Heat to 60°C for 12 hours. Critical: Monitor via TLC (Hexane:EtOAc 4:1) to ensure full conversion of the hydroxyl groups.
-
Intermediate Isolation: The product at this stage is the Ethyl 4-bromo-3,5-diethoxybenzoate ester.[2] Quench with water, extract with EtOAc, and concentrate.
-
Saponification: Dissolve the ester in THF/Water (1:1). Add LiOH (3 eq) and stir at RT for 4 hours.
-
Acidification: Acidify to pH 2 with 1N HCl. The target acid will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: LPA1 Functional Antagonist Assay (Calcium Flux)
Target Audience: Pharmacologists This assay validates the biological activity of the synthesized derivative.
-
Cell Line: CHO-K1 cells stably expressing human LPA1 receptor.
-
Seeding: Plate cells (10,000/well) in 384-well black plates. Incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM (Calcium indicator) for 45 min at 37°C.
-
Compound Treatment: Add the 4-Bromo-3,5-diethoxybenzoic acid derivative (serial dilution 1 nM - 10 µM) and incubate for 30 min.
-
Activation: Inject LPA (Lysophosphatidic acid) at EC80 concentration (typically ~100 nM).
-
Readout: Measure fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate IC50 based on the inhibition of the Calcium peak relative to the LPA-only control.
References
-
BenchChem. (2025). 4-Bromo-3,5-diethoxybenzoic acid: Structure and Applications. Retrieved from
-
Google Patents. (2020).[2] Urea compound for antagonizing LPA1 receptor (AU2020323429A1).[2] Retrieved from
-
Google Patents. (2016). Therapeutic aryl-amido-aryl compounds and their use (US9447028B2). Retrieved from
-
National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Retrieved from
-
ChemicalBook. (2025). 4-Bromo-3,5-diethoxybenzoic acid Product Properties. Retrieved from
Sources
- 1. 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 [chemicalbook.com]
- 2. AU2020323429A1 - Urea compound for antagonizing LPA1 receptor - Google Patents [patents.google.com]
- 3. 4-Bromo-3,5-diethoxybenzoic acid | 363166-41-0 [m.chemicalbook.com]
- 4. 4-Bromo-3,5-diethoxybenzaldehyde | Benchchem [benchchem.com]
- 5. US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]
- 6. 4-bromo-3,5-diethoxybenzoic acid | CAS#:363166-41-0 | Chemsrc [chemsrc.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 4-Bromo-3,5-diethoxybenzoic Acid
[1]
Executive Summary & Chemical Profile[1][2]
4-Bromo-3,5-diethoxybenzoic acid is a halogenated aromatic carboxylic acid.[1] In drug discovery, it serves as a critical intermediate for building scaffold diversity.[1] However, its disposal presents a dual challenge: it is both an organic acid (corrosive potential) and a halogenated compound (environmental persistence/incineration requirements).[1]
Improper disposal—specifically, mixing this compound with non-halogenated waste streams—can lead to regulatory non-compliance (RCRA violations) and significant financial surcharges from waste vendors due to the requirement for specialized high-temperature incineration.[1]
Chemical Identity & Hazard Triage
| Property | Detail |
| Chemical Class | Halogenated Benzoic Acid Derivative |
| Functional Groups | Carboxylic Acid (-COOH), Aryl Bromide (-Br), Ether (-OEt) |
| Physical State | Solid (Crystalline powder, typically off-white) |
| Primary Hazards (GHS) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | WARNING |
| RCRA Status | Not P-listed/U-listed by specific name; regulated as Characteristic Waste (if ignitable/corrosive in solution) or Halogenated Organic Waste . |
The Core Directive: Waste Segregation Logic
The most common error in handling brominated intermediates is "waste stream contamination."[1] You must segregate this chemical based on its halogen content.[1][2]
-
Why? Halogenated wastes require incineration at higher temperatures (>1100°C) with acid gas scrubbing to prevent the formation of dioxins and release of corrosive hydrogen bromide (HBr).[1] Mixing this with non-halogenated solvents (which are often used as fuels in cement kilns) renders the entire volume "halogenated," multiplying disposal costs by 3-5x.
Decision Tree: Waste Stream Segregation
The following logic gate ensures compliance and cost-efficiency.
Figure 1: Decision matrix for segregating brominated organic acids. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute often mandates disposal in the Halogenated stream to prevent downstream equipment corrosion.[1]
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for: Expired chemicals, weighing boat residues, and contaminated solid spill debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers, as residual acid may corrode them over time.[1]
-
Labeling:
-
Storage: Keep the container closed and in a secondary containment tray until pickup. Do not compact the waste (dust hazard).[3]
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for: HPLC waste, mother liquors, or reaction byproducts.[1]
CRITICAL WARNING: Do not attempt to "neutralize" the acid in the waste container using bases (e.g., Sodium Hydroxide).[1] This generates heat (exotherm) and can pressurize the drum, leading to explosion or rupture.
-
Stream Selection:
-
pH Management (HPLC Waste Only):
-
If the solution is highly acidic (pH < 2) due to trifluoroacetic acid (TFA) or high concentrations of the benzoic acid, consult your site's specific SOP.[1] Some facilities require a passive pH adjustment (dilution) before adding to the main drum to prevent drum corrosion, but generally, it goes straight to the Halogenated stream.[1]
-
-
Venting: Ensure the waste cap is vented if the solution was recently reactive, though this compound is generally stable.[1]
Spill Contingency & Emergency Response
If a spill occurs, the priority is minimizing respiratory exposure to the dust and preventing drain contamination.
Workflow: Spill Response
Figure 2: Sequential response for acidic organic solid spills.
Step-by-Step Spill Procedure:
Regulatory & Compliance Context (US Focus)
EPA/RCRA Classification
While 4-Bromo-3,5-diethoxybenzoic acid is not explicitly listed on the P-List (acutely hazardous) or U-List (toxic wastes), it is regulated under the Resource Conservation and Recovery Act (RCRA) through "Characteristic" and "Listing" rules:
-
Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH ≤ 2.[1]
-
Halogenated Organic Compounds (HOCs): Under 40 CFR Part 268 (Land Disposal Restrictions), HOCs typically must be incinerated and cannot be landfilled without specific treatment standards [3].[1]
Incompatibility Matrix
Store and dispose of this chemical away from the following to prevent uncontrolled reactions:
| Incompatible Class | Risk |
| Strong Bases (NaOH, KOH) | Exothermic acid-base neutralization; rapid heat generation.[1] |
| Strong Oxidizers (Peroxides, Nitric Acid) | Potential for ring oxidation or destabilization.[1] |
| Reducing Agents (LiAlH4) | Potential for reaction with the carboxylic acid or bromide groups.[1] |
References
-
U.S. Environmental Protection Agency (EPA). Halogenated Solvent Waste Management and Segregation Guidelines.[1] (General guidance on HOC incineration requirements).
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-3,5-dimethoxybenzoic acid (Analog).[1] (Used for GHS Hazard confirmation of the chemical class).[1][4]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 268 - Land Disposal Restrictions, Appendix III (Halogenated Organic Compounds).[1][1]
Personal protective equipment for handling 4-Bromo-3,5-diethoxybenzoic acid
The following technical guide details the safety and operational protocols for handling 4-Bromo-3,5-diethoxybenzoic acid .
As specific toxicological data for this precise derivative may be limited in public repositories, this guide utilizes Structure-Activity Relationship (SAR) principles, deriving safety protocols from the well-characterized hazard profiles of analogous halogenated benzoic acid derivatives (e.g., 4-Bromo-3,5-dimethoxybenzoic acid).[1][2]
Hazard Identification & Risk Profile
Chemical Class: Halogenated Benzoic Acid Derivative Physical State: Solid (Powder/Crystalline)[1][2]
Before selecting PPE, you must understand the "Why."[2] This compound combines an acidic proton (benzoic acid) with a halogen (bromine) and ether linkages.[2]
-
Primary Hazard (Inhalation): As a micronizable powder, the primary risk is inhalation of dust, which causes severe respiratory tract irritation due to the acidic nature of the compound upon contact with mucous membranes [1].[1]
-
Secondary Hazard (Contact): The benzoic acid moiety is a known skin and eye irritant.[2] The bromine substituent often increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated acids [2].[2]
-
Solution Phase Hazard: Once dissolved, the risk profile shifts to the solvent used (often DCM, THF, or DMF), requiring an adjustment in glove chemistry.
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundancy. If one barrier fails, another exists to prevent exposure.[2]
| PPE Category | Specification | Technical Rationale |
| Respiratory | N95 (minimum) or P100/P3 | Solid Phase: The powder can become airborne during weighing.[2] Simple surgical masks offer zero protection against chemical dust inhalation. Solution Phase: Work must be conducted in a fume hood; respirator is secondary. |
| Hand Protection (Solid) | Nitrile (4 mil / 0.1mm) | Nitrile provides excellent resistance to dry organic acids.[2] Change immediately if punctured. |
| Hand Protection (Solution) | Double Gloving or Laminate | Critical: If dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes.[1][2] Use a Silver Shield® (laminate) liner or double-glove, changing outer gloves immediately upon splash [3]. |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders which can bypass side gaps.[2] Goggles seal the ocular cavity. |
| Body Defense | Lab Coat (High-neck) | Standard cotton/poly blend.[2] Ensure the collar is buttoned to prevent dust accumulation on the neck/clavicle area. |
Operational Protocols
Phase A: Weighing & Transfer (Highest Risk Step)
The majority of exposure events occur during the transfer of dry solids.[1]
-
Engineering Control: Utilize a static-free weighing boat inside a Chemical Fume Hood . If a balance enclosure is not available, place the balance inside the hood.[1]
-
Static Mitigation: 4-Bromo-3,5-diethoxybenzoic acid may carry a static charge, causing "fly-away" powder.[1][2] Use an ionizing bar or anti-static gun before spatulating.
-
Technique: Do not dump. Tap the spatula gently. If powder spills on the balance, do not blow it off . Wipe with a damp Kimwipe (water/methanol) to capture the dust.
Phase B: Solubilization
-
Solvent Choice: Common solvents include DMSO, DMF, or chlorinated solvents.[2]
-
Exothermic Check: Acid-base neutralizations (e.g., adding to a basic solution) may generate heat.[2] Add the solid portion-wise to the solvent, not the reverse.[1]
Phase C: Spill Management[1]
-
Dry Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (water) to dampen, then scoop into a hazardous waste bag.
-
Wet Spill: Absorb with vermiculite or sand.[2][3] Neutralize with dilute sodium bicarbonate if the spill is significant, then dispose.[1]
Workflow Visualization
The following diagram outlines the decision logic for handling this compound, specifically addressing the change in PPE required when moving from solid to solution phase.
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.
Disposal & Deactivation
-
Waste Stream: Classify as Halogenated Organic Waste .[2] Do not mix with aqueous acid waste streams to prevent unexpected precipitation or side reactions.[2]
-
Container: High-density polyethylene (HDPE) or glass.[2] Avoid metal containers due to potential corrosion from residual acidity.[2]
-
Labeling: Must explicitly state "Contains Halogenated Organics" and "Acidic" to inform downstream waste handlers [4].[2]
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
